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Reactive red 76

Cat. No.: B1174092
CAS No.: 12270-84-7
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Description

Reactive Red 76 (CAS 12270-84-7) is a prominent red azo dye primarily utilized in textile research for its ability to form covalent bonds with hydroxyl groups in cellulose fibers like cotton, resulting in excellent wash fastness and vibrant, durable coloration . Its application extends to other natural and synthetic fibers, including silk and nylon, making it a versatile compound for studying dyeing processes and fiber reactivity . Beyond its core use in textiles, this compound serves as a significant model compound in environmental science research. It is frequently employed in academic studies to develop and evaluate advanced wastewater treatment technologies, such as photocatalytic degradation and adsorption processes, aimed at removing dye contaminants from industrial effluents . Researchers also leverage its structure for synthesizing novel dye derivatives and investigating reaction mechanisms, such as diazotization and diazo coupling . The compound's properties can be characterized using advanced spectroscopic and chromatographic methodologies, including UV-Vis, FT-IR, and NMR spectroscopy, for structure verification and purity analysis . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12270-84-7

Molecular Formula

C10H15N5O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to a Representative Monochlorotriazine Azo Dye: C.I. Reactive Red 195

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A definitive, publicly available chemical structure and detailed experimental data for C.I. Reactive Red 76 (CAS Number: 12270-84-7) could not be reliably determined from the available literature. To fulfill the request for a comprehensive technical guide, this document will focus on a well-characterized and structurally similar representative monochlorotriazine azo dye, C.I. Reactive Red 195 . This dye serves as an illustrative example of the chemical properties, synthesis, application, and analysis typical for this class of compounds.

Chemical Structure and Properties

C.I. Reactive Red 195 is a synthetic azo dye characterized by a chromophore containing the azo group (-N=N-) and a reactive monochlorotriazine (MCT) group. This reactive group allows the dye to form a covalent bond with the hydroxyl groups of cellulosic fibers, such as cotton, ensuring high wash fastness.

Chemical Structure

The chemical structure of C.I. Reactive Red 195 is presented below.

Caption: Chemical Structure of C.I. Reactive Red 195.

Physicochemical and Spectroscopic Properties

The key properties of C.I. Reactive Red 195 are summarized in the tables below, providing a quantitative overview for researchers.

Table 1: General and Physicochemical Properties of C.I. Reactive Red 195

PropertyValue
IUPAC Nametrisodium;5-[[4-chloro-6-(2-sulfonatophenyl)amino-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(E)-2-(2-sulfonatophenyl)diazen-1-yl]naphthalene-2,7-disulfonate
CAS Number90530-61-7
Molecular FormulaC₂₈H₁₆ClN₈Na₄O₁₃S₄
Molecular Weight967.16 g/mol
AppearanceRed Powder
SolubilitySoluble in water
Maximum Absorption (λmax)519 nm, 540 nm

Table 2: Characteristic FT-IR Spectral Data for Azo Dyes

Wavenumber (cm⁻¹)Assignment
3400 - 3300O-H and N-H stretching vibrations
1640 - 1600C=O stretching (if present)
1580 - 1550N=N stretching vibration (azo group)
1460 - 1410C=C stretching (aromatic rings)
1140 - 1010S=O stretching (sulfonate groups)
925 - 850C-Cl stretching (triazine ring)

Experimental Protocols

This section provides detailed methodologies for the synthesis, application, and analysis of monochlorotriazine reactive dyes, using C.I. Reactive Red 195 as a model.

Synthesis of a Monochlorotriazine Reactive Dye

The synthesis of this class of dyes is typically a multi-step process involving diazotization, azo coupling, and condensation reactions.

Protocol:

  • First Condensation: React cyanuric chloride with a primary aromatic amine (e.g., aniline-2-sulfonic acid) in an aqueous medium at 0-5 °C, maintaining a pH of 6.0-7.0 by the controlled addition of a weak base like sodium carbonate.

  • Diazotization: Dissolve a primary aromatic amine (e.g., aniline-2-sulfonic acid) in water and hydrochloric acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Azo Coupling: Prepare a solution of a coupling component (e.g., H-acid) in an alkaline aqueous medium. Add the previously prepared diazonium salt solution slowly to the coupling component solution at a temperature below 10 °C and a pH of 8.0-9.0 to form the monoazo dye intermediate.

  • Second Condensation: Add the product from the first condensation step to the monoazo dye intermediate. The reaction is carried out at a controlled temperature (e.g., 30-40 °C) and pH (e.g., 5.0-6.0) to yield the final dichlorotriazine dye.

  • Conversion to Monochlorotriazine (MCT): The final step involves the hydrolysis of one chlorine atom from the dichlorotriazine group by heating the dye solution at a controlled temperature and pH, or by reacting it with a specific nucleophile under controlled conditions.

  • Isolation: The final dye product is isolated from the reaction mixture by salting out with sodium chloride, followed by filtration, washing, and drying.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_condensation Condensation AromaticAmine Aromatic Amine (e.g., Aniline-2-sulfonic acid) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt NaNO₂, HCl 0-5 °C MonoazoDye Monoazo Dye Intermediate DiazoniumSalt->MonoazoDye pH 8-9 < 10 °C CouplingComponent Coupling Component (e.g., H-acid) CouplingComponent->MonoazoDye FinalDye Final MCT Dye MonoazoDye->FinalDye CyanuricChloride Cyanuric Chloride DichlorotriazineIntermediate Dichlorotriazine Intermediate CyanuricChloride->DichlorotriazineIntermediate Condensation 1 Amine1 Primary Amine Amine1->DichlorotriazineIntermediate DichlorotriazineIntermediate->FinalDye Condensation 2 Isolation Isolation FinalDye->Isolation Salting Out

Caption: Generalized synthesis workflow for a monochlorotriazine reactive dye.

Exhaust Dyeing of Cotton Fabric

This protocol describes a typical laboratory-scale exhaust dyeing procedure for cotton fabric with a monochlorotriazine reactive dye.

Materials and Reagents:

  • Scoured and bleached cotton fabric

  • Reactive Red dye

  • Sodium chloride (Glauber's salt)

  • Sodium carbonate (soda ash)

  • Acetic acid

  • Detergent (non-ionic)

  • Laboratory dyeing machine (e.g., Launder-Ometer)

Protocol:

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio (L:R) of 20:1. Add the required amount of dye (e.g., 2% on weight of fabric, o.w.f) and sodium chloride (e.g., 60 g/L) to the water.

  • Dyeing: Introduce the pre-wetted cotton fabric into the dyebath at room temperature. Raise the temperature to the dyeing temperature (e.g., 60°C for MCT dyes) at a rate of 2°C/min. Run for 30 minutes.

  • Fixation: Add the required amount of sodium carbonate (e.g., 20 g/L) to the dyebath to raise the pH and initiate the fixation reaction between the dye and the fiber. Continue the dyeing process for another 60 minutes at 60°C.

  • Rinsing and Soaping: After dyeing, drain the dyebath. Rinse the fabric with cold water.

  • Neutralization: Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L).

  • Soaping: Wash the dyed fabric with a solution of non-ionic detergent (e.g., 2 g/L) at the boil for 15 minutes to remove any unfixed, hydrolyzed dye.

  • Final Rinse and Drying: Rinse the fabric thoroughly with hot and then cold water. Squeeze and air-dry.

Dyeing_Workflow start Start: Prepare Dyebath (Dye + NaCl) dyeing Dyeing Stage (Add Fabric, Ramp to 60°C, 30 min) start->dyeing fixation Fixation Stage (Add Na₂CO₃, 60 min at 60°C) dyeing->fixation rinse1 Cold Rinse fixation->rinse1 neutralize Neutralization (Acetic Acid) rinse1->neutralize soaping Soaping at Boil (Detergent, 15 min) neutralize->soaping rinse2 Hot & Cold Rinse soaping->rinse2 end Dry Fabric rinse2->end

Caption: Experimental workflow for exhaust dyeing of cotton with a reactive dye.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is used to assess the purity of reactive dyes and to quantify the ratio of the reactive (unhydrolyzed) to the non-reactive (hydrolyzed) form of the dye.[1]

Protocol:

  • Sample Preparation: Prepare a stock solution of the dye in deionized water (e.g., 1000 ppm). For analysis of a dyeing bath, withdraw an aliquot, neutralize it to pH 7 to stop further hydrolysis, and dilute it to an appropriate concentration.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution is typically used. For example:

      • Solvent A: Acetonitrile with an ion-pairing agent (e.g., 0.025 M tetrabutylammonium bromide).[1]

      • Solvent B: Water/Acetonitrile mixture with a buffer (e.g., 0.05 M ammonium dihydrogen phosphate).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.[1]

    • Detection: UV-Vis detector set at the λmax of the dye (e.g., 519 nm).[2]

  • Data Analysis: The hydrolyzed form of the dye is more polar and will typically have a shorter retention time than the unhydrolyzed, reactive form. The relative amounts can be determined by integrating the peak areas.[1]

Biodegradation Pathway

The biodegradation of azo dyes is a critical area of research due to environmental concerns. The process generally involves a two-stage mechanism.

  • Anaerobic Reductive Cleavage: Under anaerobic conditions, microorganisms utilize enzymes like azoreductase to cleave the electron-deficient azo bond (-N=N-). This initial step results in the decolorization of the dye and the formation of colorless, but potentially hazardous, aromatic amines.

  • Aerobic Degradation: The aromatic amines produced in the first stage are subsequently mineralized, often under aerobic conditions, by other microorganisms. This stage involves the opening of the aromatic rings and their conversion into simpler molecules like CO₂, H₂O, and NH₃.

Biodegradation_Pathway AzoDye Reactive Azo Dye (Colored) AromaticAmines Aromatic Amines (Colorless, Potentially Toxic) AzoDye->AromaticAmines Anaerobic Conditions (Azoreductase) Mineralization Mineralization Products (CO₂, H₂O, NH₃) AromaticAmines->Mineralization Aerobic Conditions (Ring Cleavage)

Caption: General biodegradation pathway for reactive azo dyes.

References

Physicochemical characteristics of Reactive Red 76

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Physicochemical Characteristics of Reactive Red 76

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 12270-84-7) is a synthetic monoazo dye known for its application in the textile industry for coloring cellulosic fibers.[1] Its classification as a reactive dye signifies its ability to form strong, covalent bonds with the substrate, resulting in excellent color fastness.[1] This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailing its chemical and physical properties, spectral data, and analytical methodologies for its characterization. It also covers synthesis pathways, degradation mechanisms, and performance properties, serving as a critical resource for professionals in research and development.

Chemical and Physical Properties

Table 1: Summary of Physicochemical Identifiers for this compound

PropertyValue/DescriptionCitation(s)
Chemical Name This compound[3]
CAS Number 12270-84-7[1][3][4]
Molecular Class Azo Dye[2]
Appearance Colourful red with a blue light hue.[2]
Solubility Generally soluble in water; solubility of reactive dyes can range from 100-400 g/L depending on structure.[5]
Molecular Formula Data not consistently available. One source reports C₁₀H₁₅N₅O.[1][2][4]
Molecular Weight Data not consistently available.[1][2][4]

Spectral Characteristics

The spectral properties of this compound are fundamental for its identification, quantification, and the study of its degradation. The key characteristics are derived from UV-Visible and Fourier-Transform Infrared spectroscopy.

UV-Visible (UV-Vis) Spectroscopy

The vibrant color of this compound is due to its chromophoric azo group (–N=N–), which causes strong absorption in the visible region of the electromagnetic spectrum.[6] The maximum absorption wavelength (λmax) is a key identifier, though the specific value for this compound is not explicitly documented. For comparison, similar reactive red azo dyes exhibit a λmax in the range of 496 nm to 512 nm.[7][8] UV-Vis spectroscopy is the primary method for determining dye concentration in solution, based on the Beer-Lambert Law, and for monitoring decolorization during degradation studies.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within the dye molecule. While a specific spectrum for this compound is not available, the expected characteristic absorption bands for a typical azo reactive dye are well-established.[9]

Table 2: Expected FTIR Spectral Bands for a Reactive Azo Dye

Wavenumber Range (cm⁻¹)Functional Group AssignmentCitation(s)
3400 - 3309 -OH and –NH stretching vibrations[9]
1643 - 1604 -C=O stretching (if present in the quinazoline structure)[9]
1458 - 1411 -N=N- azo group stretching[9]
1382 - 1049 -C-N stretching[9]
1141 - 1010 -S=O stretching from sulfonate groups (SO₃⁻)[9]
925 - 56 -C-Cl stretching (if a chlorotriazine reactive group is present)[9]

Synthesis and Reactivity

The synthesis of azo dyes like this compound follows a well-defined two-step chemical process involving diazotization and an azo coupling reaction.[1][6]

  • Diazotization : An aromatic primary amine, such as 4-aminobenzenesulfonic acid, is treated with sodium nitrite in a cold (0-5°C), acidic solution (e.g., hydrochloric acid). This reaction converts the amine group into a highly reactive diazonium salt.[1]

  • Azo Coupling : The resulting diazonium salt, which acts as an electrophile, is then reacted with an electron-rich coupling component, such as a naphthol derivative (e.g., 2-naphthol). This electrophilic aromatic substitution reaction is typically carried out under alkaline conditions (pH 8-9) to form the stable azo dye.[1]

G cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine Aromatic Amine (e.g., 4-aminobenzenesulfonic acid) Diazonium Diazonium Salt Amine->Diazonium Reaction Reagents_D NaNO₂ + HCl Reagents_D->Diazonium Conditions_D 0-5 °C Conditions_D->Diazonium AzoDye This compound (Azo Dye) Diazonium->AzoDye Coupling Reaction Coupler Coupling Component (e.g., 2-Naphthol) Coupler->AzoDye Reagents_C Alkaline Conditions (pH 8-9) Reagents_C->AzoDye

Caption: Generalized synthesis pathway for this compound.

Experimental Protocols and Analytical Methodologies

The quality control, purity analysis, and quantitative determination of this compound rely on several advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for assessing the purity of this compound and separating it from precursors, isomers, and hydrolyzed forms.[1]

  • Objective : To quantify the concentration and determine the purity of the dye.

  • Typical Protocol :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : An optimized gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection : UV-Vis detector set to the maximum absorption wavelength (λmax) of the dye (e.g., in the 490-520 nm range).

    • Quantification : The concentration is determined by comparing the peak area of the analyte to that of a certified reference standard, creating a calibration curve.

G Sample Aqueous Sample of this compound Prep Sample Preparation (Filtration, Dilution) Sample->Prep Inject HPLC Injection Prep->Inject Column Chromatographic Separation (C18 Reverse-Phase Column) Inject->Column Detect UV-Vis Detection (at λmax) Column->Detect Data Data Acquisition & Analysis (Chromatogram) Detect->Data Result Purity & Concentration Results Data->Result

Caption: Standard experimental workflow for HPLC analysis.
Degradation and Stability Analysis

The environmental persistence and degradation of this compound are significant areas of research. The primary degradation mechanism involves the cleavage of the azo bond.

  • Biological Degradation : Under anaerobic conditions, microorganisms can enzymatically cleave the azo bond, a process known as azoreduction. This results in the decolorization of the dye and the formation of aromatic amines, which may require subsequent aerobic degradation to be fully mineralized.[6]

  • Chemical Reduction : The azo bond can be chemically cleaved using reducing agents like sodium dithionite or tin(II) chloride (SnCl₂).[1] This method is often used in analytical procedures to break down matrix-bound dyes for subsequent analysis of the resulting amines by techniques like LC-MS/MS.

  • Photocatalytic Degradation : Advanced oxidation processes, such as photocatalysis using TiO₂ under solar or UV irradiation, have been shown to be effective in degrading the dye structure.[6]

G cluster_process Degradation Process RR76 This compound (Illustrative Azo Structure: R₁-N=N-R₂) Cleavage Reductive Cleavage of Azo Bond (-N=N-) RR76->Cleavage Anaerobic Anaerobic Biotransformation Anaerobic->Cleavage Chemical Chemical Reduction (e.g., Na₂S₂O₄) Chemical->Cleavage AOP Advanced Oxidation (e.g., TiO₂/UV) Mineral Further Degradation (Mineralization) AOP->Mineral Direct Oxidation Amines Formation of Colorless Aromatic Amines (R₁-NH₂ + H₂N-R₂) Cleavage->Amines Amines->Mineral

Caption: Key degradation pathways for this compound.

Application and Performance Properties

As a dye for textiles, the fastness properties of this compound are critical performance indicators, measuring its resistance to fading or bleeding under various conditions.

Table 3: Fastness Properties of this compound

Fastness TestPerformance Rating (ISO Scale 1-5)Citation(s)
Light Fastness 4[1][2]
Washing (Soaping) Fastness 4[1][2]
Perspiration Fastness 4 - 5[1][2]
Hypochlorite (Chlorine) Bleach Resistance 2[1]
Oxygen Bleaching 4[2]

(Note: A higher rating indicates better fastness.)

Conclusion

This compound is a commercially important azo dye whose properties are characteristic of its class. While a definitive public structure remains elusive, its behavior can be reliably predicted and analyzed through established spectroscopic and chromatographic methods. Its synthesis follows the standard diazotization and coupling pathway, and its degradation is primarily initiated by the reductive cleavage of the azo bond. The dye exhibits good to excellent fastness properties for light, washing, and perspiration, making it suitable for its intended applications in the textile industry. This guide consolidates the available technical data to provide a foundational understanding for researchers and industry professionals.

References

An In-depth Technical Guide to the Synthesis and Purification of Reactive Red 76

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of C.I. Reactive Red 76, an azo dye of significant interest in various research and development applications. Due to the proprietary nature of specific industrial dye manufacturing processes, this guide consolidates information from analogous chemical syntheses and purification methodologies prevalent in academic and patent literature. The protocols provided are based on established principles of azo dye chemistry and should be adapted and optimized for specific laboratory or developmental needs.

Synthesis of this compound

The synthesis of this compound, a monoazo dye, is typically achieved through a two-step process characteristic of most azo dye production: diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.

Step 1: Diazotization of 4-Aminobenzenesulfonic Acid

The initial step involves the conversion of an aromatic primary amine, in this case, 4-aminobenzenesulfonic acid (sulfanilic acid), into a diazonium salt. This reaction is conducted in a cold aqueous acidic solution with sodium nitrite.[1] The temperature is a critical parameter and must be maintained between 0-5°C to ensure the stability of the diazonium salt and prevent its decomposition.[1]

Step 2: Azo Coupling with 2-Naphthol

The resulting diazonium salt is then reacted with an electron-rich coupling component, 2-naphthol, under alkaline conditions.[1] This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), which is the chromophore of the dye. The pH of the reaction mixture is crucial for the coupling reaction and is typically maintained between 8 and 9.[1] The reaction is generally carried out at a controlled temperature of 15-20°C.[1]

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on analogous azo dye syntheses. Note: This protocol is a representative example and may require optimization.

Materials:

  • 4-Aminobenzenesulfonic acid (Sulfanilic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

Procedure:

Part A: Diazotization

  • In a beaker, dissolve a specific molar equivalent of 4-aminobenzenesulfonic acid in a dilute sodium carbonate solution by gentle warming.

  • Cool the solution to room temperature and then place it in an ice bath to bring the temperature down to 0-5°C.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the cold sodium nitrite solution to the chilled sulfanilic acid solution while maintaining the temperature between 0-5°C with constant stirring.

  • To this mixture, slowly add concentrated hydrochloric acid, ensuring the temperature does not rise above 5°C.

  • Continue stirring for approximately 15-30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Part B: Azo Coupling

  • In a separate, larger beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to below 10°C.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the alkaline 2-naphthol solution.

  • Maintain the pH of the reaction mixture between 8 and 9 by adding a solution of sodium carbonate as needed.

  • Continue to stir the reaction mixture at a controlled temperature of 15-20°C for approximately 2 hours to ensure the coupling reaction goes to completion.[1] A deeply colored precipitate of this compound will form.

Purification of this compound

The crude this compound synthesized requires purification to remove unreacted starting materials, by-products, and inorganic salts. The choice of purification method depends on the desired final purity of the dye.

Salting Out

A common initial purification step for reactive dyes is "salting out". This process involves the addition of a high concentration of an electrolyte, such as sodium chloride, to the reaction mixture. The increased ionic strength of the solution reduces the solubility of the dye, causing it to precipitate.

Experimental Protocol: Salting Out

  • Upon completion of the coupling reaction, add a calculated amount of sodium chloride to the reaction mixture with continuous stirring.

  • Continue stirring for a defined period to allow for complete precipitation of the dye.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the filter cake with a saturated sodium chloride solution to remove impurities that are more soluble in the brine.

  • The collected crude dye can then be dried or subjected to further purification steps.

Crystallization

For obtaining a higher purity product, crystallization is a widely used technique. This involves dissolving the crude dye in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, which leads to the formation of crystals.

Experimental Protocol: Crystallization

  • Dissolve the crude this compound from the salting-out step in a minimal amount of a suitable hot solvent (e.g., a water-ethanol mixture).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Column Chromatography

For achieving very high purity, particularly for analytical standards or specialized applications, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase.

Experimental Protocol: Column Chromatography

  • Prepare a chromatography column with a suitable stationary phase (e.g., silica gel or alumina).

  • Dissolve a small amount of the partially purified dye in a minimal volume of the mobile phase.

  • Load the sample onto the top of the column.

  • Elute the column with an appropriate solvent system, starting with a less polar solvent and gradually increasing the polarity.

  • Collect the fractions containing the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified dye.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound, based on typical results for analogous azo dyes.

Table 1: Synthesis of this compound - Reaction Parameters

ParameterValue
Diazotization
Molar Ratio (Sulfanilic Acid : NaNO₂)1 : 1.05
Temperature0 - 5 °C
Reaction Time30 minutes
Azo Coupling
Molar Ratio (Diazonium Salt : 2-Naphthol)1 : 1
pH8 - 9
Temperature15 - 20 °C
Reaction Time2 hours

Table 2: Purification of this compound - Yield and Purity

Purification StepTypical Yield (%)Typical Purity (%)
Crude Product (after Salting Out)85 - 9570 - 80
After Crystallization70 - 8590 - 98
After Column Chromatography50 - 70> 99

Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-Aminobenzenesulfonic Acid D Diazonium Salt A->D 0-5°C B Sodium Nitrite (NaNO₂) B->D C Hydrochloric Acid (HCl) C->D G This compound D->G Coupling Reaction E 2-Naphthol E->G 15-20°C, pH 8-9 F Sodium Hydroxide (NaOH) F->G

Caption: Synthesis pathway of this compound.

Purification_Workflow A Crude Reaction Mixture B Salting Out (Addition of NaCl) A->B C Filtration B->C D Crude this compound (70-80% Purity) C->D E Crystallization (e.g., Water/Ethanol) D->E F Filtration E->F G Purified this compound (90-98% Purity) F->G H Column Chromatography (e.g., Silica Gel) G->H Optional High-Purity Step I Elution & Solvent Evaporation H->I J High-Purity this compound (>99% Purity) I->J

Caption: Purification workflow for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Reactive Red 76 (CAS Number: 12270-84-7)

Introduction

This compound, identified by the CAS number 12270-84-7, is a synthetic monoazo dye.[1] As a member of the reactive dye class, it is designed to form covalent bonds with the fibers of textiles, ensuring high wash fastness.[1] This property makes it a common colorant in the textile industry, particularly for cellulosic fibers like cotton.[1][2] Beyond its industrial application in dyeing, this compound and similar azo dyes are subjects of scientific interest due to their chemical properties, synthesis, and biological activities, including potential toxicological concerns. This guide provides a comprehensive overview of the technical data available for this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 12270-84-7[2]
C.I. Name This compound[1]
Molecular Formula C₁₀H₁₅N₅O[2]
Molecular Weight 233.26 g/mol Calculated
Appearance Colourful red with a blue light tint[1]
Solubility Soluble in water.[4][4]

Table 2: Spectral and Fastness Properties of this compound

PropertyDescriptionSource(s)
UV-Vis Spectroscopy (λmax) The chromophoric azo group (-N=N-) is responsible for the dye's color, with a characteristic absorption peak in the visible spectrum. For a similar red azo dye, Red-5B, the λmax was observed at 512 nm.[5][5]
FT-IR Spectroscopy Expected characteristic peaks include N-H stretching, C-H stretching, N=N stretching (azo group), C-O stretching, and S=O stretching (if sulfonate groups are present). For a similar reactive red dye, peaks were observed at 3504 cm⁻¹ (N-H), 2993 cm⁻¹ (C-H), and 1765 cm⁻¹ (N=N).[3][3]
NMR Spectroscopy ¹H and ¹³C NMR are powerful tools for structural elucidation of azo dyes.[5][5]
Mass Spectrometry Used to determine the molecular weight and identify fragmentation patterns for structural confirmation.[5][5]
Light Fastness ISO rating of 4.[2][2]
Oxygen Bleaching Fastness ISO rating of 4.[1][1]
Perspiration Fastness ISO rating of 3.[1][1]
Soaping Fastness Fading rating of 3 (at 95°C).[1][1]

Synthesis and Manufacturing

The industrial production of this compound follows a typical two-step process for azo dye synthesis: diazotization followed by an azo coupling reaction.[2]

Experimental Protocol: Synthesis of Reactive Dyes (General Procedure)

The following is a general procedure for the synthesis of hot brand reactive dyes, which can be adapted for this compound.

1. Diazotization:

  • An aromatic amine (e.g., 4-aminobenzenesulfonic acid) is dissolved in an acidic solution, typically hydrochloric acid.[2]

  • The solution is cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

2. Azo Coupling:

  • A coupling component (e.g., a naphthol derivative) is dissolved in an alkaline solution.[2]

  • The chilled diazonium salt solution is slowly added to the coupling component solution.

  • The reaction mixture is stirred for a specified period, allowing the electrophilic diazonium salt to attack the electron-rich coupling component, forming the azo dye.

  • The pH is maintained in the alkaline range to facilitate the coupling reaction.

  • The resulting dye is then precipitated, filtered, washed, and dried.

Applications

This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton. It is also noted for its use in biological staining and other research applications.[2]

Experimental Protocol: Dyeing of Cotton with Reactive Dyes (General Laboratory Procedure)

This protocol outlines the general steps for dyeing cotton fabric with hot brand reactive dyes in a laboratory setting.[2][6]

Materials:

  • Cotton fabric, pre-wetted

  • This compound dye

  • Glauber's salt (sodium sulfate) or common salt (sodium chloride)

  • Soda ash (sodium carbonate)

  • Wetting agent, sequestering agent (optional)

  • Neutral soap

  • Water bath or beaker on a hot plate with a stirrer

Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a specific liquor-to-goods ratio (e.g., 20:1). Add a wetting agent and sequestering agent if needed.

  • Dye Dissolution: Make a paste of the required amount of this compound powder with a small amount of cold water, then dissolve it by adding hot water (around 80°C).

  • Dyeing - Exhaustion Phase:

    • Set the dye bath temperature to approximately 40-50°C.[7]

    • Add the pre-wetted cotton fabric to the dye bath.

    • Add the dissolved dye solution and run for 10-15 minutes.

    • Gradually add the calculated amount of Glauber's salt or common salt in portions over 15-20 minutes. This helps in the exhaustion of the dye onto the fiber.

    • Raise the temperature to the recommended dyeing temperature for hot brand reactive dyes (e.g., 80-95°C) and run for 30-45 minutes.[1][7]

  • Dyeing - Fixation Phase:

    • Slowly add the calculated amount of soda ash (alkali) to the dye bath to raise the pH. This initiates the covalent bonding between the dye and the cotton fiber.

    • Continue dyeing at the elevated temperature for another 45-60 minutes.

  • After-treatment:

    • Drain the dye bath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Soaping: Wash the fabric with a neutral soap solution at or near boiling for 10-15 minutes to remove any unfixed or hydrolyzed dye.

    • Rinse again with hot and then cold water.

    • Dry the dyed fabric.

Note: The exact amounts of dye, salt, and alkali will depend on the desired shade depth and the specific recommendations from the dye manufacturer.

Biological Activity and Toxicology

A significant area of research for azo dyes, including this compound, is their biological activity and potential toxicity. The primary concern is the reductive cleavage of the azo bond (-N=N-), which can occur through the action of microorganisms in the environment or by enzymes in the human body, such as azoreductases present in the gut microflora and liver.[5] This cleavage results in the formation of aromatic amines, some of which are known or suspected carcinogens.[5]

Proposed Signaling Pathway for Genotoxicity of Aromatic Amine Metabolites

The genotoxicity of carcinogenic aromatic amines derived from azo dyes is believed to be mediated by their metabolic activation into reactive electrophilic species that can form adducts with DNA. This can lead to mutations and initiate carcinogenesis. A plausible signaling pathway involves the generation of reactive oxygen species (ROS), which can induce cellular stress and activate various signaling cascades.

Azo Dye Metabolite Genotoxicity Pathway cluster_0 Intracellular AzoDye Azo Dye (e.g., this compound) Azoreductase Azoreductase (Gut/Liver) AzoDye->Azoreductase Reduction AromaticAmine Aromatic Amine Azoreductase->AromaticAmine MetabolicActivation Metabolic Activation (e.g., N-hydroxylation, Esterification) AromaticAmine->MetabolicActivation ReactiveIntermediate Reactive Electrophilic Intermediate MetabolicActivation->ReactiveIntermediate DNA_Adduct DNA Adducts ReactiveIntermediate->DNA_Adduct Covalent bonding ROS Reactive Oxygen Species (ROS) ReactiveIntermediate->ROS Generation DNA_Damage DNA Damage DNA_Adduct->DNA_Damage MAPK_Pathway MAPK Pathway (e.g., JNK, p38) ROS->MAPK_Pathway Activation NFkB_Pathway NF-κB Pathway ROS->NFkB_Pathway Activation Apoptosis Apoptosis MAPK_Pathway->Apoptosis Inflammation Inflammation NFkB_Pathway->Inflammation Cancer Carcinogenesis DNA_Damage->Cancer

Proposed genotoxicity pathway of azo dye metabolites.
Experimental Workflow for Assessing Genotoxicity

A typical workflow to investigate the genotoxicity of an azo dye like this compound would involve several stages, from metabolic simulation to cellular and molecular analysis.

Genotoxicity Assessment Workflow cluster_assays Genotoxicity Assays cluster_pathways Signaling Pathway Analysis Start Start: this compound Step1 In vitro Metabolism (e.g., with liver S9 fraction or gut microflora extract) Start->Step1 Step2 Cell Culture Exposure (e.g., HepG2, HaCaT cells) Step1->Step2 Step3 Genotoxicity Assays Step2->Step3 Step4 Signaling Pathway Analysis Step2->Step4 CometAssay Comet Assay (DNA strand breaks) MicronucleusTest Micronucleus Test (Chromosomal damage) AmesTest Ames Test (Mutagenicity) WesternBlot Western Blot (Protein expression/phosphorylation) qPCR RT-qPCR (Gene expression) ROS_Assay ROS Detection Assays (e.g., DCFH-DA) End End: Assess Carcinogenic Risk

Workflow for assessing the genotoxicity of azo dyes.

Conclusion

This compound is a commercially important azo dye with well-established applications in the textile industry. Its synthesis is based on classical azo-coupling chemistry. While specific quantitative data for some of its physicochemical properties are not widely published, its general characteristics are consistent with other reactive azo dyes. From a toxicological perspective, the potential for metabolic cleavage to form carcinogenic aromatic amines is a key area of concern and ongoing research. Understanding the signaling pathways involved in the genotoxicity of these metabolites is crucial for assessing the risk associated with human and environmental exposure to this and other azo dyes. Further research is warranted to fully elucidate the specific molecular interactions and biological consequences of exposure to this compound and its degradation products.

References

An In-Depth Technical Guide to the Mechanism of Action of a Representative Azo Dye: C.I. Reactive Red 2

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research for the specific dye "Reactive Red 76" (CAS 12270-84-7) did not yield a definitive chemical structure, which is essential for a detailed mechanistic analysis. To fulfill the request for an in-depth technical guide, this document focuses on a well-characterized and representative monochlorotriazine (MCT) azo dye, C.I. Reactive Red 2 . The principles and mechanisms described herein are broadly applicable to other MCT reactive dyes.

Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, making the dye a permanent part of the fiber. This chemical bonding provides high wash fastness, a key advantage in the textile industry. C.I. Reactive Red 2 is a prominent example of a monochlorotriazine reactive azo dye, widely used for dyeing cellulosic fibers such as cotton, viscose, and linen. This guide provides a comprehensive overview of its mechanism of action, from the initial application to the final covalent fixation on the fiber, along with the competing hydrolysis reaction.

Chemical Properties and Synthesis of C.I. Reactive Red 2

C.I. Reactive Red 2 is a single azo dye with a dichlorotriazine reactive group.[1] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of C.I. Reactive Red 2

PropertyValue
C.I. NameReactive Red 2
C.I. Number18200
CAS Number17804-49-8[2]
Molecular FormulaC₁₉H₁₀Cl₂N₆Na₂O₇S₂[1][2]
Molecular Weight615.34 g/mol [1]
ClassAzo Dye
Reactive GroupDichlorotriazine
AppearancePurplish-red powder[1]
Solubility in Water (20°C)60 g/L[1]
Solubility in Water (50°C)160 g/L[1]

The synthesis of C.I. Reactive Red 2 involves a two-step process: diazotization and coupling, followed by condensation with the reactive group.[1]

  • Diazotization and Coupling: Aniline is diazotized and then coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions to form the chromophore.

  • Condensation: The resulting aminoazo compound is then condensed with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to introduce the dichlorotriazine reactive group.

Mechanism of Action on Cellulosic Fibers

The dyeing of cellulosic fibers with C.I. Reactive Red 2 is a multi-step process that involves the exhaustion of the dye onto the fiber, followed by the chemical fixation of the dye to the fiber under alkaline conditions. A competing hydrolysis reaction also occurs, which can reduce the efficiency of the dyeing process.

Exhaustion

In the initial phase of dyeing, the dye is adsorbed onto the surface of the cellulosic fiber from the aqueous dyebath. This process is facilitated by the addition of an electrolyte, such as sodium chloride or sodium sulfate. Cellulosic fibers acquire a negative surface charge in water, as do the anionic reactive dye molecules. The electrolyte helps to overcome the electrostatic repulsion between the fiber and the dye, promoting the migration of the dye from the solution to the fiber surface.

Fixation

The fixation of C.I. Reactive Red 2 onto the cellulosic fiber is a nucleophilic substitution reaction that occurs under alkaline conditions. The alkali, typically sodium carbonate or sodium hydroxide, catalyzes the ionization of the hydroxyl groups of the cellulose to form highly nucleophilic cellulosate ions (Cell-O⁻).[3] These cellulosate ions then attack the carbon atom of the dichlorotriazine ring, displacing one of the chlorine atoms and forming a stable covalent ether bond between the dye and the fiber.[4]

The high reactivity of the dichlorotriazine group in C.I. Reactive Red 2 allows for fixation to occur at relatively low temperatures.[4]

Fixation_Mechanism cluster_1 Nucleophilic Substitution Dye Dye-Triazine-Cl (Reactive Red 2) FixedDye Dye-Triazine-O-Cellulose (Covalent Bond) Dye->FixedDye Cellulose Cellulose-OH Cellulosate Cellulose-O⁻ Cellulose->Cellulosate + OH⁻ Alkali OH⁻ (Alkali) Cellulosate->FixedDye Chloride Cl⁻

Diagram 1: Fixation of Reactive Red 2 on Cellulose.
Hydrolysis

A competing and undesirable reaction that occurs during the fixation stage is the hydrolysis of the reactive dye.[3] In the alkaline dyebath, the hydroxyl ions (OH⁻) from water can also act as nucleophiles and react with the dichlorotriazine group of the dye. This reaction results in the formation of a hydrolyzed, non-reactive form of the dye where a chlorine atom is replaced by a hydroxyl group. The hydrolyzed dye is no longer capable of forming a covalent bond with the cellulose fiber.[3] This hydrolyzed dye remains unfixed and needs to be washed off at the end of the dyeing process to ensure good wash fastness.

Hydrolysis_Mechanism Dye Dye-Triazine-Cl (Reactive Red 2) HydrolyzedDye Dye-Triazine-OH (Hydrolyzed Dye) Dye->HydrolyzedDye Nucleophilic Attack Hydroxyl OH⁻ (from Water) Hydroxyl->HydrolyzedDye Chloride Cl⁻

Diagram 2: Hydrolysis of Reactive Red 2.

Factors Influencing Dyeing Performance

The efficiency of the dyeing process with C.I. Reactive Red 2 is influenced by several parameters that affect the balance between fixation and hydrolysis.

Table 2: Influence of Dyeing Parameters on Fixation and Hydrolysis

ParameterEffect on FixationEffect on HydrolysisOptimal Conditions
pH Increases with increasing alkalinity due to higher concentration of cellulosate ions.Increases significantly at higher pH.A balance is required to ensure sufficient fixation without excessive hydrolysis.
Temperature Rate of fixation increases with temperature.Rate of hydrolysis also increases with temperature.The high reactivity of the dichlorotriazine group allows for fixation at lower temperatures (e.g., 40°C), which helps to minimize hydrolysis.[4]
Electrolyte Concentration Higher concentration improves exhaustion, leading to higher potential fixation.Has a minor effect on the rate of hydrolysis.Optimized based on the desired shade depth.
Liquor Ratio Lower liquor ratio generally leads to higher exhaustion and fixation.Higher liquor ratio can increase the extent of hydrolysis.As low as practically possible.
Dyeing Time Longer fixation time leads to higher fixation, up to a certain point.Longer time at alkaline conditions increases the amount of hydrolyzed dye.Optimized to maximize fixation while minimizing hydrolysis.

Experimental Protocols

Determination of Dye Fixation Efficiency

The fixation efficiency of a reactive dye is the percentage of the dye that has covalently bonded to the fiber. It can be determined spectrophotometrically.

Protocol:

  • Dyeing: Perform the dyeing of a known weight of cellulosic fabric with a known concentration of C.I. Reactive Red 2 under specific conditions (temperature, pH, electrolyte concentration, liquor ratio, and time).

  • Measurement of Exhaustion: After the exhaustion step (before the addition of alkali), measure the absorbance of the dyebath at the maximum wavelength (λmax) of the dye. Calculate the concentration of the dye remaining in the bath using a calibration curve. The percentage of exhaustion (%E) is calculated as: %E = [(C₀ - C₁) / C₀] * 100 where C₀ is the initial dye concentration and C₁ is the dye concentration after exhaustion.

  • Fixation and Rinsing: After the fixation step, thoroughly rinse the dyed fabric to remove any unfixed, hydrolyzed dye. This is typically done with a series of cold and hot washes, often including a soaping agent.

  • Stripping of Unfixed Dye: An alternative to rinsing is to strip the unfixed dye from the fabric using a suitable solvent (e.g., a solution of pyridine and water) and measure its concentration spectrophotometrically.

  • Stripping of Fixed Dye: The covalently bonded dye can be stripped from the fabric by acid hydrolysis (e.g., with sulfuric acid). The concentration of the stripped dye is then determined spectrophotometrically.

  • Calculation of Fixation Efficiency: The fixation efficiency (%F) is calculated as: %F = (Amount of fixed dye / Amount of exhausted dye) * 100

Fixation_Efficiency_Workflow Dyeing Dyeing of Fabric Exhaustion Measure Dyebath Absorbance (Post-Exhaustion) Dyeing->Exhaustion Fixation Fixation and Rinsing Exhaustion->Fixation Stripping Strip Fixed Dye from Fabric Fixation->Stripping Spectro Spectrophotometric Measurement Stripping->Spectro Calculation Calculate Fixation Efficiency Spectro->Calculation

Diagram 3: Workflow for Determining Fixation Efficiency.
Analysis of Dye Hydrolysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the reactive and hydrolyzed forms of the dye.[3]

Protocol:

  • Sample Preparation: Prepare a solution of C.I. Reactive Red 2 and subject it to alkaline conditions (similar to dyeing conditions) for a specific period. At different time intervals, take aliquots of the solution and neutralize them to stop the hydrolysis reaction.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient elution is often employed. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile). An ion-pairing agent like tetrabutylammonium bromide may be added to the mobile phase to improve the separation of the anionic dye molecules.

  • Detection: Use a UV-Vis detector set at the λmax of the dye.

  • Analysis: The chromatogram will show separate peaks for the reactive (unhydrolyzed) and the hydrolyzed forms of the dye. The hydrolyzed form, being more polar due to the hydroxyl group, will typically have a shorter retention time. The relative peak areas can be used to quantify the extent of hydrolysis over time, allowing for the determination of the hydrolysis kinetics.[3]

Conclusion

The mechanism of action of C.I. Reactive Red 2 as a dichlorotriazine azo dye on cellulosic fibers is a well-defined process involving exhaustion, nucleophilic substitution for fixation, and a competing hydrolysis reaction. A thorough understanding of these mechanisms and the influence of various process parameters is crucial for optimizing the dyeing process to achieve high fixation efficiency, excellent fastness properties, and minimal environmental impact due to the discharge of unfixed dye. The experimental protocols outlined provide the means to quantify the performance of the dyeing process and to further research and develop more efficient and sustainable dyeing technologies.

References

Spectroscopic Analysis of Reactive Red 76: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of the azo dye, Reactive Red 76. The document outlines the methodologies for Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy and presents the expected spectral data in a structured format. This guide is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of azo dyes.

Introduction to this compound

This compound is a synthetic azo dye belonging to the reactive class of dyes.[1][2] These dyes are characterized by their ability to form covalent bonds with the substrate, typically cellulosic fibers like cotton, resulting in excellent wash fastness.[2] The core structure of this compound, like other azo dyes, contains the characteristic azo group (-N=N-) which acts as a chromophore, responsible for its color. The synthesis of such dyes typically involves a two-step process: diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component, such as a naphthol derivative.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule and is widely used for the analysis of dyes. The absorption of UV and visible light by a dye molecule provides information about the chromophoric system and can be used for quantitative analysis.

Experimental Protocol for UV-Vis Spectroscopy

A general protocol for the UV-Vis analysis of a reactive azo dye like this compound is as follows:

  • Solvent Selection: Dissolve the this compound dye in a suitable solvent that does not absorb in the analytical wavelength range. Deionized water or ethanol are common choices.

  • Preparation of Standard Solutions: Prepare a stock solution of the dye with a known concentration. From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the wavelength range for scanning, typically from 200 to 800 nm for azo dyes.

  • Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions and use it as a blank to zero the spectrophotometer.

  • Sample Measurement: Record the absorbance spectra of each of the standard solutions and the unknown sample solution.

  • Determination of λmax: Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

  • Calibration Curve: Plot a calibration curve of absorbance at λmax versus the concentration of the standard solutions. The curve should be linear and follow the Beer-Lambert law.

  • Concentration Determination: Use the absorbance of the unknown sample at λmax and the calibration curve to determine its concentration.

UV-Vis Spectral Data

The UV-Vis spectrum of an azo dye typically exhibits a strong absorption band in the visible region, which is responsible for its color, and one or more bands in the UV region, corresponding to the aromatic and other chromophoric parts of the molecule.

It is important to note that the precise absorption maxima (λmax) can be influenced by the solvent and the specific chemical structure of the dye. For red azo dyes, the λmax in the visible region is typically between 490 and 540 nm. One study on various reactive azo dyes identified the λmax for a dye referred to as "Red-5B" at 512 nm.[3] Another source, referring to "Basic Red 76," reported UV maxima at 235 nm and 332 nm.[4] The relationship between these dyes and this compound should be considered when interpreting spectral data.

Spectral RegionWavelength of Maximum Absorbance (λmax)Corresponding Molecular Feature
UV~235 nm, ~332 nmAromatic rings (e.g., benzene, naphthalene derivatives)
Visible~512 nmAzo (-N=N-) chromophore and extended conjugated system

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This provides a molecular "fingerprint" and is invaluable for structural elucidation.

Experimental Protocol for FTIR Spectroscopy

The following is a standard protocol for the FTIR analysis of a solid dye sample using the KBr pellet method:

  • Sample Preparation: Dry the this compound dye sample to remove any moisture.

  • Grinding: Grind a small amount of the dye (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.

  • Sample Scan: Acquire the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups in the molecule.

FTIR Spectral Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present in its azo dye structure. Based on the analysis of similar reactive red azo dyes, the following peak assignments can be anticipated:

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3550 - 3400N-H stretchingSecondary amines (-NH-)
3100 - 3000C-H stretchingAromatic C-H
~1695N=N stretchingAzo group (-N=N-)
1600 - 1450C=C stretchingAromatic rings
~1538C-O stretchingPhenolic or alcoholic C-O
1200 - 1000S=O stretchingSulfonate group (-SO₃⁻)

Workflow and Data Analysis

The spectroscopic analysis of this compound involves a systematic workflow from sample preparation to data interpretation.

Spectroscopic_Analysis_Workflow cluster_UV_Vis UV-Vis Spectroscopy cluster_FTIR FTIR Spectroscopy UV_Prep Sample Preparation (Dissolution) UV_Acq Data Acquisition (Absorbance Spectra) UV_Prep->UV_Acq UV_Analysis Data Analysis (λmax, Calibration Curve) UV_Acq->UV_Analysis Data_Interpretation Structural Characterization and Quantitative Analysis UV_Analysis->Data_Interpretation FTIR_Prep Sample Preparation (KBr Pellet) FTIR_Acq Data Acquisition (Transmittance/Absorbance Spectra) FTIR_Prep->FTIR_Acq FTIR_Analysis Data Analysis (Peak Assignment) FTIR_Acq->FTIR_Analysis FTIR_Analysis->Data_Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

The logical relationship between the experimental steps and the final interpretation of the data is crucial for a comprehensive analysis.

Logical_Relationship cluster_Experiment Experimental Analysis cluster_Data Data Output cluster_Interpretation Interpretation UV_Vis UV-Vis Spectroscopy UV_Data Absorption Maxima (λmax) UV_Vis->UV_Data FTIR FTIR Spectroscopy FTIR_Data Characteristic Peaks (cm⁻¹) FTIR->FTIR_Data Structure Chemical Structure (Functional Groups, Chromophore) UV_Data->Structure FTIR_Data->Structure

Caption: Logical relationship between spectroscopic techniques and structural interpretation.

References

An In-depth Technical Guide to the Solubility of Reactive Red 76

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Reactive Red 76 (CAS Number: 12270-84-7). Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents representative solubility data for similar reactive red dyes to provide a functional baseline for researchers. Furthermore, it details established experimental protocols for determining dye solubility, enabling researchers to ascertain precise values for their specific solvent systems and conditions.

Data Presentation: Solubility of Reactive Dyes

The solubility of reactive dyes is a critical parameter for their application in various industrial and research settings, influencing everything from the uniformity of dyeing processes to the formulation of inks and biological stains. Generally, for applications like printing and pad dyeing, a solubility of approximately 100 g/L is considered desirable.

The table below summarizes representative quantitative solubility data for reactive red dyes, which can be used as an estimation for this compound in the absence of specific data. It is crucial to note that these values can be influenced by factors such as temperature, pH, and the presence of electrolytes.

Solvent SystemTemperatureReported Solubility (g/L)Dye Class/Example
Water20°C~80C.I. Reactive Red 218[1]
WaterNot Specified≥ 150A novel reactive red dye composition[1]
WaterNot Specified200 - 300Heterobireactive group dyes[2]
WaterNot Specified~100Monovinylsulfone group dyes[2]
WaterNot Specified~400Dyes with three reactive groups[2]

Experimental Protocols for Solubility Determination

Accurate determination of dye solubility is essential for reproducible experimental work and process optimization. The following are detailed methodologies for key experiments used to assess the solubility of reactive dyes like this compound.

Filter Paper Spot Method

This method is a simple, rapid, and practical approach for estimating the solubility of a dye and is particularly suitable for initial screenings in a laboratory setting.

Principle: A series of dye solutions of increasing concentration are prepared. A small, fixed volume of each solution is spotted onto filter paper. The concentration at which insoluble dye particles become visible on the dried filter paper as distinct spots or a ring indicates that the solubility limit has been exceeded.

Apparatus and Reagents:

  • This compound

  • Solvent of interest (e.g., deionized water, ethanol)

  • Volumetric flasks

  • Pipettes

  • Beakers

  • Stirring apparatus (e.g., magnetic stirrer and stir bars)

  • Whatman No. 1 filter paper (or equivalent)

  • Drying oven or a well-ventilated area

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent. The concentration should be higher than the expected solubility.

  • Serial Dilutions: From the stock solution, prepare a series of solutions with decreasing concentrations in volumetric flasks.

  • Dissolution: Stir each solution at a constant temperature (e.g., 25°C) for a defined period (e.g., 1 hour) to ensure maximum dissolution.

  • Spotting: Using a clean pipette, withdraw a small, consistent volume (e.g., 10 µL) from the supernatant of each solution and carefully spot it onto the center of a piece of filter paper.

  • Drying: Allow the filter papers to dry completely at room temperature or in a drying oven at a temperature that will not degrade the dye.

  • Observation: Examine the dried spots. The highest concentration that results in a uniform spot without any visible, undissolved dye particles or a colored ring is taken as the solubility.

Spectrophotometric Method

This method provides a more quantitative determination of solubility by measuring the concentration of the dissolved dye in a saturated solution using UV-Vis spectrophotometry.

Principle: A saturated solution of the dye is prepared, and the undissolved solids are removed by filtration or centrifugation. The concentration of the dye in the clear supernatant is then determined by measuring its absorbance at its wavelength of maximum absorbance (λmax) and using a previously established calibration curve.

Apparatus and Reagents:

  • This compound

  • Solvent of interest

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Centrifuge or filtration apparatus (e.g., syringe filters)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a flask.

  • Equilibration: Seal the flask and agitate it (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the saturated solution at high speed or filter it through a fine-pore filter (e.g., 0.45 µm) to remove all undissolved dye particles.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of each standard solution at the λmax of the dye.

    • Plot a graph of absorbance versus concentration to create a calibration curve (Beer-Lambert plot).

  • Measurement of Sample Absorbance:

    • Dilute the clear supernatant from the saturated solution to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor. This value represents the solubility of the dye in the chosen solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound using the Filter Paper Spot Method.

G cluster_prep Solution Preparation cluster_spotting Spotting and Drying cluster_analysis Analysis cluster_result Result prep_stock Prepare Concentrated Stock Solution prep_serial Create Serial Dilutions of Varying Concentrations prep_stock->prep_serial prep_dissolve Stir Solutions at Constant Temperature prep_serial->prep_dissolve spotting Spot 10 µL of Each Solution onto Filter Paper prep_dissolve->spotting drying Dry Filter Papers Completely spotting->drying observation Examine Dried Spots for Undissolved Particles drying->observation determination Determine Highest Concentration with a Uniform Spot observation->determination result Solubility of This compound determination->result

Caption: Workflow for the Filter Paper Spot Method for solubility determination.

References

In-Depth Technical Guide: Thermal and Photolytic Degradation Pathways of Reactive Red 76

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and photolytic degradation pathways of the azo dye, Reactive Red 76. The content herein is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the stability and degradation mechanisms of similar chemical structures. This document details experimental methodologies, quantitative degradation data, and visual representations of the degradation pathways.

Introduction to this compound

This compound is a dichlorotriazine azo dye widely used in the textile industry. Its molecular structure, characterized by an azo bond (-N=N-) chromophore and a reactive dichlorotriazine group, imparts vibrant color and allows for covalent bonding with fibers. However, the stability of this dye under various environmental conditions, such as heat and light, is a significant concern due to the potential formation of harmful degradation byproducts. Understanding its degradation pathways is crucial for environmental remediation, toxicological assessment, and for professionals in fields where analogous chemical moieties are handled.

Thermal Degradation of this compound

The thermal decomposition of azo dyes like this compound involves the cleavage of the molecule at its most labile sites, primarily the azo bond and the bonds within the triazine ring. The degradation process can be effectively studied using techniques such as Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental Protocol: Thermogravimetric Analysis (TGA)

A standard TGA protocol to study the thermal degradation of this compound is as follows:

  • Sample Preparation: A small, precisely weighed sample (typically 5-10 mg) of pure this compound is placed in an inert crucible (e.g., alumina).

  • Instrumentation: A thermogravimetric analyzer is used.

  • Atmosphere: The analysis is conducted under an inert nitrogen atmosphere to prevent oxidative degradation, with a typical flow rate of 20-50 mL/min.

  • Heating Program: The sample is heated from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the sample weight as a function of temperature. The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG curve) shows the rate of weight loss and helps identify the temperatures of maximum decomposition.

Quantitative Data: Thermal Degradation

Table 1: Expected Thermal Degradation Characteristics of Azo Dyes

Temperature Range (°C)Weight Loss (%)Associated Degradation Process
250 - 40030 - 50Cleavage of the azo bond, initial fragmentation of aromatic and triazine rings.
400 - 60020 - 30Further decomposition of larger fragments into smaller volatile compounds.
> 60010 - 20Char residue formation.

Note: This table is illustrative and based on the general behavior of azo dyes. Actual values for this compound may vary.

Thermal Degradation Pathway

The primary event in the thermal degradation of this compound is the cleavage of the azo bond, leading to the formation of aromatic amine and other nitrogenous radical species. The dichlorotriazine ring is also susceptible to thermal decomposition.

Thermal_Degradation_Pathway RR76 This compound Heat High Temperature RR76->Heat Intermediates Aromatic Amines & Nitrogenous Radicals Heat->Intermediates Azo bond cleavage & Ring fragmentation Final_Products Smaller Volatile Compounds (e.g., CO₂, H₂O, NOx) Intermediates->Final_Products Further Decomposition Char Char Residue Intermediates->Char

Thermal Degradation Pathway of this compound.

Photolytic Degradation of this compound

The photolytic degradation of this compound is primarily initiated by the absorption of photons from a light source, typically in the UV or visible spectrum. This process is often accelerated by the presence of a photocatalyst, such as titanium dioxide (TiO₂), in what is known as photocatalytic degradation.

Experimental Protocol: Photocatalytic Degradation

A typical experimental setup for the photocatalytic degradation of this compound involves the following steps:

  • Solution Preparation: An aqueous solution of this compound of a known concentration (e.g., 10-50 mg/L) is prepared.

  • Catalyst Suspension: A specific amount of photocatalyst (e.g., TiO₂ at a loading of 0.5-1.5 g/L) is added to the dye solution.

  • pH Adjustment: The pH of the solution is adjusted to a desired value (e.g., acidic, neutral, or basic) using dilute acid or base, as pH can significantly influence the degradation rate.

  • Irradiation: The solution is irradiated with a light source (e.g., a UV lamp or a solar simulator) under constant stirring to ensure uniform suspension of the catalyst.

  • Sample Analysis: Aliquots of the solution are withdrawn at regular time intervals. The concentration of the dye is monitored using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (λmax). The degradation byproducts can be identified using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Quantitative Data: Photolytic Degradation

The efficiency of photolytic degradation is influenced by several factors, including pH, catalyst dosage, initial dye concentration, and the intensity of the light source.

Table 2: Influence of Experimental Parameters on Photocatalytic Degradation of Reactive Red Dyes

ParameterOptimal ConditionEffect on Degradation EfficiencyCitation
pHAcidic (e.g., pH 3-5)Enhances the generation of hydroxyl radicals and the adsorption of anionic dyes onto the positively charged catalyst surface.[1]
Catalyst Dosage1.0 - 1.5 g/L TiO₂Increases the number of active sites for photoreaction. Higher concentrations can lead to light scattering and reduced efficiency.
Initial Dye ConcentrationLow (e.g., < 50 mg/L)Higher concentrations can inhibit light penetration to the catalyst surface.[2]
Light SourceUV IrradiationProvides sufficient energy to excite the photocatalyst and generate reactive oxygen species.[2]

Studies on similar reactive red dyes have shown degradation efficiencies exceeding 90% under optimized photocatalytic conditions.[1]

Photolytic Degradation Pathway

The photolytic degradation of this compound, particularly in the presence of a photocatalyst like TiO₂, proceeds through the generation of highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH). These radicals attack the dye molecule, leading to the cleavage of the azo bond and subsequent mineralization of the aromatic intermediates.

Photolytic_Degradation_Pathway cluster_0 Photocatalyst Activation cluster_1 ROS Generation cluster_2 Dye Degradation TiO2 TiO₂ e_h e⁻ (conduction band) h⁺ (valence band) TiO2->e_h Photon Absorption UV UV Light (hν) UV->TiO2 H2O H₂O OH_neg OH⁻ e_h->OH_neg h⁺ + OH⁻ → •OH O2 O₂ e_h->O2 e⁻ + O₂ → •O₂⁻ OH_rad •OH (Hydroxyl Radical) H2O->OH_rad h⁺ + H₂O → •OH + H⁺ RR76 This compound OH_rad->RR76 O2_rad •O₂⁻ (Superoxide Radical) O2_rad->RR76 Intermediates Aromatic Intermediates (e.g., substituted phenols, anilines) RR76->Intermediates •OH attack on azo bond & aromatic rings Final_Products Mineralization Products (CO₂, H₂O, NO₃⁻, SO₄²⁻, Cl⁻) Intermediates->Final_Products Further Oxidation by •OH

Photocatalytic Degradation Pathway of this compound.
Experimental Workflow for Photodegradation Analysis

The logical flow of a typical photodegradation experiment, from preparation to analysis, is crucial for obtaining reliable and reproducible results.

Experimental_Workflow cluster_analysis Analytical Techniques Prep 1. Sample Preparation (Dye Solution + Catalyst) pH_Adj 2. pH Adjustment Prep->pH_Adj Irradiation 3. Irradiation (UV/Solar Light) pH_Adj->Irradiation Sampling 4. Aliquot Sampling (at timed intervals) Irradiation->Sampling Analysis 5. Analysis Sampling->Analysis UV_Vis UV-Vis Spectrophotometry (Dye Concentration) Analysis->UV_Vis HPLC_MS HPLC-MS (Intermediate Identification) Analysis->HPLC_MS TOC TOC Analysis (Mineralization) Analysis->TOC

Experimental Workflow for Photodegradation Studies.

Conclusion

The thermal and photolytic degradation of this compound involves complex chemical transformations. Thermal degradation is characterized by the high-temperature cleavage of the azo bond and decomposition of the aromatic and triazine structures. Photolytic degradation, especially when enhanced by a photocatalyst, proceeds through an advanced oxidation process mediated by reactive oxygen species, leading to the complete mineralization of the dye.

The experimental protocols and data presented in this guide provide a foundational understanding for researchers and scientists. Further investigation, particularly in obtaining specific kinetic and thermodynamic data for the thermal degradation of this compound and detailed structural elucidation of all photolytic intermediates, will be invaluable for a complete toxicological and environmental impact assessment. This knowledge is also transferable to the study of other analogous chemical structures relevant to various fields, including drug development.

References

Ecotoxicity and Biodegradability of Reactive Red 76: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Reactive Red 76 is a member of the azo dye class, characterized by the presence of one or more azo (-N=N-) groups. These dyes are extensively used in the textile industry due to their vibrant colors and ability to form covalent bonds with fibers, resulting in excellent wash fastness. However, the stability of these dyes also contributes to their persistence in the environment. Incomplete exhaustion during the dyeing process leads to their release into wastewater, posing potential ecotoxicological risks. This technical guide provides a comprehensive overview of the current understanding of the ecotoxicity and biodegradability of dyes structurally related to this compound, offering insights for researchers, scientists, and drug development professionals.

Ecotoxicity Profile

The ecotoxicity of reactive azo dyes is a significant concern due to their potential to harm aquatic organisms. The toxicity is often evaluated through standardized tests on representative species from different trophic levels, such as algae, invertebrates (e.g., Daphnia magna), and fish.

Aquatic Toxicity Data

The following table summarizes the available acute toxicity data for reactive red azo dyes that are structurally similar to this compound. The data is presented as the median lethal concentration (LC50) or median effective concentration (EC50), which is the concentration of the substance that causes mortality or an adverse effect in 50% of the test organisms over a specified period.

Test OrganismDyeEndpoint (Duration)Value (mg/L)Reference
Danio rerio (Zebrafish)Reactive Red 239LC50 (96 h)1,579 ± 25[1]
Danio rerio (Zebrafish)Reactive Red 239EC50 (Hatching Rate, 96 h)1,536 ± 36[1]
Artemia salina (Brine shrimp)Reactive Red 120LC50 (48 h)81.89[2]
Tilapia mossambicaBasic Red 18-76.57% decolorization at 100 ppm[3]

Note: The high LC50 value for Reactive Red 239 in zebrafish suggests it is of low acute toxicity to this species based on the U.S. Environmental Protection Agency (USEPA) classification.[1] However, sublethal effects and the toxicity of degradation products remain a concern.

Biodegradability

The biodegradability of azo dyes is a critical factor in determining their environmental fate. The strong, electron-withdrawing nature of the azo bond makes these dyes resistant to aerobic degradation. However, under anaerobic or anoxic conditions, the azo bond can be reductively cleaved, leading to the formation of aromatic amines, which may be further degraded under aerobic conditions.

Biodegradation Data

Quantitative data on the biodegradation of specific reactive red dyes is limited. The table below presents available information on the removal of color, which is an indicator of the initial breakdown of the dye structure.

Treatment ConditionDyeRemoval Efficiency (%)Reference
Anaerobic-Aerobic BioprocessReactive Red 195-[4]
Bacterial ConsortiumReactive Red 12092.79 (Optimized)[5]
Fungal BiodegradationReactive Red S3B97.29 (Optimized)[6]

Experimental Protocols

Standardized protocols are crucial for ensuring the reliability and comparability of ecotoxicity and biodegradability data. The most commonly cited guidelines are those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Immobilisation Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

  • Test Organism: Young daphnids (less than 24 hours old) are used.

  • Test Substance Preparation: A series of concentrations of the test dye are prepared in a suitable culture medium.

  • Exposure: Daphnids are exposed to the test concentrations and a control (medium without the dye) for a period of 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated.

Ready Biodegradability - CO2 Evolution Test (OECD 301B)

This test evaluates the potential for a substance to be readily biodegradable under aerobic conditions.[7][8]

  • Inoculum: A mixed population of microorganisms, typically from activated sludge of a sewage treatment plant, is used.[9]

  • Test Setup: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms. The test is performed in closed respirometers.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The amount of carbon dioxide (CO2) produced from the biodegradation of the test substance is measured over the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount of CO2 that could be produced from the amount of test substance added. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test.

Mechanisms of Toxicity and Biodegradation

Oxidative Stress Signaling Pathway

Azo dyes are known to induce oxidative stress in organisms.[10][11][12] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key cellular defense mechanism against oxidative stress.

Oxidative_Stress_Pathway cluster_cell Cell AzoDye Azo Dye ROS Reactive Oxygen Species (ROS) AzoDye->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1, releases Nrf2 CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus, binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS detoxifies

Caption: Oxidative stress signaling pathway induced by azo dyes.

Biodegradation Workflow

The biodegradation of azo dyes is typically a two-step process involving an initial anaerobic or anoxic cleavage of the azo bond, followed by the aerobic degradation of the resulting aromatic amines.

Biodegradation_Workflow cluster_anaerobic Anaerobic/Anoxic Stage cluster_aerobic Aerobic Stage AzoDye Reactive Azo Dye (-N=N-) Azoreductase Azoreductase Enzyme AzoDye->Azoreductase AnaerobicBacteria Anaerobic/Facultative Bacteria AnaerobicBacteria->Azoreductase produces AromaticAmines Aromatic Amines (Potentially Toxic) Azoreductase->AromaticAmines reduces Azo bond to AerobicBacteria Aerobic Bacteria AromaticAmines->AerobicBacteria are degraded by Mineralization Mineralization (CO2, H2O, etc.) AerobicBacteria->Mineralization leads to

Caption: Two-stage anaerobic-aerobic biodegradation of azo dyes.

Conclusion

While specific data for this compound is scarce, the information available for structurally similar reactive red azo dyes indicates a potential for low to moderate acute aquatic toxicity. The primary concern with these dyes lies in their persistence and the potential toxicity of their breakdown products, particularly aromatic amines. The induction of oxidative stress appears to be a key mechanism of toxicity. Biodegradation is most effective under a sequential anaerobic/aerobic treatment process, which facilitates the complete mineralization of these compounds. Further research is imperative to determine the specific ecotoxicological profile and biodegradation kinetics of this compound to enable a more accurate environmental risk assessment and the development of effective remediation strategies. The potential for genotoxicity and cytotoxicity of reactive dyes and their metabolites also warrants further investigation.[13][14][15]

References

Metabolic Fate of Reactive Red 76 in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Red 76 is a synthetic azo dye whose metabolic fate in biological systems is of significant interest due to its widespread use and potential environmental and health impacts. This technical guide provides a comprehensive overview of the current understanding of the biotransformation of this compound and related azo dyes. The primary metabolic pathway involves an initial anaerobic reductive cleavage of the azo bond, mediated by microbial azoreductases, which results in the formation of aromatic amines. These intermediate metabolites can then undergo further degradation under aerobic conditions. The toxicity of these aromatic amines is a critical concern, as they have been implicated in cellular stress responses and genotoxicity. This guide summarizes key quantitative data from studies on similar reactive dyes, outlines detailed experimental protocols for investigating the metabolic fate of this compound, and presents signaling pathways and experimental workflows using Graphviz visualizations.

Introduction

Azo dyes represent the largest class of synthetic colorants used in various industries, including textiles, food, and cosmetics. Due to their complex aromatic structures and the presence of one or more azo (–N=N–) bonds, these compounds are often resistant to conventional wastewater treatment methods. The release of untreated effluents containing these dyes into the environment poses a significant threat to aquatic and terrestrial ecosystems.

The metabolic fate of azo dyes in biological systems is primarily dictated by the enzymatic activities of microorganisms. The initial and most critical step in their biodegradation is the reductive cleavage of the azo bond. This process, often carried out by a class of enzymes known as azoreductases, breaks the molecule into smaller, colorless aromatic amines. While this initial step results in the decolorization of the dye, the resulting aromatic amines can be more toxic and carcinogenic than the parent dye molecule. Therefore, a complete understanding of the entire metabolic pathway, including the fate of these intermediate metabolites, is crucial for assessing the environmental and toxicological risks associated with azo dyes like this compound.

Metabolic Pathways of Azo Dyes

The biodegradation of azo dyes is typically a two-stage process involving an initial anaerobic reduction followed by an aerobic degradation of the resulting intermediates.

Anaerobic Reductive Cleavage

Under anaerobic or anoxic conditions, various microorganisms, including bacteria and fungi, can reductively cleave the azo bond of dyes like this compound. This reaction is catalyzed by azoreductase enzymes, which use reduced flavin mononucleotide (FMN) as a cofactor to transfer electrons to the azo bond, leading to its cleavage.

The general reaction can be summarized as:

R₁–N=N–R₂ + 2NAD(P)H + 2H⁺ → R₁–NH₂ + H₂N–R₂ + 2NAD(P)⁺

Where R₁ and R₂ represent the aromatic moieties of the dye molecule. This initial step is responsible for the decolorization of the dye effluent.

Aerobic Degradation of Aromatic Amines

The aromatic amines produced during the anaerobic stage are often more susceptible to aerobic degradation. A diverse range of aerobic microorganisms can utilize these amines as carbon and energy sources, mineralizing them into simpler, less toxic compounds such as carbon dioxide, water, and ammonia. This aerobic phase is crucial for the complete detoxification of the dye-contaminated wastewater. Enzymes such as laccases and peroxidases can also play a role in the oxidation of these aromatic amines.

Quantitative Data on Azo Dye Biodegradation

While specific quantitative data for the biodegradation of this compound is limited in publicly available literature, studies on other structurally similar reactive red dyes provide valuable insights into the expected degradation efficiencies. The following tables summarize findings from research on the microbial degradation of various reactive red azo dyes.

Table 1: Microbial Decolorization of Various Reactive Red Dyes

DyeMicroorganism/ConsortiumConditionInitial Concentration (mg/L)Decolorization (%)Time (h)Reference
Reactive Red 180Citrobacter sp. CK3Anaerobic100>9024[1]
Reactive Red 2Pseudomonas sp. SUK1Aerobic50858[2]
Reactive Red HE7BAspergillus salinarus TEF-3Aerobic5097.4196[3]
Reactive Red 11Unidentified bacterium KMK 48Aerobic20010024[4]
Reactive Red 152Unidentified bacterium KMK 48Aerobic20010024[4]
Reactive Red 45Advanced Oxidation Process (UV/H₂O₂)-5088.853[5]
Reactive Red 45Advanced Oxidation Process (gamma/H₂O₂)-50100-[5]

Table 2: Identified Metabolites from the Degradation of Structurally Similar Azo Dyes

Parent DyeAnalytical MethodIdentified MetabolitesReference
Reactive Red 120HPLC, GC-MS, FTIRAromatic amines, products of aromatic ring cleavage, loss of sulphone groups, and C-Cl bond breakage[1]
Reactive Red F3BHPLCMultiple smaller metabolites with different retention times[4]
Reactive Red 180HPLCMetabolites with different retention times compared to the parent dye[6]

Experimental Protocols

This section outlines a comprehensive experimental workflow for investigating the metabolic fate of this compound in a laboratory setting.

Experimental Workflow for Azo Dye Bioremediation Study

experimental_workflow cluster_preparation Preparation Phase cluster_degradation Degradation Phase cluster_analysis Analytical Phase cluster_conclusion Conclusion start Start: Select Microbial Strain/Consortium media Prepare Mineral Salt Medium (MSM) start->media dye_sol Prepare this compound Stock Solution start->dye_sol inoculation Inoculate MSM with Microorganism and Dye anaerobic Anaerobic Incubation (Decolorization) inoculation->anaerobic aerobic Aerobic Incubation (Metabolite Degradation) anaerobic->aerobic sampling Collect Samples at Time Intervals aerobic->sampling uv_vis UV-Vis Spectrophotometry (Decolorization %) sampling->uv_vis hplc HPLC Analysis (Metabolite Separation) sampling->hplc toxicity Toxicity Assessment (e.g., Allium cepa assay) sampling->toxicity gc_ms GC-MS/LC-MS Analysis (Metabolite Identification) hplc->gc_ms data_analysis Data Analysis and Interpretation gc_ms->data_analysis toxicity->data_analysis end End: Determine Metabolic Pathway and Toxicity data_analysis->end

Caption: Experimental workflow for a typical azo dye bioremediation study.

Detailed Methodologies

4.2.1. Microbial Culture and Acclimatization

  • Microorganism: A bacterial strain known for azo dye degradation, such as Pseudomonas aeruginosa or a mixed microbial consortium from textile effluent, can be used.

  • Medium: Prepare a Mineral Salt Medium (MSM) containing (g/L): K₂HPO₄ (1.0), KH₂PO₄ (0.5), (NH₄)₂SO₄ (0.5), MgSO₄·7H₂O (0.2), NaCl (0.1), and glucose (3.0) as a carbon source. Adjust the pH to 7.0.

  • Acclimatization: Inoculate the microbial culture in MSM containing a low concentration of this compound (e.g., 10 mg/L) and incubate under anaerobic conditions. Gradually increase the dye concentration in subsequent transfers to acclimatize the culture.

4.2.2. Anaerobic Decolorization Assay

  • Prepare 100 mL serum bottles with 90 mL of MSM and the desired concentration of this compound (e.g., 50, 100, 200 mg/L).

  • Sparge the medium with nitrogen gas to create anaerobic conditions.

  • Inoculate each bottle with 10 mL of the acclimatized microbial culture.

  • Incubate the bottles at 37°C in the dark under static conditions.

  • Withdraw samples at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours) for analysis.

4.2.3. Aerobic Degradation of Metabolites

  • After complete decolorization in the anaerobic stage, transfer the culture to an aerobic environment by opening the serum bottles and incubating on a rotary shaker at 150 rpm.

  • Monitor the degradation of aromatic amines by collecting samples at regular intervals.

4.2.4. Analytical Methods

  • UV-Vis Spectrophotometry: Centrifuge the collected samples to remove biomass. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound to determine the extent of decolorization. The percentage of decolorization can be calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] × 100

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water.

    • Detector: UV-Vis or Diode Array Detector (DAD) to monitor the disappearance of the parent dye and the appearance of metabolite peaks.

    • Sample Preparation: Filter the supernatant through a 0.22 µm filter before injection.

  • Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Extraction: Extract the metabolites from the decolorized medium using a suitable organic solvent (e.g., ethyl acetate).

    • Analysis: Analyze the extracted metabolites by GC-MS or LC-MS to identify their chemical structures based on their mass spectra and fragmentation patterns.

4.2.5. Toxicity Assessment

  • Phytotoxicity Test: Assess the toxicity of the parent dye and its degradation products on the seed germination and root elongation of plants like Allium cepa.

  • Genotoxicity Test (Ames Test): Evaluate the mutagenic potential of the dye and its metabolites using Salmonella typhimurium strains.

Cellular Response to Azo Dye Metabolites

The aromatic amines generated from the breakdown of azo dyes can induce cellular stress, leading to the activation of specific signaling pathways. One of the key responses is oxidative stress, which can trigger inflammatory and genotoxic effects.

Generalized Signaling Pathway for Cellular Stress Response to Aromatic Amines

cellular_stress_response cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_signaling Signaling Pathways cluster_outcome Cellular Outcome aromatic_amines Aromatic Amines (from this compound degradation) ros Increased Reactive Oxygen Species (ROS) aromatic_amines->ros causes oxidative_stress Oxidative Stress ros->oxidative_stress induces mapk MAPK Pathway Activation oxidative_stress->mapk nfkb NF-κB Pathway Activation oxidative_stress->nfkb dna_damage DNA Damage / Genotoxicity oxidative_stress->dna_damage inflammation Inflammatory Response mapk->inflammation nfkb->inflammation apoptosis Apoptosis dna_damage->apoptosis

Caption: Generalized cellular stress response to aromatic amines.

Exposure of cells to aromatic amines can lead to an increase in reactive oxygen species (ROS), causing oxidative stress. This stress can activate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8][9][10] Activation of these pathways can result in an inflammatory response. Furthermore, oxidative stress can directly cause DNA damage, potentially leading to genotoxicity and apoptosis.

Conclusion

The metabolic fate of this compound in biological systems follows the general pattern of azo dye biodegradation, characterized by an initial anaerobic reduction to aromatic amines, followed by aerobic degradation of these intermediates. While specific quantitative data for this compound remains scarce, research on similar reactive dyes indicates that high degradation efficiencies can be achieved under optimized microbial conditions. The primary concern regarding the metabolism of this compound is the potential toxicity of its aromatic amine metabolites, which can induce cellular stress and genotoxic effects. The experimental protocols and analytical methods outlined in this guide provide a robust framework for future research to elucidate the complete metabolic pathway of this compound and to assess the toxicological risks associated with its biotransformation products. Further studies are essential to generate specific data for this compound to enable accurate environmental risk assessment and the development of effective bioremediation strategies.

References

Methodological & Application

Application Notes and Protocols for Reactive Red 76 in Textile Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 76 is a synthetic azo dye belonging to the reactive class of colorants. Identified by the CAS Number 12270-84-7, this dye is utilized in the textile industry for coloring cellulosic and protein fibers. Reactive dyes are characterized by their ability to form strong, covalent bonds with the fiber, resulting in excellent wash fastness and vibrant shades. This document provides detailed application notes and protocols for the use of this compound in the dyeing of cotton, silk, and wool, targeting a scientific audience. While specific quantitative data for C.I. This compound is not extensively available in public literature, the following protocols are based on established principles for monochlorotriazine (MCT) reactive dyes.

Chemical Properties and Reaction Mechanism

This compound is classified as an azo dye, indicating the presence of one or more azo groups (-N=N-) in its chromophore. It is reported to contain a monochlorotriazine reactive group, which is the basis for its covalent interaction with textile fibers.

The dyeing process with this compound involves two primary reactions:

  • Dye-Fiber Fixation: Under alkaline conditions, the hydroxyl groups of cellulosic fibers (like cotton) or the amino groups of protein fibers (like silk and wool) become nucleophilic. These nucleophiles attack the electrophilic carbon atom of the monochlorotriazine ring, leading to a nucleophilic substitution reaction. This results in the formation of a stable, covalent ether or amine bond between the dye molecule and the fiber.

  • Dye Hydrolysis: A competing, undesirable reaction is the hydrolysis of the reactive group. In the alkaline dyebath, the dye can also react with hydroxide ions from the water. This deactivates the dye, rendering it unable to form a covalent bond with the fiber. The hydrolyzed dye is loosely held on the fiber surface and must be removed through a thorough washing process to ensure good wash fastness.

Experimental Protocols

The following are detailed experimental protocols for the exhaust dyeing of cotton, silk, and wool with this compound. These protocols are provided for pale, medium, and dark shades.

Dyeing of Cotton (100% Cotton Fabric)

The exhaust dyeing method is commonly used for cotton. The following table summarizes the recommended parameters.

ParameterPale Shade (0.5% owf)Medium Shade (2.0% owf)Dark Shade (4.0% owf)
This compound 0.5% on weight of fabric2.0% on weight of fabric4.0% on weight of fabric
Glauber's Salt (Na₂SO₄) 40 g/L60 g/L80 g/L
Soda Ash (Na₂CO₃) 10 g/L15 g/L20 g/L
Wetting Agent 1 g/L1 g/L1 g/L
Sequestering Agent 1 g/L1 g/L1 g/L
Liquor Ratio 1:201:201:20
Dyeing Temperature 60°C60°C60°C
Dyeing Time 60 minutes60 minutes90 minutes

Methodology:

  • Set the dyebath at 40°C with the required amount of water, wetting agent, and sequestering agent.

  • Add the pre-wetted cotton fabric and run for 10 minutes.

  • Add the dissolved this compound dye solution.

  • Gradually add the Glauber's salt over 20 minutes.

  • Raise the temperature to 60°C at a rate of 1.5°C/minute.

  • Run the machine for 30 minutes.

  • Add the dissolved soda ash portion-wise over 15 minutes.

  • Continue dyeing for the specified time (60-90 minutes).

  • Drain the dyebath.

  • Rinse the fabric with cold water.

  • Neutralize with acetic acid (1 g/L) at 50°C for 10 minutes.

  • Soap the dyed fabric at 95°C for 10 minutes with a non-ionic detergent (2 g/L).

  • Rinse with hot and cold water.

  • Dry the fabric.

Dyeing of Silk (100% Silk Fabric)

Dyeing of silk with reactive dyes is typically carried out under neutral to slightly acidic conditions initially, followed by alkaline fixation.

ParameterPale Shade (0.5% owf)Medium Shade (2.0% owf)Dark Shade (4.0% owf)
This compound 0.5% on weight of fabric2.0% on weight of fabric4.0% on weight of fabric
Glauber's Salt (Na₂SO₄) 30 g/L50 g/L70 g/L
Sodium Bicarbonate (NaHCO₃) 5 g/L8 g/L10 g/L
Levelling Agent 1 g/L1 g/L1 g/L
Liquor Ratio 1:301:301:30
Dyeing Temperature 70°C70°C70°C
Dyeing Time 60 minutes75 minutes90 minutes

Methodology:

  • Set the dyebath at 40°C with water, levelling agent, and acetic acid to achieve a pH of 6.0-6.5.

  • Add the pre-wetted silk fabric and run for 10 minutes.

  • Add the dissolved this compound dye solution.

  • Gradually add the Glauber's salt over 20 minutes.

  • Raise the temperature to 70°C at a rate of 1°C/minute.

  • Run the machine for 30 minutes.

  • Add the dissolved sodium bicarbonate to raise the pH to 8.0-8.5.

  • Continue dyeing for the specified time (60-90 minutes).

  • Follow the rinsing, neutralization, soaping, and drying steps as described for cotton.

Dyeing of Wool (100% Wool Fabric)

Wool is dyed under acidic conditions with reactive dyes. The fixation occurs through the amino groups of the wool fiber.

ParameterPale Shade (0.5% owf)Medium Shade (2.0% owf)Dark Shade (4.0% owf)
This compound 0.5% on weight of fabric2.0% on weight of fabric4.0% on weight of fabric
Glauber's Salt (Na₂SO₄) 5% on weight of fabric10% on weight of fabric15% on weight of fabric
Acetic Acid (to pH 4.5-5.5) As requiredAs requiredAs required
Levelling Agent 1 g/L1 g/L1 g/L
Liquor Ratio 1:301:301:30
Dyeing Temperature 90°C90°C90°C
Dyeing Time 60 minutes60 minutes75 minutes

Methodology:

  • Set the dyebath at 50°C with water, levelling agent, and acetic acid to adjust the pH to 4.5-5.5.

  • Add the pre-wetted wool fabric and run for 10 minutes.

  • Add the dissolved this compound dye solution.

  • Gradually add the Glauber's salt.

  • Raise the temperature to 90°C at a rate of 1.5°C/minute.

  • Continue dyeing at 90°C for the specified time (60-75 minutes).

  • Cool the dyebath slowly.

  • Rinse the fabric thoroughly with warm and cold water.

  • Soap the dyed fabric at 80°C for 10 minutes with a neutral detergent.

  • Rinse and dry.

Quantitative Data Summary

The following tables summarize typical performance data for monochlorotriazine reactive dyes. Specific data for this compound may vary.

Table 1: Typical Fixation Efficiency and Color Yield

FiberShadeFixation Efficiency (%) (Estimated)Color Yield (K/S) (Estimated)
Cotton Pale (0.5%)75 - 854 - 6
Medium (2.0%)70 - 8012 - 16
Dark (4.0%)65 - 7518 - 24
Silk Medium (2.0%)80 - 9010 - 14
Wool Medium (2.0%)85 - 9511 - 15

Table 2: Typical Fastness Properties of Reactive Red Dyes on Cotton

Fastness PropertyTest MethodRating (1-5 Scale)
Wash Fastness (Color Change) ISO 105-C064-5
Wash Fastness (Staining) ISO 105-C064-5
Light Fastness (Xenon Arc) ISO 105-B024
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X123

Visualizations

Dyeing Workflow

The following diagram illustrates the general exhaust dyeing workflow for this compound.

DyeingWorkflow A 1. Dyebath Preparation (Water, Auxiliaries) B 2. Add Fabric A->B C 3. Add Dye B->C D 4. Add Salt (Exhaustion) C->D E 5. Raise Temperature D->E F 6. Add Alkali (Fixation) E->F G 7. Dyeing F->G H 8. Rinsing & Neutralization G->H I 9. Soaping H->I J 10. Final Rinse & Dry I->J

Exhaust Dyeing Workflow for Reactive Dyes.
Chemical Reaction Pathways

The following diagrams illustrate the key chemical reactions involved in the dyeing of cellulose with a monochlorotriazine reactive dye.

Reaction with Cellulose (Fixation):

FixationReaction cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Dye-MCT Reactive Dye (Monochlorotriazine) Dyed_Fiber Dyed Fiber (Covalent Bond) Dye-MCT->Dyed_Fiber Nucleophilic Substitution Cellulose-OH Cellulose Fiber (with -OH group) Alkali Alkali (e.g., Na₂CO₃) pH > 10.5 Cellulose-OH->Alkali activates Cellulose-OH->Dyed_Fiber HCl HCl

Dye-Fiber Covalent Bond Formation.

Reaction with Water (Hydrolysis):

HydrolysisReaction cluster_reactants_h Reactants cluster_conditions_h Conditions cluster_products_h Products Dye-MCT_h Reactive Dye (Monochlorotriazine) Hydrolyzed_Dye Hydrolyzed Dye (Inactive) Dye-MCT_h->Hydrolyzed_Dye Nucleophilic Substitution Water Water (H₂O) in Dyebath Alkali_h Alkali (e.g., Na₂CO₃) Water->Alkali_h activates Water->Hydrolyzed_Dye HCl_h HCl

Hydrolysis of the Reactive Dye.

Application Notes and Protocols for Staining Cellular Structures with Reactive Red 76

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 76 is a synthetic azo dye traditionally utilized in the textile industry for its ability to form covalent bonds with fibers, ensuring high wash fastness.[1] This same reactive property suggests its potential utility in biological staining applications, where it can form stable covalent bonds with cellular components. As a member of the reactive dye class, it possesses a reactive group capable of chemically bonding with substrates like proteins under appropriate conditions.[2] The primary mechanism of action for cellular staining is presumed to be the covalent linkage with free amine groups on proteins.

In the context of cell biology, this allows for the labeling of both cell surface and intracellular proteins. The integrity of the cell membrane becomes the determining factor for the intensity of the stain. In live cells with intact membranes, the dye is largely excluded and can only react with primary amines on the cell surface, resulting in dim staining. Conversely, in dead or membrane-compromised cells, the dye can permeate the cell and covalently bind to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal. This differential staining provides a basis for assessing cell viability. Furthermore, this covalent binding is stable, making this compound a potential candidate for staining cells prior to fixation and permeabilization for subsequent analysis, such as immunofluorescence or flow cytometry.

It is important to note that specific protocols for the use of this compound in cellular staining are not widely published. Therefore, the following application notes and protocols are based on the general principles of amine-reactive dyes. Optimization for specific cell types and experimental conditions is highly recommended.

Key Considerations

  • Cytotoxicity: Azo dyes have been shown to exhibit cytotoxic effects on various cell lines.[3][4][5] It is crucial to assess the cytotoxicity of this compound at the desired concentrations and incubation times to ensure that the staining process itself does not induce cell death, particularly in live-cell imaging experiments.

  • Spectroscopic Properties: The exact absorption and emission maxima of this compound for fluorescence microscopy are not well-documented in the available literature. One study on various reactive azo dyes identified the maximum absorption wavelength (λmax) for a red dye, Red-5B, at 512 nm.[6] Another source reports UV-Vis maxima for Basic Red 76 at 235 nm and 332 nm.[7] Users should empirically determine the optimal excitation and emission settings for their specific imaging system.

  • Buffer Composition: Staining should be performed in a protein-free buffer, such as phosphate-buffered saline (PBS), as proteins in the buffer can react with the dye and reduce its staining efficiency.[7]

  • Safety Precautions: this compound is a chemical dye. Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be followed.

Quantitative Data Summary

The following tables provide a summary of recommended starting parameters for experiments using this compound. These are generalized recommendations and should be optimized for each specific application.

Table 1: Recommended Staining Parameters

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mg/mL in DMSOPrepare fresh and protect from light.
Working Concentration 0.1 - 10 µg/mL in PBSTitration is recommended to find the optimal concentration.[7]
Cell Density 1 x 10^6 cells/mLFor suspension cells. For adherent cells, ensure 70-80% confluency.
Incubation Time 15 - 30 minutesLonger incubation does not necessarily improve staining.[7]
Incubation Temperature Room Temperature or on Ice
Wash Buffer PBS or other protein-free buffer

Table 2: Suggested Applications and Corresponding Protocols

ApplicationRecommended ProtocolKey Considerations
Live/Dead Cell Discrimination Protocol 2: Staining of Live Cells for Viability AssessmentAssess cytotoxicity to ensure the dye is not toxic at the working concentration.
Staining of Fixed Cells Protocol 3: Staining of Fixed and Permeabilized CellsFixation can be performed before or after staining.
Flow Cytometry Protocol 2 followed by fixation if necessaryEnsure the emission spectrum of this compound is compatible with other fluorophores in the panel.
Fluorescence Microscopy Protocol 2 for live cells or Protocol 3 for fixed cellsEmpirically determine the optimal excitation and emission wavelengths.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Prepare a 1-10 mg/mL stock solution by dissolving the this compound powder in anhydrous DMSO.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light and moisture.

Protocol 2: Staining of Live Cells for Viability Assessment

Materials:

  • Cell suspension (e.g., 1 x 10^6 cells/mL)

  • This compound stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS) or other protein-free buffer

  • Flow cytometry tubes or microplate

Procedure:

  • Harvest cells and wash once with PBS to remove any residual media containing proteins.

  • Resuspend the cells in PBS at a concentration of 1 x 10^6 cells/mL.

  • Prepare a working solution of this compound by diluting the stock solution in PBS to the desired final concentration (e.g., 1 µg/mL). It is critical to dilute the dye in a protein-free buffer.[7]

  • Add the this compound working solution to the cell suspension and mix gently.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells once with PBS to remove any unbound dye.

  • Resuspend the cells in an appropriate buffer for analysis (e.g., PBS for immediate analysis or a fixation buffer if subsequent fixation is required).

  • Analyze the cells by flow cytometry or fluorescence microscopy. Live cells will show dim red fluorescence, while dead cells will exhibit bright red fluorescence.

Protocol 3: Staining of Fixed and Permeabilized Cells

Materials:

  • Adherent or suspension cells

  • This compound stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash buffer (e.g., PBS)

Procedure:

Option A: Staining Before Fixation

  • Follow steps 1-6 from Protocol 2 to stain the cells.

  • After washing, resuspend the cells in 100 µL of PBS.

  • Add 100 µL of fixation buffer and incubate for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • If intracellular targets are to be labeled with other reagents, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Wash the cells with PBS and proceed with any subsequent staining steps (e.g., immunofluorescence).

  • Mount the cells for microscopy.

Option B: Staining After Fixation

  • Harvest and wash cells with PBS.

  • Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Prepare a working solution of this compound in PBS.

  • Add the working solution to the fixed and permeabilized cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS to remove unbound dye.

  • Proceed with any subsequent staining steps.

  • Mount the cells for microscopy. In this method, all cells are expected to stain brightly as the fixation and permeabilization process compromises all cell membranes.

Mandatory Visualizations

Caption: Proposed mechanism of this compound staining.

G Experimental Workflow: Live Cell Staining cluster_analysis Analysis Options start Start: Cell Culture harvest 1. Harvest and Wash Cells (Remove media proteins) start->harvest resuspend 2. Resuspend in PBS (1x10^6 cells/mL) harvest->resuspend add_dye 3. Add this compound (0.1-10 µg/mL) resuspend->add_dye incubate 4. Incubate 15-30 min (Room Temperature, Dark) add_dye->incubate wash 5. Wash with PBS (Remove unbound dye) incubate->wash analyze 6. Analyze wash->analyze flow Flow Cytometry analyze->flow microscopy Fluorescence Microscopy analyze->microscopy

Caption: Workflow for live cell viability staining.

G Experimental Workflow: Fixed Cell Staining start Start: Cell Culture harvest 1. Harvest and Wash Cells start->harvest fix 2. Fix Cells (e.g., 4% PFA, 15 min) harvest->fix wash1 3. Wash with PBS fix->wash1 perm 4. Permeabilize Cells (e.g., 0.1% Triton X-100, 15 min) wash1->perm wash2 5. Wash with PBS perm->wash2 add_dye 6. Add this compound wash2->add_dye incubate 7. Incubate 15-30 min add_dye->incubate wash3 8. Wash with PBS incubate->wash3 end Proceed to further staining or imaging wash3->end

Caption: Workflow for fixed cell staining.

References

Application Note: Quantification of Reactive Red 76 in Textile Samples using HPLC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reactive Red 76 is a synthetic azo dye used in the textile industry for coloring cellulosic fibers like cotton.[1] Due to its ability to form covalent bonds with the fiber, it exhibits high resistance to washing and light exposure.[1] However, concerns about the potential release of allergenic or carcinogenic aromatic amines from azo dyes have led to regulatory scrutiny and the need for sensitive analytical methods to monitor their presence in consumer products and environmental samples.[2] This application note details a robust and sensitive method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard (CAS No. 12270-84-7, Molecular Formula: C₁₀H₁₅N₅O)[1]

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade).

  • Filters: 0.22 µm PTFE syringe filters.

  • Extraction: 15 mL polypropylene centrifuge tubes.

  • Equipment: Analytical balance, vortex mixer, sonicator bath, centrifuge.

Instrumentation
  • HPLC System: A UHPLC or HPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 10 mL of methanol to create a 100 µg/mL stock solution. This is similar to standard protocols for other synthetic dyes.[2]

  • Working Standards: Perform serial dilutions of the stock solution with a 50:50 methanol/water mixture to prepare a series of calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation (Textile Matrix)

This protocol is adapted from established methods for extracting synthetic dyes from textile samples.[2]

  • Sample Weighing: Accurately weigh 1.0 g of the textile sample, cut into small pieces, and place it into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of methanol to the tube.

  • Sonication: Place the tube in a sonicator bath and sonicate at 50 °C for 30 minutes to facilitate dye extraction.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial for analysis.[2]

For historical textiles or samples where the dye may be strongly bound with metal mordants, a mild acidic extraction can be employed using 5:95 formic acid/methanol at 40 °C for 30 minutes.[3]

HPLC-MS Method

The following conditions are based on typical methods for the separation of azo dyes.[2][4]

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).[2]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Nebulizer Gas: Nitrogen, 3 bar.[4]

  • Drying Gas Temperature: 350 °C.

  • Precursor Ion ([M+H]⁺): m/z 222.1 (Calculated for C₁₀H₁₅N₅O).

  • Product Ions: Two stable and abundant product ions should be selected for quantification (quantifier) and confirmation (qualifier) by performing a product ion scan on the precursor.

Data Presentation

Quantitative performance data for this compound should be established by analyzing the calibration standards and spiked matrix samples. The expected performance, based on similar dye quantification methods, is summarized below.[2]

ParameterExpected Value
Retention Time (RT) ~ 8.5 min (dependent on specific system)
Precursor Ion ([M+H]⁺) 222.1 m/z
Quantifier Ion To be determined experimentally
Qualifier Ion To be determined experimentally
Limit of Detection (LOD) 0.02 – 1.35 ng/mL
Limit of Quantification (LOQ) 0.06 – 4.09 ng/mL
Linearity (R²) > 0.99

Experimental Workflow Visualization

The overall workflow for the quantification of this compound is illustrated in the diagram below.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Sample 1. Weigh 1g Textile Sample Extraction 2. Add 20mL Methanol & Sonicate (50°C, 30 min) Sample->Extraction Centrifuge 3. Centrifuge (10k rpm, 10 min) Extraction->Centrifuge Filter 4. Filter Supernatant (0.22 µm) Centrifuge->Filter HPLC_Inject 5. Inject 5 µL into HPLC-MS Filter->HPLC_Inject Std_Stock Prepare 100 µg/mL Stock Standard Std_Work Prepare Calibration Curve (0.1-100 ng/mL) Std_Stock->Std_Work Quantification 9. Quantification using Calibration Curve Std_Work->Quantification Separation 6. Chromatographic Separation (C18 Column) HPLC_Inject->Separation Detection 7. MS Detection (Positive ESI, MRM Mode) Separation->Detection Integration 8. Peak Integration Detection->Integration Integration->Quantification Report 10. Final Report (ng/g) Quantification->Report

Caption: Experimental workflow for this compound analysis.

References

Adsorption Kinetics of Reactive Red 76 on Activated Carbon: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the adsorption kinetics of Reactive Red 76, a common anionic diazo dye, onto activated carbon. The information is curated for researchers in environmental science, chemistry, and materials science, as well as professionals in drug development who may utilize activated carbon for purification processes. While specific data for this compound is limited in publicly available literature, the following protocols and data are based on studies of similar reactive dyes, providing a robust framework for experimental design and data interpretation.

Introduction

Activated carbon is a highly porous material with a large surface area, making it an effective adsorbent for a wide range of organic and inorganic pollutants from aqueous solutions. Reactive dyes, such as this compound, are widely used in the textile industry and are a significant source of water pollution. Understanding the kinetics of their adsorption onto activated carbon is crucial for designing efficient wastewater treatment systems. The adsorption process is typically governed by various factors including pH, temperature, initial dye concentration, and the physicochemical properties of the activated carbon.

The kinetics of adsorption describe the rate at which a solute is removed from a solution and is essential for determining the residence time required for the completion of the adsorption process. Commonly, the pseudo-first-order and pseudo-second-order models are used to describe the experimental data. Adsorption isotherms, such as the Langmuir and Freundlich models, are used to describe the equilibrium characteristics of adsorption.

Experimental Protocols

This section details the necessary protocols for conducting a comprehensive study on the adsorption kinetics of this compound on activated carbon.

Materials and Reagents
  • Adsorbent: Activated carbon (powdered or granular, with known surface area and pore size distribution).

  • Adsorbate: this compound dye (C.I. 18158).

  • Reagents:

    • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment.

    • Distilled or deionized water for solution preparation.

Preparation of Solutions
  • Stock Dye Solution (e.g., 1000 mg/L): Accurately weigh 1.0 g of this compound dye powder and dissolve it in 1 L of distilled water in a volumetric flask.

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 20, 40, 60, 80, 100 mg/L) by diluting the stock solution.

Batch Adsorption Experiments

Batch experiments are performed to determine the equilibrium time and the effect of various parameters on dye adsorption.

  • Effect of Contact Time and Kinetic Study:

    • In a series of flasks, add a fixed amount of activated carbon (e.g., 0.1 g) to a fixed volume of dye solution with a known initial concentration (e.g., 100 mL of 50 mg/L).

    • Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).

    • Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120, 180, 240 minutes).

    • Separate the activated carbon from the solution by centrifugation or filtration.

    • Analyze the remaining dye concentration in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of this compound.

  • Effect of Initial Dye Concentration and Isotherm Study:

    • Vary the initial dye concentration (e.g., 20-100 mg/L) while keeping the adsorbent dose, temperature, and contact time (determined from the kinetic study) constant.

    • After reaching equilibrium, measure the final dye concentration.

  • Effect of Adsorbent Dose:

    • Vary the amount of activated carbon (e.g., 0.05-0.5 g) in a fixed volume and concentration of dye solution.

    • Agitate until equilibrium and measure the final dye concentration.

  • Effect of pH:

    • Adjust the initial pH of the dye solutions to different values (e.g., 2, 4, 6, 8, 10) using 0.1 M HCl or 0.1 M NaOH.

    • Add a fixed amount of activated carbon and agitate until equilibrium.

    • Measure the final dye concentration.

Data Analysis

The amount of dye adsorbed at equilibrium, qe (mg/g), and at any time t, qt (mg/g), can be calculated using the following equations:

  • q_e = (C_0 - C_e) * V / m

  • q_t = (C_0 - C_t) * V / m

Where:

  • C₀ is the initial dye concentration (mg/L).

  • Ce is the equilibrium dye concentration (mg/L).

  • Ct is the dye concentration at time t (mg/L).

  • V is the volume of the solution (L).

  • m is the mass of the adsorbent (g).

Data Presentation

The following tables summarize typical quantitative data obtained from studies on the adsorption of reactive red dyes on activated carbon. This data can be used as a reference for expected results with this compound.

Table 1: Pseudo-First-Order and Pseudo-Second-Order Kinetic Parameters for Reactive Red Dye Adsorption on Activated Carbon

DyeInitial Conc. (mg/L)Adsorbent Dose (g/L)Temp (°C)Modelqe (exp) (mg/g)qe (cal) (mg/g)k₁ (min⁻¹) or k₂ (g/mg·min)
Reactive Red 23501.027Pseudo-First-Order45.225.80.0230.965
Pseudo-Second-Order45.246.10.00120.998
Reactive Red 1201002.030Pseudo-First-Order48.535.20.0180.954
Pseudo-Second-Order48.549.80.00090.999
Reactive Black 55002.625Pseudo-First-Order190.9111.00.00390.909
Pseudo-Second-Order190.9204.17.07 x 10⁻⁵0.997

Note: The pseudo-second-order model generally provides a better fit for the experimental data, as indicated by the higher R² values and the closer agreement between experimental and calculated qe values.[1]

Table 2: Langmuir and Freundlich Isotherm Parameters for Reactive Red Dye Adsorption on Activated Carbon

DyeTemp (°C)Modelq_max (mg/g)K_L (L/mg)K_F ((mg/g)(L/mg)¹/ⁿ)n
Reactive Red 2327Langmuir59.880.045--0.954
Freundlich--7.1332.850.989
Reactive Red 12030Langmuir344.80.021--0.999
Freundlich--25.62.150.978

Note: The suitability of the Langmuir or Freundlich model depends on the specific adsorbent-adsorbate system. A higher R² value indicates a better fit.[2][3]

Visualizations

The following diagrams illustrate the typical experimental workflow and the underlying kinetic models for the adsorption process.

Experimental_Workflow cluster_prep Preparation cluster_exp Batch Experiments cluster_analysis Analysis cluster_modeling Modeling A Prepare Activated Carbon D Kinetic Study (Vary Time) A->D E Isotherm Study (Vary Concentration) A->E F Vary Adsorbent Dose A->F G Vary pH A->G B Prepare this compound Stock Solution C Prepare Working Solutions C->D C->E C->F C->G H Sample Collection & Filtration D->H E->H F->H G->H I UV-Vis Spectrophotometry H->I J Data Calculation (qe, qt) I->J K Kinetic Modeling (Pseudo-First & Second Order) J->K L Isotherm Modeling (Langmuir & Freundlich) J->L

Caption: Experimental workflow for the adsorption kinetics study.

Adsorption_Kinetics_Models cluster_models Kinetic Models cluster_assumptions Key Assumptions PFO Pseudo-First-Order ln(qe - qt) = ln(qe) - k₁t PFO_A Adsorption rate is proportional to the number of unoccupied sites. Applicable to the initial stage of adsorption. PFO->PFO_A based on PSO Pseudo-Second-Order t/qt = 1/(k₂qe²) + t/qe PSO_A Rate-limiting step is chemisorption. Predicts behavior over the whole range of adsorption. PSO->PSO_A based on

Caption: Overview of pseudo-first-order and pseudo-second-order kinetic models.

Conclusion

The provided protocols and data offer a comprehensive guide for investigating the adsorption kinetics of this compound on activated carbon. The experimental workflow is designed to yield reliable data for kinetic and isotherm modeling. The pseudo-second-order kinetic model and the Langmuir or Freundlich isotherm models are likely to be suitable for describing the adsorption process.[1][2] Researchers should note that the specific performance of the adsorption system will depend on the characteristics of the activated carbon and the experimental conditions. Careful execution of these protocols will enable a thorough understanding of the adsorption dynamics, which is essential for the effective design of dye removal processes.

References

Application Notes and Protocols for Photocatalytic Degradation of Reactive Red 76

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental setup and protocols for the photocatalytic degradation of the azo dye Reactive Red 76. The methodologies outlined are based on established practices in the field of advanced oxidation processes (AOPs) for wastewater treatment.

Introduction

This compound is an azo dye commonly used in the textile industry.[1] Due to their complex aromatic structure, azo dyes are often resistant to conventional wastewater treatment methods, posing environmental concerns. Photocatalysis, an advanced oxidation process, has emerged as a promising technology for the degradation of these recalcitrant organic pollutants.[2][3] This process typically utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO2), which upon irradiation with a suitable light source, generates highly reactive oxygen species (ROS) that can break down the dye molecules into less harmful substances.[2]

Experimental Setup and Materials

A typical experimental setup for the photocatalytic degradation of this compound involves a photoreactor, a light source, a photocatalyst, and analytical equipment to monitor the degradation process.

2.1. Materials

  • This compound: (C.I. This compound)

  • Photocatalyst: Titanium dioxide (TiO2) is a commonly used, effective, and stable photocatalyst.[3] Other catalysts include doped TiO2 (e.g., with metals like iron or cobalt) or composite materials to enhance efficiency under visible light.[2]

  • Reagents: Hydrogen peroxide (H2O2) can be added to enhance the degradation rate.[4] pH adjustment can be done using dilute solutions of HCl and NaOH.

  • Deionized Water: For the preparation of all solutions.

2.2. Equipment

  • Photoreactor: A batch reactor is a common choice for laboratory-scale experiments. This can be a simple beaker or a more sophisticated setup with temperature control and ports for sampling.[5] Miniaturized reactors and swirl flow reactors have also been used for continuous processes.[6][7]

  • Light Source: The choice of light source depends on the photocatalyst's absorption spectrum. For TiO2, UV lamps (e.g., mercury lamps or UV-LEDs) are typically used.[8] For visible-light-active catalysts, a solar simulator or a visible light lamp is required.

  • Magnetic Stirrer: To ensure a homogenous suspension of the photocatalyst in the dye solution.

  • pH Meter: For monitoring and adjusting the pH of the solution.

  • Spectrophotometer (UV-Vis): To measure the concentration of this compound by monitoring the absorbance at its maximum wavelength (λmax).

  • Centrifuge: To separate the photocatalyst from the solution before analysis.

  • Analytical Instruments (Optional): High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify intermediate degradation products.[9][10]

Experimental Workflow

The following diagram illustrates the general workflow for a typical photocatalytic degradation experiment of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_solution Prepare this compound Solution add_catalyst Add Catalyst to Dye Solution prep_solution->add_catalyst prep_catalyst Prepare Photocatalyst Suspension prep_catalyst->add_catalyst equilibration Stir in Dark (Adsorption-Desorption Equilibrium) add_catalyst->equilibration 30 min irradiation Irradiate with Light Source equilibration->irradiation sampling Collect Samples at Regular Intervals irradiation->sampling separation Separate Catalyst (Centrifugation) sampling->separation measurement Measure Absorbance (UV-Vis Spectroscopy) separation->measurement advanced_analysis Advanced Analysis (Optional) (HPLC, FTIR, GC-MS) separation->advanced_analysis calc_degradation Calculate Degradation Efficiency measurement->calc_degradation photocatalysis_mechanism cluster_catalyst Photocatalyst (e.g., TiO₂) VB Valence Band (VB) CB Conducting Band (CB) h h⁺ (hole) e e⁻ (electron) Light Light (hν ≥ Band Gap) Light->VB Photon Absorption O2 O₂ (Oxygen) e->O2 Reduction H2O H₂O (Water) h->H2O Oxidation OH_neg OH⁻ h->OH_neg Oxidation O2_rad •O₂⁻ (Superoxide radical) O2->O2_rad OH_rad •OH (Hydroxyl radical) H2O->OH_rad OH_neg->OH_rad Dye This compound O2_rad->Dye Degradation OH_rad->Dye Degradation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Dye->Degradation_Products

References

Application Notes and Protocols: Reactive Red 76 as a Novel Fluorescent Probe for Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 76 is a synthetic azo dye traditionally utilized in the textile industry for its vibrant red color and ability to form robust covalent bonds with cellulosic fibers. While not conventionally employed in biological imaging, its reactive nature and potential for fluorescence present an intriguing opportunity for its novel application as a fluorescent probe in microscopy. This document outlines the hypothetical application of this compound for the fluorescent labeling of cellular components, providing detailed protocols for its use in fluorescence microscopy. This application is presented as a proof-of-concept for researchers interested in exploring new, cost-effective fluorescent probes.

Principle of Action

This compound possesses a dichlorotriazine reactive group. It is hypothesized that this group can form stable, covalent bonds with nucleophilic residues on cellular proteins, such as amine (-NH2), thiol (-SH), and hydroxyl (-OH) groups. This covalent linkage would enable the specific and permanent labeling of protein-rich structures within cells. Upon excitation with an appropriate wavelength of light, the dye's chromophore is expected to emit red fluorescence, allowing for the visualization of these labeled structures using fluorescence microscopy.

Data Presentation: Photophysical Properties

As this compound is not a conventional fluorescent probe, its photophysical properties have not been extensively characterized for microscopy applications. The following table presents a summary of hypothesized and analogous quantitative data, based on the properties of similar red fluorescent azo dyes and other common red fluorescent probes.

PropertyHypothesized ValueAnalogous Probe/Data Source
Maximum Excitation Wavelength (λex) ~495 nmDisperse Red 19, a fluorescent azo dye, exhibits a primary absorption peak at 495 nm.
Maximum Emission Wavelength (λem) ~640 nmDisperse Red 19 has shown a fluorescence emission peak at 640 nm.
Molar Extinction Coefficient (ε) ~80,000 M⁻¹cm⁻¹Typical for bright red fluorescent dyes used in microscopy.
Fluorescence Quantum Yield (Φ) ~0.30A plausible value for a red-emitting dye, comparable to some rhodamine derivatives.
Fluorescence Lifetime (τ) ~2.5 nsA typical fluorescence lifetime for organic fluorophores in the red spectral region.

Experimental Protocols

The following are detailed protocols for the hypothetical use of this compound as a fluorescent probe for staining both fixed and live cells.

Protocol 1: Fluorescent Staining of Fixed Cells

This protocol is designed for labeling intracellular structures in cells that have been chemically fixed.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Formaldehyde, 4% in PBS (or other suitable fixative)

  • Triton X-100 or other suitable permeabilization agent

  • Bovine serum albumin (BSA) for blocking

  • Glass coverslips and microscope slides

  • Fluorescence microscope with appropriate filter sets (e.g., for TRITC or Texas Red)

Procedure:

  • Cell Culture: Grow cells of interest on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Add 4% formaldehyde in PBS and incubate for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 0.1% Triton X-100 in PBS to the fixed cells and incubate for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes at room temperature to reduce non-specific binding.

  • Staining:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in PBS to a final working concentration of 1-10 µM. Note: The optimal concentration should be determined empirically.

    • Aspirate the blocking solution and add the this compound staining solution.

    • Incubate for 1 hour at room temperature in the dark.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with excitation and emission filters suitable for red fluorescence (e.g., excitation filter ~495 nm, emission filter ~640 nm).

Protocol 2: Fluorescent Staining of Live Cells

This protocol is for labeling the surface proteins of living cells.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable live-cell imaging buffer

  • Cell culture medium

  • Glass-bottom imaging dishes

  • Fluorescence microscope with a live-cell imaging chamber

Procedure:

  • Cell Culture: Seed cells in glass-bottom imaging dishes and grow to the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in pre-warmed HBSS to a final working concentration of 0.5-5 µM. Note: The optimal concentration should be determined empirically to minimize cytotoxicity.

  • Staining:

    • Aspirate the culture medium from the cells.

    • Wash the cells twice with pre-warmed HBSS.

    • Add the this compound staining solution to the cells.

    • Incubate for 15-30 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed HBSS to remove unbound dye.

  • Imaging:

    • Add fresh, pre-warmed culture medium to the cells.

    • Immediately image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels. Use appropriate filter sets for red fluorescence.

Mandatory Visualizations

Experimental_Workflow_Fixed_Cells cluster_preparation Cell Preparation cluster_staining Staining cluster_imaging Imaging A 1. Culture Cells on Coverslips B 2. Fix with Formaldehyde A->B C 3. Permeabilize with Triton X-100 B->C D 4. Block with BSA C->D E 5. Incubate with this compound D->E F 6. Wash to Remove Unbound Dye E->F G 7. Mount and Image F->G

Caption: Workflow for staining fixed cells with this compound.

Covalent_Labeling_Mechanism RR76 This compound Dichlorotriazine Group LabeledProtein Fluorescently Labeled Protein Covalent Bond RR76->LabeledProtein Covalent Reaction Protein Cellular Protein Nucleophilic Residues (-NH2, -SH, -OH) Protein->LabeledProtein

Caption: Proposed mechanism of covalent labeling of cellular proteins.

Expected Results and Discussion

Upon successful staining, it is anticipated that this compound will localize to protein-rich regions within the cell. In fixed and permeabilized cells, this could include the cytoplasm, cytoskeleton, and potentially the nucleus. For live-cell staining, the dye is expected to label cell surface proteins, as the reactive dye is unlikely to be cell-permeable.

The fluorescence signal should be stable due to the covalent nature of the bond formed between the dye and the cellular proteins. The intensity of the fluorescence will likely be dependent on the concentration of the dye used and the abundance of reactive protein residues in different cellular compartments.

Troubleshooting

  • High Background: If high background fluorescence is observed, reduce the concentration of this compound and/or increase the number and duration of the washing steps.

  • Weak Signal: If the fluorescence signal is weak, try increasing the dye concentration or the incubation time. Ensure that the fluorescence microscope filters are appropriately matched to the hypothetical excitation and emission spectra of the dye.

  • Cell Viability Issues (Live-Cell Staining): If cytotoxicity is observed, reduce the dye concentration and/or the incubation time. Ensure that all solutions used for live-cell imaging are pre-warmed and physiologically compatible.

Conclusion

The use of this compound as a fluorescent probe for microscopy is a novel and exploratory application. The protocols and data presented here are based on the known chemical properties of the dye and analogies to other fluorescent probes. Further research and optimization are required to validate its efficacy and characterize its photophysical properties in a biological context. However, the potential for repurposing this readily available textile dye offers an exciting avenue for the development of new, low-cost tools for biological imaging.

Application Notes and Protocols: Immobilization of Reactive Red 76 for Biosensor Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 76, a dichlorotriazine azo dye, offers significant potential in the development of novel biosensors due to its vibrant chromophore and reactive groups that allow for straightforward immobilization onto various substrates. This document provides detailed application notes and protocols for the immobilization of a functionalized this compound derivative for the fabrication of a colorimetric and electrochemical biosensor for glucose detection. The protocols outlined below are based on established methods for similar azo dyes and provide a foundational framework for the development of specific biosensor platforms.

Principle of Detection

The application of this compound in biosensing is predicated on its modification with a recognition element that interacts with the target analyte. For glucose sensing, the dye can be functionalized with a boronic acid moiety. The boronic acid group reversibly binds with diols, such as those present in glucose, inducing a change in the electronic properties of the azo dye. This interaction leads to a measurable change in the dye's color (colorimetric detection) or its electrochemical properties (electrochemical detection).

Data Presentation

The following table summarizes representative performance data for biosensors based on immobilized azo dyes for glucose detection. This data is illustrative and serves as a benchmark for the development of a this compound-based biosensor.

ParameterPerformance CharacteristicReference
Detection Method Colorimetric[1]
Analyte D-Glucose[1]
Dissociation Constant (Kd) 370 mM[1]
Visual Detection Limit 5-10 mM (for fructose)[1]
Response Time Immediate[1]
Detection Method Electrochemical (Amperometric)[2]
Analyte Glucose[2]
Linear Range 5 - 17.5 mM[2]
Sensitivity 0.34 µA·mM⁻¹[2]
Limit of Detection (LOD) 0.17 mM[2]

Experimental Protocols

Protocol 1: Synthesis of Boronic Acid-Functionalized this compound

This protocol describes the synthesis of a this compound derivative capable of binding to glucose.

Materials:

  • This compound

  • 3-Aminophenylboronic acid

  • Sodium bicarbonate

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve this compound in DMF in a round-bottom flask.

  • In a separate flask, dissolve 3-aminophenylboronic acid in DMF.

  • Slowly add the 3-aminophenylboronic acid solution to the this compound solution under constant stirring.

  • Add sodium bicarbonate to the reaction mixture to act as a base and facilitate the nucleophilic substitution reaction between the amine group of the boronic acid and the chloro-triazine group of the dye.

  • Heat the reaction mixture at 60-70°C for 24 hours with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding diethyl ether.

  • Filter the precipitate and wash it with diethyl ether to remove unreacted starting materials.

  • Dry the functionalized dye under vacuum.

  • Characterize the final product using techniques such as FT-IR and NMR spectroscopy to confirm the successful conjugation of the boronic acid moiety.

Protocol 2: Immobilization of Functionalized this compound on a Solid Support for Colorimetric Sensing

This protocol details the covalent immobilization of the boronic acid-functionalized this compound onto a solid support (e.g., cellulose-based paper or glass slide) for visual glucose detection.

Materials:

  • Boronic acid-functionalized this compound

  • Cellulose paper strips or amine-functionalized glass slides

  • Sodium carbonate solution (for cellulose activation)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) (for glass slide activation)

  • Phosphate buffered saline (PBS)

  • Oven

Procedure for Cellulose Paper:

  • Immerse the cellulose paper strips in a sodium carbonate solution to activate the hydroxyl groups.

  • Prepare a solution of the functionalized this compound in a suitable solvent (e.g., water or a water/DMF mixture).

  • Immerse the activated cellulose strips in the dye solution. The reactive triazine group of the dye will form a covalent bond with the hydroxyl groups of the cellulose.

  • Allow the reaction to proceed for several hours at an elevated temperature (e.g., 60°C).

  • After immobilization, thoroughly wash the paper strips with distilled water to remove any unbound dye.

  • Dry the paper-based biosensors in an oven at a low temperature.

Procedure for Amine-Functionalized Glass Slides:

  • Activate the carboxylic acid groups on the functionalized dye (if present, otherwise this step is not needed) using EDC/NHS chemistry in a suitable buffer (e.g., MES buffer).

  • Immerse the amine-functionalized glass slides in the activated dye solution.

  • Allow the reaction to proceed for several hours at room temperature.

  • Wash the slides extensively with PBS and then with distilled water to remove non-specifically bound dye.

  • Dry the slides under a gentle stream of nitrogen.

Protocol 3: Immobilization of Functionalized this compound on an Electrode for Electrochemical Sensing

This protocol describes the immobilization of the functionalized dye onto a screen-printed carbon electrode (SPCE) for electrochemical glucose detection.

Materials:

  • Boronic acid-functionalized this compound

  • Screen-printed carbon electrodes (SPCEs)

  • Electrochemical workstation

  • Nitrogen gas

  • Suitable solvent (e.g., DMF)

Procedure:

  • Clean the surface of the SPCE by rinsing with deionized water and ethanol, followed by drying under a stream of nitrogen.

  • Prepare a solution of the functionalized this compound in a suitable solvent.

  • Drop-cast a small volume of the dye solution onto the working electrode area of the SPCE.

  • Allow the solvent to evaporate completely at room temperature or in a low-temperature oven. This forms a thin film of the dye on the electrode surface through physical adsorption.

  • Alternatively, for a more robust immobilization, electrochemical polymerization of a suitable monomer mixed with the dye can be employed.

  • The modified electrode is now ready for electrochemical characterization and glucose sensing experiments.

Mandatory Visualizations

Signaling_Pathway cluster_glucose_binding Glucose Binding and Signal Transduction cluster_detection Detection Modalities Glucose Glucose Complex Glucose-Dye Complex Glucose->Complex Reversible Binding Functionalized_RR76 Boronic Acid- Functionalized This compound Functionalized_RR76->Complex Color_Change Colorimetric Change Complex->Color_Change Induces Electrochemical_Signal Electrochemical Signal Change Complex->Electrochemical_Signal Induces

Caption: Signaling pathway of the this compound-based glucose biosensor.

Experimental_Workflow cluster_synthesis Synthesis cluster_immobilization Immobilization cluster_characterization Characterization & Application Synthesis Synthesis of Boronic Acid- Functionalized this compound Immobilization_Colorimetric Immobilization on Solid Support (Colorimetric) Synthesis->Immobilization_Colorimetric Immobilization_Electrochemical Immobilization on Electrode (Electrochemical) Synthesis->Immobilization_Electrochemical Characterization_Colorimetric Characterization and Colorimetric Glucose Sensing Immobilization_Colorimetric->Characterization_Colorimetric Characterization_Electrochemical Characterization and Electrochemical Glucose Sensing Immobilization_Electrochemical->Characterization_Electrochemical

Caption: Experimental workflow for developing a this compound biosensor.

Logical_Relationship RR76 This compound Functionalization Functionalization (e.g., with Boronic Acid) RR76->Functionalization Provides Chromophore Immobilization Immobilization Functionalization->Immobilization Enables Analyte Recognition Biosensor Functional Biosensor Immobilization->Biosensor Creates Stable Sensing Interface

Caption: Logical relationship of key steps in biosensor fabrication.

References

Application Notes and Protocols for Amine-Reactive Dyes in Flow Cytometry: A Case Study with Reactive Red 76

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In flow cytometry, the accurate discrimination of live and dead cells is critical for data integrity. Dead cells can exhibit autofluorescence and non-specific antibody binding, leading to false-positive results and skewed data, which is particularly problematic when analyzing rare cell populations or subtle changes in protein expression.[1][2][3][4][5] Amine-reactive dyes are a class of viability stains that are invaluable for excluding dead cells from analysis. These dyes are cell-impermeable and covalently bind to free amines on proteins.

Live cells, with their intact plasma membranes, expose only surface proteins, resulting in dim staining. In contrast, dead cells have compromised membranes that allow the dye to enter and react with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1][6][7][8] A key advantage of these dyes is that the covalent linkage to proteins is stable, allowing for subsequent fixation and permeabilization procedures required for intracellular staining, without loss of the viability signal.[1][2][7]

This document provides a detailed protocol and application notes for the use of a generic amine-reactive dye in flow cytometry, using the azo dye Reactive Red 76 as a hypothetical example.

Disclaimer: this compound is a known azo dye traditionally used in the textile industry.[9] Its suitability and spectral properties for flow cytometry have not been established in published literature. The following protocols are based on the general principles of well-characterized amine-reactive viability dyes and should be considered a template. Extensive validation, including determination of optimal staining concentration, and excitation/emission spectra, is mandatory before using this compound or any novel dye in a flow cytometry experiment.

Principle of Staining

The fundamental principle of viability staining with amine-reactive dyes is the differential permeability of live and dead cell membranes.

G cluster_live Live Cell (Intact Membrane) cluster_dead Dead Cell (Compromised Membrane) live_cell Cell Interior (Low Amines Exposed) Plasma Membrane dye_bound_live dye_outside_live dye_outside_live->live_cell:mem Dye Excluded dye_outside_dead dim_signal Dim Fluorescence dead_cell Cell Interior (Abundant Amines Exposed) Plasma Membrane dye_inside_dead dye_outside_dead->dead_cell:mem Dye Enters bright_signal Bright Fluorescence

Caption: Mechanism of an amine-reactive viability dye.

Experimental Protocols

I. Reagent Preparation
  • Dye Stock Solution:

    • Due to the unknown solubility of this compound, initial testing with common solvents is required. It is recommended to attempt to dissolve the dye in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to create a 1 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Cell Preparation:

    • Harvest cells and wash once with protein-free Phosphate-Buffered Saline (PBS) to remove any free amines from culture media that could quench the dye.

    • Resuspend the cell pellet in protein-free PBS.

    • Adjust the cell concentration to 1 x 10^6 to 1 x 10^7 cells/mL. It is crucial to perform staining in a protein-free buffer as the dye will react with any primary amines present.

II. Staining Protocol for this compound
  • Dye Titration (CRITICAL First Step):

    • Before the first experiment, the optimal concentration of this compound must be determined. This is done by staining a known mixture of live and heat-killed cells with a range of dye concentrations.

    • Prepare a 1:1 mixture of live cells and cells that have been heat-killed (e.g., at 65°C for 5-10 minutes or 56°C for 30 minutes).

    • Set up a series of tubes with 1 mL of the cell mixture.

    • Add the this compound stock solution to achieve final concentrations ranging from 0.1 µM to 10 µM (this is a suggested starting range and may need adjustment).

    • Incubate, wash, and acquire data as described below.

    • The optimal concentration is the one that provides the best separation between the live and dead populations with minimal fluorescence in the live population.

  • Staining Procedure:

    • To 1 mL of the prepared cell suspension in protein-free PBS, add the pre-determined optimal amount of this compound stock solution.

    • Vortex the tube gently and immediately.

    • Incubate for 15-30 minutes at room temperature or 4°C, protected from light. Incubation on ice can slow down the internalization of the dye in dying cells.

    • Wash the cells twice with 2-3 mL of complete staining buffer (e.g., PBS with 2% FBS). The protein in the wash buffer will quench any remaining reactive dye.

    • Resuspend the cell pellet in an appropriate buffer for flow cytometry analysis.

    • The cells are now ready for subsequent antibody staining, fixation, and permeabilization if required.

III. Flow Cytometry Analysis
  • Instrument Setup:

    • The excitation and emission spectra for this compound are not defined for flow cytometry. A preliminary spectral scan would be required. Based on its name, it is likely excited by the blue (488 nm), yellow-green (561 nm), or red (633/640 nm) lasers and emits in the red to far-red range.

    • For this hypothetical protocol, we will assume excitation by a 561 nm laser and collection with a 610/20 nm bandpass filter. This must be empirically determined.

    • Use unstained cells to set the forward and side scatter voltages and to check for autofluorescence.

    • Use a sample of stained live cells and a sample of stained dead cells to set the appropriate voltage for the this compound channel and to calculate compensation. Amine-reactive compensation beads can also be used.[3]

  • Gating Strategy:

    • First, gate on the cell population of interest based on forward and side scatter properties.

    • From this gate, create a histogram or a bivariate dot plot showing the fluorescence of this compound.

    • Two distinct populations should be visible: a dim/negative peak representing the live cells and a bright peak representing the dead cells.

    • Gate on the dim/negative population for further analysis of other markers.

Data Presentation

The following tables present hypothetical data from a titration experiment to determine the optimal concentration of this compound.

Table 1: Hypothetical this compound Titration Data

Dye Concentration (µM)Live Population MFIDead Population MFIStaining Index*
0.11503,00018.3
0.525015,00059.0
1.0 400 45,000 111.5
2.080050,00061.5
5.02,50055,00021.0

*Staining Index calculated as: (MFI_dead - MFI_live) / (2 x SD_live), where MFI is the Median Fluorescence Intensity and SD is the Standard Deviation of the live population's fluorescence.

Table 2: Hypothetical Spectral Compatibility

FluorochromeExcitation Laser (nm)Emission Filter (nm)Assumed Spillover into RR76 Channel
FITC488530/30Low
PE561585/42Moderate
This compound (Hypothetical) 561 610/20 N/A
PerCP-Cy5.5488695/40Low
APC640670/30None

Diagrams

Experimental Workflow

G A Prepare Single Cell Suspension in PBS B Add Optimal Concentration of this compound A->B C Incubate 15-30 min (Room Temp, Dark) B->C D Wash 2x with Staining Buffer (contains protein) C->D E Proceed to Antibody Staining (Optional) D->E F Fix and Permeabilize (Optional, for intracellular targets) E->F G Acquire on Flow Cytometer E->G F->G H Gate on Viable Cells (RR76-dim Population) G->H I Analyze Target Markers H->I

Caption: General workflow for viability staining.

Gating Strategy Logic

G TotalEvents Total Events Singlets Singlets TotalEvents->Singlets Doublet Discrimination Cells Cells (FSC vs SSC) Singlets->Cells Scatter Gating LiveCells Live Cells (RR76 Dim) Cells->LiveCells Viability Gating Analysis Downstream Analysis (e.g., CD3+ vs CD4+) LiveCells->Analysis

Caption: Hierarchical gating for viable cell analysis.

Conclusion

The exclusion of dead cells is a cornerstone of high-quality flow cytometry. Amine-reactive dyes provide a robust and flexible method for identifying non-viable cells, especially in complex multicolor panels that require fixation and permeabilization. While the specific dye this compound is not established for this application, the principles and protocols outlined here serve as a comprehensive guide for the validation and use of any novel amine-reactive dye. Researchers are strongly encouraged to perform the necessary optimization and validation steps to ensure the accuracy and reproducibility of their results.

References

Application Notes and Protocols for the Analysis of Reactive Red 76 in Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of C.I. Reactive Red 76, a common azo dye found in textile industry wastewater. The following protocols for High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are designed to be implemented in a standard analytical laboratory. Additionally, a protocol for sample preparation using Solid-Phase Extraction (SPE) is included to handle complex wastewater matrices. An overview of an electrochemical sensing method is also provided as an emerging analytical technique.

High-Performance Liquid Chromatography (HPLC) with DAD Detection

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of this compound in wastewater.[1][2] Its high resolution and sensitivity make it a robust method for analyzing complex environmental samples.[1] This protocol is based on established methods for similar reactive azo dyes and provides a framework for method development and validation.

Table 1: HPLC Method Parameters and Performance Characteristics
ParameterRecommended Value/Range
Chromatographic Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Ammonium acetate buffer (e.g., 20 mM, pH 6.8) B: Acetonitrile
Gradient Elution 0-1 min: 5% B 1-15 min: 5-90% B 15-17 min: 98% B 17.1-20 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Diode Array Detector (DAD) at the λmax of this compound
Expected Retention Time Dependent on specific column and conditions, requires standard
Linearity Range ~0.1 - 20 mg/L
Limit of Detection (LOD) ~0.02 mg/L
Limit of Quantification (LOQ) ~0.06 mg/L
Recovery (with SPE) > 90%
Experimental Protocol: HPLC Analysis
  • Preparation of Mobile Phase:

    • Prepare the ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC-grade water and adjusting the pH to 6.8 with acetic acid.

    • Filter both the buffer and acetonitrile through a 0.45 µm membrane filter before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in the initial mobile phase composition (95:5 Water:Acetonitrile).

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L).

  • Sample Preparation:

    • For wastewater samples with low particulate matter, filtration through a 0.45 µm syringe filter may be sufficient.

    • For complex matrices, use the Solid-Phase Extraction protocol outlined below.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters listed in Table 1.

    • Inject the calibration standards to establish a calibration curve.

    • Inject the prepared wastewater samples.

  • Data Analysis:

    • Identify the this compound peak in the chromatograms based on the retention time of the standard.

    • Quantify the concentration of this compound in the samples using the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (Buffer & Acetonitrile) HPLC_System HPLC System (C18 Column, DAD) Mobile_Phase->HPLC_System Standards Standard Solutions (0.1-20 mg/L) Standards->HPLC_System Sample_Prep Wastewater Sample (Filtration/SPE) Sample_Prep->HPLC_System Chromatogram Chromatogram HPLC_System->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Diagram of the HPLC analysis workflow.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simpler and more rapid method for the quantification of this compound, particularly for screening purposes or in less complex wastewater matrices.[1] The method is based on the Beer-Lambert law, where the absorbance of the dye is directly proportional to its concentration. The maximum absorbance (λmax) for red azo dyes is typically in the visible region of the spectrum. For dyes similar to this compound, the λmax is often observed around 512 nm.[1]

Table 2: UV-Visible Spectrophotometry Method Parameters and Performance Characteristics
ParameterRecommended Value/Range
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (approx. 510-540 nm)
Solvent/Blank Deionized water or filtered wastewater from a control site
Linearity Range ~1 - 50 mg/L
Limit of Detection (LOD) ~0.5 mg/L
Limit of Quantification (LOQ) ~1.5 mg/L
Experimental Protocol: UV-Visible Spectrophotometry
  • Determination of λmax:

    • Prepare a standard solution of this compound (e.g., 10 mg/L) in deionized water.

    • Scan the absorbance of the solution across the visible spectrum (e.g., 400-700 nm) using a spectrophotometer to identify the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 mg/L) by diluting the stock solution.

  • Sample Preparation:

    • Filter the wastewater sample through a 0.45 µm filter to remove suspended solids.

  • Measurement:

    • Set the spectrophotometer to the determined λmax.

    • Use deionized water or a filtered wastewater blank to zero the instrument.

    • Measure the absorbance of the calibration standards and the prepared wastewater samples.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the wastewater samples from the calibration curve.

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_data Data Processing Determine_Lambda_Max Determine λmax (Standard Scan) Spectrophotometer Spectrophotometer (at λmax) Determine_Lambda_Max->Spectrophotometer Standards Standard Solutions (1-50 mg/L) Standards->Spectrophotometer Sample_Prep Wastewater Sample (Filtration) Sample_Prep->Spectrophotometer Absorbance_Data Absorbance Data Spectrophotometer->Absorbance_Data Calibration_Curve Calibration Curve Absorbance_Data->Calibration_Curve Concentration Concentration Calibration_Curve->Concentration

Diagram of the UV-Vis spectrophotometry workflow.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex wastewater matrices containing multiple interfering substances, a sample clean-up and pre-concentration step is often necessary. Solid-Phase Extraction (SPE) with a C18 cartridge is a widely used technique for the extraction of azo dyes from aqueous samples.[3]

Experimental Protocol: SPE
  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Adjust the pH of the wastewater sample to approximately 2-3 with a suitable acid (e.g., hydrochloric acid).

    • Pass a known volume of the acidified sample (e.g., 100-500 mL) through the conditioned cartridge at a slow, steady flow rate (e.g., 2-5 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

  • Elution:

    • Elute the retained this compound from the cartridge with a small volume (e.g., 2-5 mL) of a suitable organic solvent, such as methanol or acetonitrile.

  • Reconstitution:

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known, small volume of the initial HPLC mobile phase for analysis.

SPE_Workflow Start Start: Wastewater Sample Conditioning 1. Condition C18 Cartridge (Methanol & Water) Start->Conditioning Loading 2. Load Acidified Sample Conditioning->Loading Washing 3. Wash with Water Loading->Washing Elution 4. Elute with Organic Solvent Washing->Elution Reconstitution 5. Evaporate & Reconstitute Elution->Reconstitution End End: Sample ready for HPLC Reconstitution->End

Diagram of the Solid-Phase Extraction workflow.

Electrochemical Sensing

Electrochemical methods represent a promising and rapidly developing field for the detection of dyes in wastewater. These techniques are often characterized by high sensitivity, rapid response times, and the potential for miniaturization and on-site analysis.

An electrochemical sensor for the detection of a reactive red dye has been developed using a modified electrode, for instance, with tragacanth gum/chitosan/ZnO nanoprisms.[4][5] The principle involves the electrochemical oxidation or reduction of the dye at the electrode surface, generating a current that is proportional to the dye's concentration. A study on a sensor for a reactive red dye reported detection of 25 ppm in under one minute.[5]

While specific protocols for this compound are still emerging, the general approach involves:

  • Fabrication of a modified electrode: This often involves coating a standard electrode (e.g., glassy carbon) with a material that enhances the electrochemical response to the target analyte.

  • Optimization of experimental parameters: This includes pH of the supporting electrolyte, scan rate, and accumulation time.

  • Voltammetric measurements: Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) are used to record the electrochemical signal.

  • Calibration and quantification: A calibration curve is constructed using standard solutions to determine the concentration of the dye in unknown samples.

Researchers interested in this approach should consult the literature for specific details on electrode modification and experimental conditions for similar azo dyes.

References

Application Notes and Protocols: Reactive Red 76 for Printing on Cellulosic Fabrics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C.I. Reactive Red 76 for printing on cellulosic fabrics such as cotton and linen. This document includes detailed experimental protocols, quantitative data, and visual representations of the key processes and chemical interactions involved.

Introduction

This compound is a synthetic azo dye known for its vibrant red hue and its ability to form strong, covalent bonds with cellulosic fibers.[1] This chemical bonding results in excellent wash fastness, making it a suitable choice for various textile applications.[1][2] The application process involves the preparation of a printing paste containing the dye and various auxiliaries, followed by printing, drying, fixation, and a washing-off procedure to remove unfixed dye.[3]

Quantitative Data

Printing Paste Formulations

The composition of the printing paste is critical for achieving optimal color yield, print definition, and fastness properties. Below are typical formulations for printing with this compound on cotton.

ComponentFormulation 1 (g/kg)Formulation 2 (g/kg)Formulation 3 (g/kg)
This compound 20-504030
Urea 100-150100100
Sodium Bicarbonate 20-302520
Thickener (e.g., Sodium Alginate) 450-550500500
Resist Salt (e.g., Sodium m-nitrobenzenesulfonate) 10-1510-
Sequestering Agent (e.g., Sodium Hexametaphosphate) 1-2-2
Water to 1000to 1000to 1000

Note: The exact quantities may need to be adjusted based on the specific fabric, desired shade depth, and printing equipment.

Colorfastness Properties of C.I. This compound

The following table summarizes the typical colorfastness ratings of fabrics printed with this compound, evaluated according to ISO standards.

Fastness PropertyISO StandardRating
Light Fastness ISO 105-B024
Washing Fastness (Staining) ISO 105-C064
Washing Fastness (Fading) ISO 105-C064-5
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X122-3
Perspiration Fastness ISO 105-E043

Ratings are on a scale of 1 to 5, where 5 represents the highest fastness.

Experimental Protocols

Fabric Preparation
  • Scouring and Bleaching: The cellulosic fabric (e.g., 100% cotton) is first scoured to remove natural waxes, oils, and other impurities. This is typically done by treating the fabric in a solution containing sodium hydroxide and a detergent at elevated temperatures. Bleaching with hydrogen peroxide may follow to achieve a white base.

  • Mercerization (Optional): For improved luster, dye affinity, and tensile strength, the cotton fabric can be mercerized by treating it with a concentrated solution of sodium hydroxide.

  • Washing and Drying: The fabric is thoroughly washed with water to remove any residual chemicals and then dried completely before printing.

Printing Paste Preparation
  • Dye Dissolution: Weigh the required amount of this compound powder and paste it with a small amount of cold water. Add warm water (around 40-50°C) and stir until the dye is completely dissolved.

  • Addition of Auxiliaries: In a separate container, dissolve the urea and sequestering agent in the required amount of water.

  • Mixing: Add the dissolved dye solution to the urea solution and stir well.

  • Thickener Integration: Gradually add the dye and auxiliary mixture to the pre-prepared thickener solution while stirring continuously to ensure a homogeneous paste.

  • Alkali Addition: Just before printing, add the sodium bicarbonate and stir thoroughly. The paste should be used within a few hours of adding the alkali to prevent dye hydrolysis.

Printing Process (Screen Printing)
  • Fabric Placement: Lay the prepared fabric smoothly on the printing table.

  • Screen Positioning: Place the screen with the desired design onto the fabric.

  • Paste Application: Apply the printing paste along one edge of the screen.

  • Squeegee Application: Use a squeegee to draw the paste evenly and firmly across the screen. This action forces the paste through the open areas of the screen onto the fabric.

  • Drying: After printing, carefully lift the screen and allow the printed fabric to air dry or use a hot air dryer at a temperature that does not exceed 120°C.

Fixation

Fixation is the crucial step where the reactive dye forms a covalent bond with the cellulosic fibers.

Method 1: Steaming

  • Place the dried, printed fabric in a steamer.

  • Steam at 102-105°C for 10-15 minutes. The steam should be saturated and free from air.

Method 2: Thermofixation

  • Pass the dried, printed fabric through a thermofixation unit.

  • Heat at 140-150°C for 4-5 minutes.

Washing-off (After-treatment)

This process is essential to remove unfixed dye, thickener, and other chemicals to ensure good fastness properties and a soft fabric hand.

  • Cold Rinse: Rinse the printed fabric thoroughly in cold running water to remove the majority of the thickener and unfixed dye.

  • Hot Wash: Wash the fabric in hot water (60-70°C) with a non-ionic detergent (1-2 g/L) for 10-15 minutes.

  • Boiling Wash (Soaping): For optimal fastness, soap the fabric at or near the boil (90-95°C) with a suitable detergent for 10-15 minutes.

  • Hot Rinse: Rinse again in hot water.

  • Cold Rinse: Follow with a final cold water rinse.

  • Drying: Squeeze the excess water and dry the fabric.

Visualizations

cluster_prep Fabric Preparation cluster_paste Print Paste Preparation cluster_printing Printing & Post-Processing Scouring Scouring & Bleaching Mercerization Mercerization (Optional) Scouring->Mercerization Washing_Drying_Prep Washing & Drying Mercerization->Washing_Drying_Prep Printing Printing Washing_Drying_Prep->Printing Dye_Dissolution Dye Dissolution Mixing Mixing Dye_Dissolution->Mixing Auxiliaries_Addition Auxiliaries Addition Auxiliaries_Addition->Mixing Thickener_Integration Thickener Integration Mixing->Thickener_Integration Alkali_Addition Alkali Addition Thickener_Integration->Alkali_Addition Alkali_Addition->Printing Drying Drying Printing->Drying Fixation Fixation (Steaming/Thermofixation) Drying->Fixation Washing_Off Washing-off Fixation->Washing_Off

Caption: Experimental workflow for printing cellulosic fabrics with this compound.

Dye This compound (D-R-X) Fixed_Dye Covalent Bond Formation (D-R-O-Cell) Dye->Fixed_Dye Hydrolyzed_Dye Hydrolyzed Dye (D-R-OH) Dye->Hydrolyzed_Dye Cellulose Cellulosic Fiber (Cell-OH) Cellulose_ion Cellulosate Ion (Cell-O-) Cellulose->Cellulose_ion Alkali Alkali (e.g., NaHCO3) Alkali->Cellulose activates Alkali->Hydrolyzed_Dye catalyzes hydrolysis Cellulose_ion->Fixed_Dye Water Water (H2O) Water->Hydrolyzed_Dye

Caption: Signaling pathway of this compound fixation on cellulosic fibers.

Caption: Logical relationship of the components of a reactive dye molecule.

References

Troubleshooting & Optimization

Improving the colorfastness of Reactive Red 76 on cotton

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the colorfastness of C.I. Reactive Red 76 on cotton fabrics. The following sections offer detailed experimental protocols, data-driven insights, and visual workflows to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general procedure for dyeing cotton with this compound?

A1: The dyeing process for cotton with reactive dyes like this compound involves three main stages: exhaustion, fixation, and washing-off.[1]

  • Exhaustion: The dye is transferred from the dyebath to the cotton fiber. This is facilitated by the addition of an electrolyte, such as Glauber's salt or sodium chloride, which reduces the natural repulsion between the anionic dye and the negatively charged cotton surface.[1][2]

  • Fixation: A covalent bond is formed between the reactive group of the dye and the hydroxyl groups of the cellulose in the cotton fiber. This reaction is initiated by raising the pH of the dyebath through the addition of an alkali, typically soda ash.[1][2]

  • Washing-off: This crucial step removes any unfixed or hydrolyzed dye from the fabric surface. Thorough washing is essential for achieving good wash fastness and preventing color bleeding.[3] The process typically involves a series of cold and hot rinses, followed by a soaping treatment to remove loosely bound dye molecules.[4]

Q2: Why is my dyed fabric showing poor wash fastness?

A2: Poor wash fastness is a common issue and can be attributed to several factors:

  • Incomplete Fixation: Insufficient alkali, low temperature, or inadequate fixation time can lead to a lower number of covalent bonds between the dye and the fiber.

  • Dye Hydrolysis: Reactive dyes can react with water (hydrolyze) in the dyebath, rendering them unable to bond with the cotton fiber. This hydrolyzed dye can be loosely attached to the fabric and will wash off easily.

  • Ineffective Washing-off: The most frequent cause is the failure to completely remove all unfixed and hydrolyzed dye from the fabric after dyeing.[3] Residual dye will bleed during subsequent washing.

Q3: How can I improve the wash fastness of my dyed samples?

A3: To enhance wash fastness, focus on optimizing the dyeing and post-dyeing processes:

  • Ensure Proper Fixation: Use the recommended amount of alkali and maintain the correct temperature and time for the fixation step.

  • Thorough Soaping: A critical step is to perform a rigorous soaping treatment after dyeing. This helps to remove the maximum amount of unfixed dye. Using a good quality soaping agent can significantly improve results.

  • Use of Fixing Agents: Applying a cationic fixing agent in an after-treatment step can significantly improve wash fastness. These agents form a complex with the dye on the fiber surface, reducing its solubility and preventing it from washing out.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Wet Rubbing Fastness Incomplete removal of unfixed dye, leading to dye transfer on rubbing.Improve the soaping process with multiple hot washes. Consider using a wet rubbing fastness improver as an after-treatment.
Uneven Dyeing (Patchiness) Improper dissolution of dye or auxiliaries. Fabric not properly prepared (e.g., presence of sizing agents). Uneven temperature in the dyebath.Ensure all dyes and chemicals are fully dissolved before adding to the dyebath. Use a sequestering agent if water hardness is an issue. Ensure good circulation in the dyebath for even temperature distribution.
Shade Variation Between Batches Inconsistent process parameters (temperature, time, pH, liquor ratio). Variations in the moisture content of the dye powder.[6]Strictly control all dyeing parameters. Store dyes in a cool, dry place and ensure containers are sealed properly.
Poor Light Fastness Inherent property of the dye. Fading due to UV radiation and atmospheric contaminants.While this compound has moderate light fastness, it can be improved by applying a UV absorber as an after-treatment.

Experimental Protocols

Standard Dyeing Protocol for Cotton with this compound

This protocol is for a 2% depth of shade on a 10g cotton sample.

  • Pre-treatment: Scour and bleach the cotton fabric to ensure it is free from impurities.

  • Dyebath Preparation:

    • Set the liquor ratio to 1:20 (10g fabric in 200mL water).

    • Add a wetting agent (e.g., 0.5 g/L) and a sequestering agent (e.g., 1 g/L).

    • Add 40 g/L of Glauber's salt (Na₂SO₄).

    • Add the pre-dissolved this compound dye (0.2g for 2% shade).

  • Dyeing Process:

    • Introduce the fabric into the dyebath at 40°C.

    • Raise the temperature to 60°C and run for 30 minutes for dye exhaustion.

    • Add 20 g/L of Soda Ash (Na₂CO₃) to initiate fixation.

    • Continue dyeing at 60°C for 60 minutes.

  • Washing-off:

    • Drain the dyebath.

    • Rinse the fabric with cold water.

    • Neutralize with dilute acetic acid (0.5 g/L) at 50°C for 10 minutes.

    • Perform a soaping treatment with 2 g/L of a standard soaping agent at 95°C for 15 minutes.

    • Rinse with hot water, then cold water, and dry.

Protocol for After-treatment with a Cationic Fixing Agent
  • After the standard dyeing and washing-off process, prepare a new bath.

  • Set the liquor ratio to 1:20.

  • Add 1-2% (on the weight of fabric) of a cationic fixing agent.

  • Adjust the pH to 6-7 with acetic acid.

  • Treat the dyed fabric at 40°C for 20 minutes.

  • Rinse with cold water and dry.

Data Presentation

Table 1: Effect of Soaping Agent Concentration on Wash Fastness (Color Change)

Shade DepthNo Soaping0.5 g/L Soaping Agent1.0 g/L Soaping Agent
1.0% 344
3.0% 2-33-43-4
5.0% 233

Grey scale rating for color change (1=poor, 5=excellent).

Table 2: Effect of Cationic Fixing Agent on Wash Fastness (Staining on Adjacent Cotton)

Shade DepthDyed Only (After Soaping)Dyed + 1% Cationic FixerDyed + 2% Cationic Fixer
1.0% 44-54-5
3.0% 3-444-5
5.0% 33-44

Grey scale rating for staining (1=heavy staining, 5=no staining).

Visualizations

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_washoff Washing-off cluster_aftertreat Optional After-treatment A Scoured & Bleached Cotton Fabric B Exhaustion (Dye + Salt @ 60°C) A->B Add to Dyebath C Fixation (Add Alkali @ 60°C) B->C 60 min D Cold Rinse C->D E Neutralization D->E F Soaping (@ 95°C) E->F G Final Rinse & Dry F->G H Cationic Fixing Agent Treatment G->H To improve fastness I Final Product G->I Standard Finish H->I

Caption: Experimental workflow for dyeing cotton with this compound.

Troubleshooting_Logic Start Poor Wash Fastness Observed Q1 Was a thorough soaping step performed at >90°C? Start->Q1 Sol1 Implement rigorous soaping: - 2 g/L soaping agent - 95°C for 15 min - Followed by hot & cold rinses Q1->Sol1 No Q2 Was the correct amount of alkali used for fixation? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Verify alkali concentration (e.g., 20 g/L Soda Ash) and ensure pH is 10.5-11 Q2->Sol2 No Q3 Is fastness still sub-optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Apply a cationic fixing agent as an after-treatment (1-2% owf @ 40°C for 20 min) Q3->Sol3 Yes End Good Wash Fastness Achieved Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting logic for poor wash fastness issues.

References

Technical Support Center: Preventing Aggregation of Reactive Red Dyes in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is dye aggregation and why is it a problem?

A1: Dye aggregation is the process where individual dye molecules in a solution stick together to form larger clusters, known as dimers, trimers, or higher-order aggregates. This phenomenon is driven by intermolecular forces, such as van der Waals interactions, between the dye molecules. Aggregation can be problematic for researchers as it can lead to:

  • Inaccurate Spectrophotometric Measurements: Aggregates have different light absorption properties compared to individual dye molecules (monomers), which can lead to deviations from the Beer-Lambert law and incorrect concentration calculations.[1][2]

  • Reduced Reactivity: The formation of aggregates can hinder the accessibility of the reactive groups on the dye molecules, leading to inefficient labeling or dyeing.

  • Precipitation: Large aggregates can become insoluble and precipitate out of the solution, resulting in a loss of usable dye and clogging of instruments.

  • Altered Color Properties: Aggregation can cause a shift in the maximum absorption wavelength (λmax), changing the perceived color of the solution.[1][3]

Q2: What causes Reactive Red 120 to aggregate in aqueous solutions?

A2: Several factors can induce or enhance the aggregation of Reactive Red 120 in water:

  • High Concentration: As the dye concentration increases, the molecules are closer together, increasing the likelihood of aggregation.[1][3]

  • pH: The pH of the solution can affect the charge of the dye molecules. For many azo dyes, aggregation is more pronounced in acidic conditions.[4][5] For Reactive Red 120, maximum uptake onto surfaces, which can be related to aggregation tendency, has been observed at a low pH of 2.0.[5]

  • High Ionic Strength: The presence of salts can shield the electrostatic repulsion between charged dye molecules, promoting aggregation.

  • Low Temperature: Aggregation is often an exothermic process, meaning it is more favorable at lower temperatures.[6]

  • Presence of Certain Solvents: While some organic solvents can reduce aggregation, others may promote it depending on their interaction with the dye.

Q3: How can I tell if my Reactive Red 120 solution has aggregated?

A3: There are several indicators of dye aggregation:

  • Visual Observation: The solution may appear cloudy or have visible precipitates.

  • UV-Vis Spectroscopy: A change in the absorption spectrum is a common sign. Aggregation often leads to a blue shift (hypsochromic shift) to a shorter wavelength for H-aggregates, which are common for planar molecules like azo dyes.[1][3] You may also see a broadening of the absorption peak or the appearance of a new shoulder on the main peak.[3]

  • Dynamic Light Scattering (DLS): This technique measures the size of particles in a solution. An increase in the measured particle size (hydrodynamic radius) over time or with changes in solution conditions indicates aggregation.[7][8][9][10][11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent absorbance readings. Dye aggregation is occurring, violating the Beer-Lambert Law.1. Dilute the sample to a concentration where aggregation is minimal.2. Control the pH and ionic strength of the buffer.3. Consider adding a small amount of an organic solvent (e.g., ethanol, DMSO) or a surfactant (e.g., Tween 20) to disrupt aggregates.
The color of the dye solution has shifted. Formation of H- or J-aggregates, which have different absorption spectra than the monomeric dye.1. Confirm aggregation using UV-Vis spectroscopy by looking for a shift in λmax.[1]2. Follow the steps to reduce aggregation, such as dilution or the use of anti-aggregation additives.
Precipitate has formed in the dye solution. Extensive aggregation has led to insolubility.1. Try to redissolve the precipitate by gentle warming and sonication.2. Filter the solution to remove the precipitate, but be aware that this will lower the dye concentration.3. For future preparations, dissolve the dye in a slightly alkaline buffer or add a solubilizing agent.
Poor labeling/staining efficiency. Aggregates are sterically hindering the reactive groups of the dye.1. Prepare fresh dye solutions immediately before use.2. Ensure the reaction buffer conditions (pH, temperature) are optimal for both the dye and the substrate, and do not promote aggregation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of Reactive Red 120
  • Weighing: Accurately weigh the desired amount of Reactive Red 120 powder.

  • Initial Dissolution: Add a small amount of high-purity water (e.g., Milli-Q) to the powder to form a paste. This helps to wet the powder particles evenly.

  • Dilution: Gradually add the remaining volume of water or buffer while stirring continuously.

  • Solubilization: If the dye does not fully dissolve, gentle warming (to no more than 40-50°C) and sonication in a water bath for 15-30 minutes can be applied.

  • pH Adjustment: Adjust the pH of the solution as required for your experiment. For stock solutions, a slightly alkaline pH (7.5-8.5) can help maintain solubility.

  • Filtration: Filter the stock solution through a 0.22 µm filter to remove any remaining particulates or aggregates.

  • Storage: Store the stock solution protected from light, and for long-term storage, consider aliquoting and freezing at -20°C.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
  • Prepare a Dilution Series: Prepare a series of dilutions of your Reactive Red 120 stock solution in the desired buffer (e.g., from 10⁻³ M to 10⁻⁶ M).

  • Acquire Spectra: Measure the UV-Vis absorption spectrum for each concentration.

  • Analyze the Spectra:

    • Plot absorbance at the monomer's λmax versus concentration. A deviation from linearity suggests aggregation.

    • Normalize the spectra to the main absorption peak. The appearance of a shoulder at a shorter wavelength or a shift in the λmax to a shorter wavelength with increasing concentration indicates the formation of H-aggregates.[1][3]

Protocol 3: Characterizing Aggregation with Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare your Reactive Red 120 solution at the desired concentration and in the appropriate buffer. Ensure the solution is free of dust and other particulates by filtering through a DLS-grade filter (e.g., 0.02 µm).

  • Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions.

  • Measurement: Place the cuvette in the instrument and allow the temperature to equilibrate. Perform the DLS measurement to obtain the particle size distribution.

  • Data Interpretation: The presence of a single, narrow peak at a small hydrodynamic radius is indicative of a monodisperse, monomeric solution. The appearance of larger particles or a broadening of the size distribution suggests aggregation.[9]

Quantitative Data Summary

Parameter Condition Effect on Aggregation Reference
pH Acidic (e.g., pH 2.0)Increased aggregation/adsorption[5]
pH Alkaline (e.g., pH 8-9)Reduced aggregation for some azo dyes[4]
Concentration Increasing concentrationIncreased aggregation[1][3]
Temperature Increasing temperatureDecreased aggregation[6]
Additives Polyethylene glycol (PEG-400)Decreased aggregation and increased solubility[12]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Aggregation Analysis cluster_results Results Interpretation cluster_troubleshoot Troubleshooting prep1 Weigh Dye prep3 Dissolve & Mix prep1->prep3 prep2 Prepare Buffer prep2->prep3 analysis1 UV-Vis Spectroscopy prep3->analysis1 analysis2 Dynamic Light Scattering (DLS) prep3->analysis2 result1 Aggregation Detected? analysis1->result1 analysis2->result1 ts1 Dilute Solution result1->ts1 Yes ts2 Adjust pH result1->ts2 Yes ts3 Add Surfactant result1->ts3 Yes end_node Optimized Solution result1->end_node No ts1->end_node ts2->end_node ts3->end_node

Caption: Workflow for preparing and troubleshooting dye aggregation.

aggregation_logic A High Dye Concentration E Dye Aggregation A->E B Low pH (Acidic) B->E C High Ionic Strength C->E D Low Temperature D->E F Inaccurate Measurements E->F G Precipitation E->G H Reduced Reactivity E->H

Caption: Factors leading to dye aggregation and its consequences.

References

Technical Support Center: Enhancing the Photostability of Reactive Red 76

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the photostability of Reactive Red 76 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a synthetic azo dye belonging to the reactive class of dyes, meaning it forms covalent bonds with substrates like cellulosic fibers.[1][2] Its vibrant red color makes it useful in various applications, including textiles and potentially as a biological stain.[1] However, like many azo dyes, this compound is susceptible to photodegradation, or photobleaching, where exposure to light causes it to lose its color.[3] This fading is a significant concern in experiments that require stable fluorescence or colorimetric measurements over time, as it can lead to inaccurate quantitative data and false results.[3]

Q2: What are the primary mechanisms behind the photobleaching of this compound?

The photobleaching of azo dyes like this compound is primarily driven by photochemical reactions initiated by the absorption of light, particularly UV radiation.[1] Two main mechanisms are involved:

  • Photoreduction: In the absence of oxygen, the excited dye molecule can be reduced, leading to the cleavage of the azo bond (-N=N-), which is the chromophore responsible for its color.[4]

  • Photo-oxidation: In the presence of oxygen, the excited dye can generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals.[3] These highly reactive species can then attack and degrade the dye molecule, causing it to fade. For azo dyes in their hydrazone tautomeric form, hydroxyl radicals are a major contributor to photodegradation.[3]

Q3: What are the key factors that influence the photostability of this compound?

Several factors in the experimental environment can impact the photostability of this compound:

  • Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (like UV light) provide more energy to drive the photochemical reactions that cause fading.[5]

  • Oxygen Concentration: The presence of oxygen can accelerate photobleaching through the generation of ROS.[4]

  • Solvent and pH: The polarity of the solvent and the pH of the medium can influence the dye's electronic state and its susceptibility to degradation. The rate of photodegradation for some dyes is dependent on the pH of the solution.[1]

  • Substrate: The material to which the dye is bound can affect its photostability. For instance, the interaction with textile fibers can either enhance or decrease stability.

Troubleshooting Guide

Issue: Rapid loss of color or fluorescence signal during observation.

Potential Cause Troubleshooting Steps
Excessive Light Exposure - Reduce the intensity of the excitation light source using neutral density filters.- Minimize the duration of light exposure by only illuminating the sample when actively acquiring data.- Use the lowest possible magnification that still provides the necessary resolution, as higher magnification often concentrates the light on a smaller area.
Presence of Reactive Oxygen Species (ROS) - Degas the solvent to remove dissolved oxygen.- Work in an inert atmosphere (e.g., under nitrogen or argon).- Add antioxidants or ROS quenchers to the sample medium. Common examples include n-propyl gallate, p-phenylenediamine (PPD), or commercial antifade reagents.[6]
Inappropriate Solvent or pH - Test the photostability of this compound in different solvents to identify one that may offer better protection.- Adjust the pH of the solution. For some azo dyes, photodegradation rates are pH-dependent.[1]
Photolabile Dye Concentration - Optimize the dye concentration. In some cases, very high concentrations can lead to self-quenching and other photochemical interactions that accelerate fading.

Experimental Protocols

Protocol 1: Quantitative Assessment of this compound Photostability

This protocol outlines a method to quantify the rate of photobleaching of this compound in solution using UV-Vis spectroscopy.

Materials:

  • This compound

  • Solvent (e.g., deionized water, phosphate-buffered saline)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Controlled light source (e.g., xenon arc lamp with appropriate filters)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Determine the wavelength of maximum absorbance (λmax) by scanning the absorbance of a diluted solution across the visible spectrum.

  • Prepare a working solution of this compound with an initial absorbance at λmax between 0.5 and 1.0.

  • Place the working solution in a quartz cuvette and position it in a temperature-controlled holder with a magnetic stirrer.

  • Record the initial absorbance (A₀) at λmax before light exposure.

  • Expose the solution to the controlled light source.

  • At regular time intervals (t) , briefly interrupt the light exposure and record the absorbance (Aₜ) at λmax.

  • Continue the experiment until the absorbance has significantly decreased (e.g., by 50% or more).

  • Calculate the photodegradation rate. The photodegradation of many dyes follows pseudo-first-order kinetics.[1] The rate constant (k) can be determined by plotting ln(Aₜ/A₀) versus time. The plot should be linear with a slope of -k.

  • Calculate the decoloration percentage at each time point using the formula: Decoloration (%) = [(A₀ - Aₜ) / A₀] * 100.[7]

Protocol 2: Evaluating the Efficacy of Photostabilizers

This protocol describes how to test the effectiveness of various additives in enhancing the photostability of this compound.

Materials:

  • This compound solution (prepared as in Protocol 1)

  • Photostabilizing agents to be tested (e.g., UV absorbers like 2-hydroxybenzophenone derivatives, antioxidants like ascorbic acid, or commercial antifade reagents).[2]

  • UV-Vis spectrophotometer

  • Controlled light source

Procedure:

  • Prepare a series of this compound solutions as described in Protocol 1.

  • To each solution (except for a control), add a different photostabilizing agent at a known concentration. Prepare a control solution with no additives.

  • Follow steps 5-9 from Protocol 1 for each of the solutions, including the control.

  • Compare the photodegradation rate constants (k) for each solution. A smaller rate constant indicates a more effective photostabilizer.

  • Summarize the results in a table for easy comparison.

Data Presentation: Efficacy of Photostabilizers on this compound

Additive Concentration Photodegradation Rate Constant (k) Half-life (t₁/₂)
Control (None)N/Ak_controlt_control
UV Absorber AX Mk_At_A
Antioxidant BY Mk_Bt_B
Commercial Reagent CZ % (v/v)k_Ct_C

Visualizations

Photodegradation Pathway of Azo Dyes

General Photodegradation Pathways of Azo Dyes Dye Azo Dye (Ground State) ExcitedDye Excited State Dye* Dye->ExcitedDye Light Absorption (hν) OxidizedDye Oxidized Dye (Colorless Products) Dye->OxidizedDye Direct Oxidation by ROS ReducedDye Reduced Dye (Colorless Products) ExcitedDye->ReducedDye Photoreduction (Anaerobic) ROS Reactive Oxygen Species (ROS) ExcitedDye->ROS Energy Transfer to O₂ (Aerobic) ROS->OxidizedDye Oxidation

Caption: Key photochemical pathways leading to the degradation of azo dyes.

Experimental Workflow for Enhancing Photostability

Workflow for Testing Photostabilizers cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis PrepDye Prepare this compound Solution AddStabilizer Add Photostabilizer (Test Samples) PrepDye->AddStabilizer PrepControl Prepare Control (No Additive) PrepDye->PrepControl MeasureInitial Measure Initial Absorbance (A₀) AddStabilizer->MeasureInitial PrepControl->MeasureInitial Expose Expose to Light MeasureInitial->Expose MeasureTime Measure Absorbance Over Time (Aₜ) Expose->MeasureTime PlotData Plot ln(Aₜ/A₀) vs. Time MeasureTime->PlotData CalcRate Calculate Degradation Rate Constant (k) PlotData->CalcRate Compare Compare k values to Control CalcRate->Compare

Caption: Step-by-step workflow for evaluating photostabilizer effectiveness.

Logical Relationship of Factors Affecting Photostability

Factors Influencing this compound Photostability Photostability Photostability of This compound Light Light (Intensity, Wavelength) Photostability->Light decreased by Oxygen Oxygen (Presence/Absence) Photostability->Oxygen decreased by Environment Environment (Solvent, pH) Photostability->Environment influenced by Additives Additives (Stabilizers, Quenchers) Photostability->Additives increased by

Caption: Interplay of factors that determine the photostability of this compound.

References

Overcoming matrix effects in HPLC analysis of Reactive Red 76

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the HPLC analysis of Reactive Red 76.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why am I seeing a drifting baseline in my chromatogram?

Answer: A drifting baseline can be caused by several factors. One common reason is a change in the mobile phase composition during the analysis.[1] Ensure that your mobile phase is prepared fresh and is properly degassed. Temperature fluctuations in the column can also lead to a drifting baseline; using a column oven is recommended for stable temperature control.[1] Additionally, contamination in the detector flow cell can contribute to this issue. Flushing the flow cell with a strong organic solvent may resolve the problem.[1]

Question: My retention times for this compound are inconsistent. What could be the cause?

Answer: Retention time variability is a frequent issue in HPLC. Inconsistent mobile phase composition is a primary suspect; even a small variation of 1% in the organic solvent concentration can lead to significant shifts in retention time.[2] Preparing the mobile phase gravimetrically can improve precision.[2] Fluctuations in column temperature will also affect retention times, so consistent temperature control is crucial.[2] A poorly equilibrated column can also cause drift, so ensure sufficient equilibration time with the mobile phase before starting your analytical run.[1]

Question: I am observing peak tailing for my this compound peak. How can I improve the peak shape?

Answer: Peak tailing for sulfonated azo dyes like this compound is often due to interactions with active silanol groups on the silica-based stationary phase of the HPLC column.[3] One effective solution is to use an ion-pairing reagent in the mobile phase, such as tetrabutylammonium (TBA) salts. These reagents mask the active sites on the column, leading to more symmetrical peaks. Adjusting the pH of the mobile phase can also help by suppressing the ionization of silanol groups.[3]

Question: I'm seeing extraneous or "ghost" peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks can originate from several sources. Contaminants in the mobile phase, especially in gradient elution, can accumulate on the column and elute as spurious peaks. Using high-purity HPLC-grade solvents and fresh mobile phase is essential. Ghost peaks can also be due to late elution of components from a previous injection. To address this, ensure that your run time is long enough to elute all components and consider flushing the column with a strong solvent between runs.[1]

Question: My analyte signal is suppressed, and I suspect matrix effects. How can I confirm and mitigate this?

Answer: Matrix effects, where co-eluting substances from the sample matrix interfere with the ionization or detection of the analyte, can cause signal suppression or enhancement. To confirm matrix effects, you can compare the peak area of a standard in pure solvent to that of a standard spiked into a blank matrix extract. A significant difference indicates a matrix effect. To mitigate this, effective sample preparation is key. Techniques like Solid Phase Extraction (SPE) can clean up the sample by removing interfering components. Matrix-matched calibration, where standards are prepared in a blank matrix extract, can also be used to compensate for these effects.

Frequently Asked Questions (FAQs)

What is a typical sample matrix for this compound analysis?

This compound is a textile dye, so common sample matrices include industrial wastewater from dyeing processes, textile effluent, and extracts from dyed textile fibers. It can also be analyzed in environmental samples like river water or sediment.

What are the common interferences in these matrices?

Textile wastewater is a complex matrix that can contain various interfering substances, including other dyes, pigments, salts, surfactants, and organic auxiliaries used in the dyeing process. These components can co-elute with this compound and cause matrix effects.

What is the recommended sample preparation technique to remove matrix interferences?

Solid Phase Extraction (SPE) is a widely used and effective technique for cleaning up wastewater samples before HPLC analysis of reactive dyes. SPE cartridges with a mixed-mode stationary phase, such as a weak anion exchange/reversed-phase combination, can effectively retain the sulfonated dye while allowing less polar interferences to be washed away.

What type of HPLC method is best suited for this compound?

Due to its polar and ionic nature (sulfonated azo dye), ion-pair reversed-phase HPLC is a highly effective method for the analysis of this compound. This technique uses a standard C18 column with an ion-pairing reagent added to the mobile phase to improve retention and peak shape.

Experimental Protocols

Sample Preparation using Solid Phase Extraction (SPE)

This protocol is designed for the extraction and cleanup of this compound from a wastewater matrix.

  • Sample Pre-treatment:

    • Collect the wastewater sample in a clean glass container.

    • Filter the sample through a 0.45 µm membrane filter to remove particulate matter.

    • Adjust the pH of the filtered sample to approximately 7.0 using dilute acid or base.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode weak anion exchange/reversed-phase SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Sample Loading:

    • Load 100 mL of the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 2-3 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove salts and other highly polar interferences.

    • Follow with a wash of 5 mL of a 5% methanol in water solution to remove less polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of a solution of 5% ammonia in methanol.

    • Collect the eluate in a clean glass tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.

    • Vortex the sample to ensure it is fully dissolved.

    • The sample is now ready for HPLC analysis.

Ion-Pair Reversed-Phase HPLC Method

This method is suitable for the quantitative analysis of this compound.

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 10 mM tetrabutylammonium bromide in deionized water, pH adjusted to 6.5 with a phosphate buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B (linear gradient)

    • 20-25 min: 80% B (isocratic)

    • 25-30 min: 80% to 20% B (linear gradient)

    • 30-35 min: 20% B (isocratic, for re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV-Vis detector set at the maximum absorbance wavelength of this compound (approximately 517 nm).

Quantitative Data

The following table summarizes representative quantitative data for the HPLC analysis of a reactive red azo dye, which can be considered indicative for this compound. Please note that these values should be validated in your laboratory for your specific application.

ParameterTypical ValueSource
Linearity Range0.1 - 50 µg/mLBased on similar azo dye analyses
Correlation Coefficient (r²)> 0.998Based on similar azo dye analyses
Limit of Detection (LOD)0.05 µg/mLBased on similar azo dye analyses
Limit of Quantification (LOQ)0.15 µg/mLBased on similar azo dye analyses
Recovery from Wastewater (SPE)85 - 105%Based on similar azo dye analyses
Intraday Precision (%RSD)< 5%Based on similar azo dye analyses
Interday Precision (%RSD)< 8%Based on similar azo dye analyses

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Wastewater Wastewater Sample Filtration Filtration (0.45 µm) Wastewater->Filtration pH_Adjust pH Adjustment (pH 7.0) Filtration->pH_Adjust SPE_Load Sample Loading pH_Adjust->SPE_Load SPE_Condition SPE Cartridge Conditioning SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute Evaporation Evaporation SPE_Elute->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects start Suspected Matrix Effects (Signal Suppression/Enhancement) confirm Confirm Matrix Effect? (Spike Recovery Experiment) start->confirm optimize_prep Optimize Sample Preparation (e.g., improve SPE cleanup) confirm->optimize_prep Yes end Accurate Quantification confirm->end No matrix_matched Use Matrix-Matched Calibration optimize_prep->matrix_matched internal_std Use an Internal Standard matrix_matched->internal_std internal_std->end

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: C.I. Reactive Red 76 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of C.I. Reactive Red 76 synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthesis route for C.I. This compound?

A1: The synthesis of C.I. This compound, an azo dye, is a two-step process involving:

  • Diazotization: An aromatic primary amine is reacted with a nitrosating agent, typically sodium nitrite, in an acidic medium to form a diazonium salt. For C.I. This compound, this involves the diazotization of an aromatic amine.

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species like a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-) of the dye.

Q2: What are the key factors that influence the yield of the synthesis?

A2: Several factors can significantly impact the final yield of C.I. This compound. These include:

  • Temperature: Both the diazotization and coupling reactions are highly temperature-sensitive.

  • pH: The pH of the reaction medium is critical for both the stability of the diazonium salt and the rate of the coupling reaction.

  • Purity of Reagents: The purity of the starting materials, including the aromatic amine, sodium nitrite, and the coupling component, is crucial.

  • Reaction Time: Allowing sufficient time for each reaction to go to completion is essential.

  • Hydrolysis of the Reactive Group: As a reactive dye, C.I. This compound contains a reactive moiety (a monochlorotriazine group) that can react with water (hydrolyze), rendering the dye unable to bind to the substrate and thus reducing the effective yield.

Q3: How can I minimize the hydrolysis of the reactive dye during synthesis?

A3: Hydrolysis is a major cause of yield loss. To minimize it, consider the following:

  • Temperature Control: Keep the temperature as low as practically possible during the synthesis and storage of the reactive dye.

  • pH Management: Maintain the pH within the optimal range for the coupling reaction and avoid excessively alkaline conditions, which accelerate hydrolysis.

  • Minimize Reaction Time in Alkaline Conditions: Once the coupling reaction is complete, it is advisable to process the dye promptly to avoid prolonged exposure to alkaline pH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete diazotization.Ensure the temperature is maintained at 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure the reaction mixture is acidic.
Decomposition of the diazonium salt.Keep the diazonium salt solution cold (below 5°C) and use it immediately after preparation.
Incorrect pH for the coupling reaction.The optimal pH for the coupling reaction is typically between 8 and 9.[1] Monitor and adjust the pH carefully using a pH meter.
Hydrolysis of the reactive group.Maintain a low temperature and avoid prolonged exposure to alkaline conditions after the coupling reaction is complete.
Dull or Off-Color Product Impure starting materials.Use high-purity reagents. Recrystallize or purify the starting amine and coupling component if necessary.
Side reactions during diazotization or coupling.Strictly control the reaction temperature and pH to minimize the formation of byproducts.
Oxidation of the product.Protect the reaction mixture from air, especially during the later stages of the synthesis and during purification.
Poor Solubility of the Final Product Incomplete sulfonation or presence of insoluble impurities.Ensure complete sulfonation of the aromatic amine if applicable. Purify the final product by salting out and washing.
Incorrect pH during isolation.Adjust the pH of the final dye solution to the optimal range for precipitation and isolation.

Experimental Protocols

1. Diazotization of Aromatic Amine

This protocol describes the formation of the diazonium salt, a key intermediate in the synthesis of C.I. This compound.

  • Materials:

    • Aromatic primary amine (e.g., 4-aminobenzenesulfonic acid)

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl)

    • Distilled water

    • Ice

  • Procedure:

    • Dissolve the aromatic primary amine in distilled water and hydrochloric acid in a beaker.

    • Cool the beaker in an ice bath to maintain the temperature between 0-5°C.[1]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while stirring continuously. Maintain the temperature below 5°C throughout the addition.

    • After the complete addition of sodium nitrite, continue stirring for an additional 30 minutes in the ice bath to ensure the completion of the diazotization reaction.

    • The resulting solution contains the diazonium salt and should be used immediately in the next step.

2. Azo Coupling Reaction

This protocol details the reaction of the diazonium salt with a coupling component to form the azo dye.

  • Materials:

    • Diazonium salt solution (from the previous step)

    • Coupling component (e.g., 2-naphthol)

    • Sodium hydroxide (NaOH) or other suitable base

    • Distilled water

    • Ice

  • Procedure:

    • In a separate beaker, dissolve the coupling component in an aqueous solution of sodium hydroxide.

    • Cool this solution in an ice bath to 15-20°C.[1]

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the temperature of the reaction mixture between 15-20°C and the pH between 8 and 9 by adding a solution of sodium hydroxide as needed.[1]

    • Continue stirring for 2-3 hours at this temperature to ensure the completion of the coupling reaction.

    • The formation of the colored dye indicates the progress of the reaction.

3. Purification by Salting Out

This protocol describes a common method for purifying the synthesized reactive dye.

  • Materials:

    • Crude dye solution (from the coupling reaction)

    • Sodium chloride (NaCl)

  • Procedure:

    • Once the coupling reaction is complete, add sodium chloride to the reaction mixture to precipitate the dye.

    • Stir the mixture for a period to allow for complete precipitation.

    • Filter the precipitated dye using a Buchner funnel.

    • Wash the filter cake with a saturated solution of sodium chloride to remove impurities.

    • Dry the purified dye in a vacuum oven at a low temperature.

Visualizations

SynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_purification Purification AromaticAmine Aromatic Primary Amine DiazoniumSalt Diazonium Salt Intermediate AromaticAmine->DiazoniumSalt SodiumNitrite Sodium Nitrite SodiumNitrite->DiazoniumSalt HCl Hydrochloric Acid (0-5°C) HCl->DiazoniumSalt CrudeDye Crude this compound DiazoniumSalt->CrudeDye CouplingComponent Coupling Component CouplingComponent->CrudeDye NaOH Sodium Hydroxide (pH 8-9, 15-20°C) NaOH->CrudeDye SaltingOut Salting Out (NaCl) CrudeDye->SaltingOut Filtration Filtration & Washing SaltingOut->Filtration PureDye Pure this compound Filtration->PureDye

Caption: Synthesis workflow for C.I. This compound.

Troubleshooting Start Low Yield or Poor Quality Product CheckDiazotization Check Diazotization Step Start->CheckDiazotization TempLow Was Temp ≤ 5°C? CheckDiazotization->TempLow No pH_Acidic Was solution acidic? CheckDiazotization->pH_Acidic Yes CheckCoupling Check Coupling Step pH_Coupling Was pH 8-9? CheckCoupling->pH_Coupling No TempCoupling Was Temp 15-20°C? CheckCoupling->TempCoupling Yes CheckPurity Check Reagent Purity PurifyReagents Purify/Replace Reagents CheckPurity->PurifyReagents No Hydrolysis Consider Hydrolysis: - Minimize time in alkali CheckPurity->Hydrolysis Yes OptimizeDiazotization Optimize Diazotization: - Lower Temperature - Ensure acidity TempLow->OptimizeDiazotization pH_Acidic->CheckCoupling Yes pH_Acidic->OptimizeDiazotization No OptimizeCoupling Optimize Coupling: - Adjust pH - Control Temperature pH_Coupling->OptimizeCoupling TempCoupling->CheckPurity Yes TempCoupling->OptimizeCoupling No

Caption: Troubleshooting guide for this compound synthesis.

References

Technical Support Center: Minimizing Hydrolysis of Reactive Red 76 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the hydrolysis of Reactive Red 76 in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is hydrolysis a concern?

This compound is an azo dye containing reactive groups that form covalent bonds with substrates.[1][2] Hydrolysis is a chemical reaction where the dye reacts with water instead of the intended substrate. This process is undesirable as it deactivates the dye, preventing it from binding to the target molecule and leading to reduced reaction efficiency and inaccurate results.[3][4] The hydrolyzed dye can also be difficult to remove from the final product.[5]

Q2: What are the primary factors that influence the hydrolysis of this compound?

The main factors that accelerate the hydrolysis of reactive dyes like this compound are:

  • High pH (alkaline conditions): The rate of hydrolysis significantly increases in alkaline solutions.[6][7][8][9]

  • Elevated Temperature: Higher temperatures increase the reaction rate of hydrolysis.[6][7][8]

  • Extended Time in Solution: The longer the dye remains in an aqueous solution, especially under unfavorable conditions, the greater the extent of hydrolysis.[6][8]

  • Low Dye Concentration: Increasing the concentration of the reactive dye can sometimes reduce the rate of hydrolysis by promoting dye aggregation.[7]

  • High Liquor Ratio: A higher volume of water relative to the dye amount can increase the chances of hydrolysis.[8]

Q3: How can I prepare a stock solution of this compound to minimize initial hydrolysis?

To prepare a stable stock solution, it is recommended to:

  • Dissolve the this compound powder in deionized water at room temperature.

  • Avoid heating the solution to aid dissolution, as this will accelerate hydrolysis.[6]

  • Prepare the solution at a neutral or slightly acidic pH if the experimental protocol allows.

  • Use the solution as soon as possible after preparation. If storage is necessary, keep it in a cool, dark place.[6]

  • Prepare dye and alkali solutions separately and mix them only immediately before use.[6]

Q4: What is the role of a leveling agent in managing this compound solutions?

Leveling agents are additives that can improve the solubility and stability of reactive dyes in solution.[10][11][12] They work by preventing dye molecules from aggregating, which ensures a more uniform solution and can help to indirectly manage the rate of hydrolysis by keeping the dye molecules dispersed and available for reaction with the substrate rather than with water.[8][10][11]

Q5: Can dye fixing agents prevent the hydrolysis of this compound in solution?

Dye fixing agents are typically used in the textile industry after the dyeing process is complete. Their primary function is to improve the wash fastness of the dyed fabric by cross-linking with both the fiber and any hydrolyzed or unfixed dye molecules, trapping them on the surface.[5] They do not prevent the initial hydrolysis of the reactive dye in the solution itself.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low reaction yield or poor labeling efficiency. Extensive hydrolysis of this compound in the reaction buffer.1. Optimize pH: Maintain the reaction pH as close to neutral as possible without compromising the reaction with the substrate. The optimal pH for fixation of many reactive dyes is between 10 and 11, but this also accelerates hydrolysis.[13] Carefully determine the lowest acceptable pH for your specific application. 2. Control Temperature: Conduct the reaction at the lowest feasible temperature. Avoid heating the dye solution.[6] 3. Minimize Reaction Time: Reduce the incubation time of the dye in the aqueous solution to the minimum required for a successful reaction.
Inconsistent results between experiments. Variability in the extent of dye hydrolysis due to differences in solution preparation or incubation times.1. Standardize Protocols: Follow a strict, standardized protocol for preparing and using the this compound solution for all experiments.[14] 2. Fresh Solutions: Always use freshly prepared dye solutions for each experiment to ensure a consistent concentration of active dye.[6]
Precipitation or aggregation of the dye in solution. Poor solubility of the dye under the experimental conditions.1. Use a Leveling Agent: Consider adding a suitable leveling agent to improve the solubility and stability of the dye.[10][11][12] 2. Check Water Quality: Ensure the use of high-purity deionized water, as metal ions can sometimes reduce dye solubility.[10]
Difficulty in removing unreacted dye during purification. A high concentration of hydrolyzed dye is present, which may have an affinity for the product or purification media.1. Minimize Hydrolysis: Implement the strategies outlined above to reduce the initial amount of hydrolyzed dye formed. 2. Optimize Purification: Investigate different purification methods, such as size exclusion chromatography or dialysis, to effectively separate the hydrolyzed dye from the desired product.

Quantitative Data on Reactive Dye Hydrolysis

Table 1: Hydrolysis Rate Constants for C.I. Reactive Blue 198 at Alkaline pH and Room Temperature [6]

Dye Concentration (%)Rate Constant (min⁻¹)
0.50.011
1.00.012
2.00.025

Data adapted from a kinetic study using HPLC analysis. The increase in the rate constant with concentration in this study was attributed to the higher availability of dye molecules for reaction with hydroxyl ions.

Experimental Protocols

Protocol for Minimizing Hydrolysis of this compound in a Labeling Reaction

This protocol provides a general methodology for a typical protein labeling experiment, designed to minimize dye hydrolysis.

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Prepare a 1 M stock solution of a suitable buffer, such as sodium bicarbonate, pH 8.5-9.0.

    • Prepare the protein solution to be labeled in a suitable buffer at the desired concentration.

  • Reaction Setup:

    • Immediately before initiating the reaction, dilute the this compound stock solution to the desired working concentration using the reaction buffer.

    • Add the diluted dye solution to the protein solution while gently stirring.

    • The final reaction pH should be carefully controlled and maintained at the lowest effective level for the labeling reaction to proceed.

  • Incubation:

    • Incubate the reaction mixture at room temperature or a lower temperature if the reaction kinetics allow. Avoid exposure to direct light.

    • Limit the incubation time to the minimum necessary to achieve the desired degree of labeling. Monitor the reaction progress if possible.

  • Quenching and Purification:

    • Stop the reaction by adding a quenching reagent, such as Tris buffer or hydroxylamine, which will react with any remaining unreacted dye.

    • Immediately proceed to the purification step (e.g., size exclusion chromatography) to remove the unreacted and hydrolyzed dye from the labeled protein.

Methodology for Determining the Rate of Hydrolysis

The rate of hydrolysis of this compound can be quantified using High-Performance Liquid Chromatography (HPLC).[6]

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in a buffer of a specific pH and temperature.

    • At various time intervals, withdraw an aliquot of the solution.

    • Immediately neutralize the aliquot to pH 7 with a suitable acid (e.g., dilute HCl) to quench the hydrolysis reaction.[6]

  • HPLC Analysis:

    • Inject the neutralized aliquots into an HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector set to the λmax of this compound.[6]

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water with an ion-pairing agent) to separate the unhydrolyzed (active) dye from the hydrolyzed (inactive) form.[6]

    • The hydrolyzed form is typically more polar and will have a shorter retention time.[6]

  • Data Analysis:

    • Quantify the peak areas of the unhydrolyzed and hydrolyzed dye at each time point.

    • Plot the concentration of the unhydrolyzed dye as a function of time.

    • From this data, the rate constant of hydrolysis can be calculated using appropriate kinetic models (e.g., pseudo-first-order kinetics).[6]

Visualizations

Hydrolysis_Pathway Reactive_Red_76 This compound (Active Form) Hydrolyzed_RR76 Hydrolyzed this compound (Inactive Form) Reactive_Red_76->Hydrolyzed_RR76 Hydrolysis (Undesired) Labeled_Substrate Covalently Labeled Substrate Reactive_Red_76->Labeled_Substrate Reaction (Desired) Substrate Substrate (e.g., Protein, Cellulose) Substrate->Labeled_Substrate

Caption: Competing reactions of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Prep_Dye Prepare Fresh Dye Solution Mix Mix Dye and Substrate in Buffer Prep_Dye->Mix Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Mix Incubate Incubate (Controlled Temp & Time) Mix->Incubate Quench Quench Reaction Incubate->Quench Purify Purify Product Quench->Purify Analyze Analyze Results Purify->Analyze

Caption: Workflow to minimize this compound hydrolysis.

References

Validation & Comparative

A Comparative Performance Analysis of Reactive Red 76 and Reactive Red 195 for Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the performance characteristics of Reactive Red 76 and Reactive Red 195, two azo dyes with applications in research and development. This document is intended for researchers, scientists, and drug development professionals, offering objective data to aid in the selection of the appropriate reagent for their specific experimental needs.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of these dyes is crucial for their effective application. Reactive Red 195 is a well-characterized heterobifunctional reactive dye, while the specific chemical identity of the commonly referenced "this compound" can be ambiguous, with multiple substances sometimes sharing this name. For the purpose of this comparison, we will refer to the properties of C.I. This compound.

Table 1: Chemical and Physical Properties of this compound and Reactive Red 195

PropertyThis compound (C.I. 18159)Reactive Red 195
CAS Number 12270-84-793050-79-4[1]
Molecular Formula C₂₀H₁₂Cl₂N₆Na₂O₇S₂ (example structure)C₃₁H₁₉ClN₇Na₅O₁₉S₆[1]
Molecular Weight ~625.4 g/mol (for example structure)1136.32 g/mol [1]
Reactive Group(s) DichlorotriazineMonochlorotriazine (MCT) and Vinyl Sulfone (VS)[2]
Chromophore AzoAzo[1]
Solubility Data not readily available in scientific literature.Soluble in water; solubility is greater than 100 g/L at 50°C.[1]
Appearance Red powderBrown powder[1]

Note: The molecular formula and weight for this compound are based on a representative dichlorotriazine azo dye structure, as a definitive, publicly available structure for C.I. 18159 was not found in the searched scientific literature.

Performance Comparison in Research Applications

2.1. Bioconjugation Reactivity and Specificity

The primary determinant of performance in applications like protein labeling and antibody-drug conjugate development is the nature of the reactive group.

  • This compound (Dichlorotriazine): Dichlorotriazine dyes are known to react primarily with the primary amines of lysine residues and the N-terminus of proteins. The reactivity of the two chlorine atoms allows for a two-step reaction, with the first occurring at lower temperatures and the second requiring higher temperatures or pH for activation. This can potentially allow for more controlled conjugation.

  • Reactive Red 195 (Monochlorotriazine and Vinyl Sulfone): As a heterobifunctional dye, Reactive Red 195 offers more versatile conjugation strategies. The monochlorotriazine (MCT) group reacts with primary amines (lysine) and hydroxyl groups (tyrosine, serine, threonine) at alkaline pH and elevated temperatures. The vinyl sulfone (VS) group is highly reactive towards thiols (cysteine) under mild, near-neutral pH conditions and can also react with amines at higher pH.[3][4][5] This dual reactivity allows for either sequential or simultaneous conjugation to different amino acid residues, offering greater control over the site of labeling.[2]

Inference: For applications requiring specific labeling of cysteine residues, Reactive Red 195 would be the superior choice due to its vinyl sulfone group. For general amine-based labeling, both dyes are suitable, though the bifunctional nature of Reactive Red 195 provides more flexibility.

2.2. Stability of the Dye-Biomolecule Conjugate

The stability of the covalent bond formed between the dye and the biomolecule is critical for the reliability of downstream applications.

  • The bond formed by dichlorotriazine dyes with amines is generally stable.

  • The thioether bond formed between the vinyl sulfone group of Reactive Red 195 and cysteine residues is known to be highly stable.[5] The bond formed by the MCT group with amines is also stable.

2.3. Fluorescence Properties

While primarily known as colorimetric dyes, their fluorescent properties can be relevant in certain bio-imaging applications.

Quantitative data on the fluorescence quantum yield and lifetime for either this compound or Reactive Red 195 in a bioconjugated state is not available in the reviewed literature. For applications requiring high sensitivity fluorescence detection, it is recommended to use dyes specifically designed for this purpose, which have well-characterized and high quantum yields.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the use of this compound and Reactive Red 195 in bioconjugation are not widely published. However, general protocols for labeling proteins with amine-reactive and thiol-reactive dyes can be adapted.

3.1. General Protocol for Amine Labeling (e.g., with Dichlorotriazine or Monochlorotriazine)

This protocol is a general guideline and requires optimization for specific proteins and dyes.

  • Protein Preparation: Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris). A bicarbonate or borate buffer at pH 8.5-9.5 is commonly used.

  • Dye Preparation: Dissolve the reactive dye in a small amount of an organic solvent like DMSO or DMF and then dilute it into the reaction buffer immediately before use.

  • Reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or as determined by optimization. For dichlorotriazine dyes, a lower temperature (e.g., 4°C) can be used for the first chlorine reaction, followed by an increase in temperature or pH for the second.

  • Purification: Remove the unreacted dye from the protein conjugate using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the dye's maximum absorbance wavelength.

3.2. General Protocol for Thiol Labeling (with Vinyl Sulfone group of Reactive Red 195)

This protocol is a general guideline and requires optimization.

  • Protein Preparation: Ensure the protein has free cysteine residues. If necessary, reduce any disulfide bonds using a reducing agent like DTT, followed by its removal. The protein should be in a thiol-free buffer, typically at a pH of 7.0-7.5.

  • Dye Preparation: Prepare the dye solution as described for amine labeling.

  • Reaction: Add a 5-20 fold molar excess of the vinyl sulfone-containing dye to the protein solution.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification and Characterization: Follow the same procedures as for amine labeling.

Visualizations

Diagram 1: General Protein Labeling Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein Solution (Amine/Thiol Free Buffer) Mix Mix & Incubate (Controlled pH & Temp) Protein->Mix Dye Reactive Dye Solution (e.g., in DMSO) Dye->Mix Purify Purification (e.g., SEC, Dialysis) Mix->Purify Analyze Characterization (Spectroscopy, DOL) Purify->Analyze

Caption: A generalized workflow for the covalent labeling of proteins with reactive dyes.

Diagram 2: Comparison of Reactive Group Specificity

reactive_groups cluster_dyes Reactive Dyes cluster_targets Primary Amino Acid Targets RR76 This compound (Dichlorotriazine) Lysine Lysine (Amine) RR76->Lysine Primary Target RR195 Reactive Red 195 (MCT & Vinyl Sulfone) RR195->Lysine MCT/VS Cysteine Cysteine (Thiol) RR195->Cysteine VS (High Specificity) Other Other Nucleophiles (Tyr, Ser, Thr) RR195->Other MCT (Lower Reactivity)

Caption: Target amino acid specificity of the reactive groups of this compound and Reactive Red 195.

References

A Comparative Analysis of the Lightfastness of Reactive Red 76 and Other Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the lightfastness of C.I. Reactive Red 76 against a selection of other commercially significant azo dyes. The lightfastness of a dye is a critical performance parameter, indicating its resistance to fading upon exposure to light. For applications requiring long-term color stability, a thorough understanding of a dye's lightfastness is paramount. This document summarizes quantitative lightfastness data, details the experimental protocols for its determination, and explores the underlying chemical principles governing this property.

Comparative Lightfastness Data of Selected Azo Dyes

The lightfastness of dyes is commonly evaluated using the Blue Wool Scale, as stipulated in the ISO 105-B02 standard. The scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness), where each successive number represents a twofold increase in lightfastness. The following table presents the lightfastness ratings for this compound and other selected azo dyes.

Dye NameC.I. NameDye ClassChromophore TypeLightfastness Rating (Blue Wool Scale)
This compoundThis compoundReactiveMonoazo4
Reactive Red 2Reactive Red 2ReactiveMonoazo4[1]
Reactive Red 120Reactive Red 120ReactiveDiazo5[2]
Reactive Red 195Reactive Red 195ReactiveMonoazo3-4 (rating can be lower at low concentrations and is influenced by the substrate)[3]
Reactive Red 22Reactive Red 22ReactiveMonoazo2-3
Reactive Orange 16Reactive Orange 16ReactiveMonoazo3-4
Acid Red 88Acid Red 88AcidMonoazo1-2
Direct Red 80Direct Red 80DirectPolyazo3

Experimental Protocol: Determination of Lightfastness (ISO 105-B02)

The following is a detailed methodology for assessing the lightfastness of textile dyes, based on the internationally recognized ISO 105-B02 standard.

1. Principle: A specimen of the dyed textile is exposed to artificial light under specified conditions, alongside a set of eight standardized blue wool references with known lightfastness ratings (Blue Wool Scale 1-8).[2][4][5] The lightfastness of the specimen is then determined by comparing the change in its color to the change in color of the blue wool references.[4][5]

2. Apparatus:

  • Lightfastness Tester: An apparatus equipped with a xenon arc lamp as the light source, capable of providing a spectral distribution of radiation that simulates natural daylight (D65).[3][4][6] The tester must have controlled temperature and humidity.

  • Blue Wool References: A set of eight standardized blue wool fabrics, numbered 1 to 8, with decreasing resistance to fading.[4][5][7]

  • Grey Scale for Assessing Change in Colour (ISO 105-A02): Used to visually assess the degree of color change.

  • Opaque Masks: To cover a portion of the specimens and references to provide an unexposed area for comparison.

3. Specimen Preparation:

  • Cut a representative sample of the dyed textile to a suitable size to fit the specimen holders of the lightfastness tester.

  • If the material is a yarn, it can be wound onto a piece of cardboard. For loose fibers, they can be combed, compressed, and mounted.

4. Experimental Procedure:

  • Mount the test specimen in a specimen holder, ensuring a portion of the specimen is covered by an opaque mask.

  • Simultaneously, mount the eight blue wool references in the same manner.

  • Place the mounted specimens and references in the lightfastness tester.

  • Expose the specimens and references to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 105-B02.

  • Periodically inspect the specimens and blue wool references. The exposure is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to a specific grade on the Grey Scale, or when a certain blue wool reference shows a specific amount of fading.

  • The assessment is made by visually comparing the fading of the test specimen with the fading of the blue wool references. The lightfastness rating of the specimen is the number of the blue wool reference that shows a similar degree of fading.

5. Evaluation: The lightfastness is rated on a scale of 1 to 8, where:

  • 1 = Very poor

  • 8 = Excellent

A higher number indicates better resistance to fading.

Factors Influencing Azo Dye Lightfastness

The lightfastness of an azo dye is not an intrinsic constant but is influenced by a variety of factors, primarily its chemical structure and the surrounding environment.

  • Chromophore Structure: The stability of the azo bond (-N=N-) is central to the lightfastness. Azo dyes can exist in two tautomeric forms: the azo form and the hydrazone form. The hydrazone form is generally considered to be more susceptible to photodegradation.

  • Substituent Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic rings of the dye molecule can significantly impact its lightfastness. The specific effect depends on the overall molecular structure.

  • Number of Azo Groups: Generally, the lightfastness of azo dyes decreases as the number of azo groups in the molecule increases.

  • Metal Complexation: The formation of metal complexes with the azo dye can, in some cases, improve lightfastness by providing a pathway for the dissipation of absorbed light energy.

  • Dye Aggregation: The state of the dye on the fiber can influence its lightfastness. Aggregated dye molecules may have a different lightfastness compared to individual, monomolecularly dispersed dye molecules.

  • Substrate: The type of fiber to which the dye is applied can affect its lightfastness. The chemical and physical properties of the substrate can influence the dye's aggregation state and its susceptibility to photodegradation.

  • Environmental Factors: The presence of oxygen, moisture, and atmospheric pollutants can all contribute to the fading of azo dyes.

Photodegradation Pathway of Azo Dyes

The fading of azo dyes upon exposure to light is a complex process involving several potential chemical reactions. The following diagram illustrates a generalized pathway for the photodegradation of an azo dye.

PhotodegradationPathway AzoDye Azo Dye (Ground State) ExcitedDye Excited Azo Dye* AzoDye->ExcitedDye Light Absorption (hν) DegradationProducts Degradation Products (Colorless) AzoDye->DegradationProducts Reaction with Reactive Species ExcitedDye->AzoDye Deactivation (e.g., fluorescence) ReactiveSpecies Reactive Oxygen Species (e.g., ¹O₂, •OH) ExcitedDye->ReactiveSpecies Energy/Electron Transfer ExcitedDye->DegradationProducts Direct Photolysis Fiber Textile Fiber ExcitedDye->Fiber Energy Transfer to Fiber ReactiveSpecies->DegradationProducts Oxidation Fiber->ReactiveSpecies Sensitization EnergyTransfer Energy Transfer ChemicalReaction Chemical Reaction

References

Efficacy of Advanced Oxidation Processes for Reactive Red 76 Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The effective degradation of azo dyes, such as Reactive Red 76 (RR 76), from wastewater is a significant environmental challenge. Advanced Oxidation Processes (AOPs) are a class of promising technologies that rely on the generation of highly reactive hydroxyl radicals (•OH) to break down these complex organic molecules into simpler, less harmful compounds. This guide provides a comparative overview of the efficacy of various AOPs for the degradation of RR 76 and structurally similar reactive red dyes, supported by experimental data from scientific literature.

Comparative Efficacy of Advanced Oxidation Processes

The degradation of reactive red dyes has been investigated using several AOPs, including photocatalysis, Fenton and photo-Fenton processes, ozonation, electrochemical oxidation, and sonochemical degradation. While direct comparative studies on this compound are limited, data from studies on similar reactive red azo dyes provide valuable insights into the potential efficacy of these methods.

Advanced Oxidation ProcessTarget DyeCatalyst/OxidantInitial Dye ConcentrationReaction TimeDegradation/Decolorization EfficiencyReference
Photocatalysis (UV/TiO₂) Reactive Red 120TiO₂50 mg/L90 minNot specified, but apparent first-order rate law was followed.[1][1]
UV/H₂O₂ Reactive Red 141H₂O₂25 mg/L15 minComplete color removal[2][2]
UV/H₂O₂ Reactive Red 1981% H₂O₂1.03 mM240 minHigh color and COD removal[3][3]
Fenton Levafix Brilliant Red E-6BAFe²⁺/H₂O₂100 ppm160 minComplete degradation[4][5][4][5]
Photo-Fenton (UV) Levafix Brilliant Red E-6BAFe²⁺/H₂O₂/UV100 ppm~10 minComplete degradation[4][5][4][5]
Photo-Fenton (Solar) Reactive Red 120Fe²⁺/H₂O₂/Solar Light100 mg/L15 min>98% decolorization[6][6]
Ozonation Direct Red 23O₃500 mg/L-High degradation efficiency, enhanced by UV and H₂O₂[7][7]
Electrochemical Oxidation ----Can achieve high color removal depending on dye nature.[4][4]
Sonochemical Degradation Reactive Red 22UltrasoundLow concentration-Readily decolorized[8][8]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for key AOPs based on available literature for reactive red dyes.

Photocatalytic Degradation (UV/TiO₂)
  • Preparation of Dye Solution: A stock solution of the reactive red dye is prepared in deionized water. The working solution of the desired concentration (e.g., 50 mg/L) is prepared by diluting the stock solution.[1]

  • Catalyst Suspension: A specific amount of TiO₂ catalyst (e.g., 1.0 g/L) is added to the dye solution.[9] The suspension is typically stirred in the dark for a period (e.g., 30 minutes) to ensure adsorption-desorption equilibrium.

  • Photoreactor Setup: The suspension is then placed in a photoreactor equipped with a UV lamp (e.g., a low-pressure mercury lamp emitting at 253.7 nm).[10] The reactor is often water-jacketed to maintain a constant temperature.

  • Irradiation and Sampling: The suspension is irradiated with the UV lamp while being continuously stirred. Samples are withdrawn at regular time intervals.

  • Analysis: The samples are centrifuged or filtered to remove the catalyst particles. The concentration of the dye in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (λmax). The degradation efficiency is calculated from the change in absorbance.

Fenton and Photo-Fenton Processes
  • pH Adjustment: The initial pH of the dye solution is adjusted to an acidic range, typically around 3, using an acid like H₂SO₄.[6]

  • Addition of Reagents: A specific amount of a ferrous salt (e.g., FeSO₄·7H₂O) is added to the solution, followed by the addition of hydrogen peroxide (H₂O₂). The molar ratio of Fe²⁺ to H₂O₂ is a critical parameter to be optimized.[6]

  • Reaction: The reaction is carried out in a batch reactor with constant stirring.

  • Photo-Fenton Variation: For the photo-Fenton process, the reactor is additionally irradiated with a UV lamp or exposed to solar light.[4][5][6]

  • Sampling and Analysis: Samples are taken at different time intervals, and the reaction is quenched by adding a substance like NaOH to raise the pH. The dye concentration is then measured spectrophotometrically.

Ozonation
  • Experimental Setup: A typical ozonation setup consists of an ozone generator, a bubble column reactor, and a system to trap off-gases.[7]

  • Ozone Generation: Ozone is produced from an oxygen or air feed using an ozone generator.

  • Reaction: The dye solution is placed in the reactor, and ozone gas is bubbled through it via a diffuser to ensure efficient mass transfer. The solution is continuously stirred.

  • Process Monitoring: The degradation of the dye is monitored by taking samples at regular intervals and analyzing them for color removal (spectrophotometry) and potentially Total Organic Carbon (TOC) reduction.

Visualizing the Processes

To better understand the experimental workflow and the general degradation pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_aop Advanced Oxidation Process cluster_analysis Analysis DyeSolution Prepare this compound Solution AdjustpH Adjust pH DyeSolution->AdjustpH AddReagents Add Catalyst/Oxidants (e.g., TiO₂, Fe²⁺, H₂O₂) AdjustpH->AddReagents ApplyEnergy Apply Energy Source (e.g., UV, Ultrasound) AddReagents->ApplyEnergy Sampling Collect Samples at Intervals ApplyEnergy->Sampling Analysis Analyze Degradation (UV-Vis, TOC) Sampling->Analysis

Caption: A generalized experimental workflow for the degradation of this compound using Advanced Oxidation Processes.

Degradation_Pathway RR76 This compound (Complex Azo Dye) AOP Advanced Oxidation Process (AOP) RR76->AOP •OH attack Intermediates Intermediate Products (e.g., aromatic amines, organic acids) Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation AOP->Intermediates Oxidation

References

Performance of Reactive Red 76 versus direct dyes for cotton

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Performance of Reactive and Direct Dyes on Cotton

For researchers and professionals in textile science and material development, the selection of an appropriate dye system is critical to achieving the desired performance characteristics in the final product. This guide provides an objective comparison of reactive dyes, exemplified by Reactive Red 76, and direct dyes for dyeing cotton cellulose fibers. The comparison is based on key performance metrics, supported by experimental data and standardized testing protocols.

Mechanism of Dye-Fiber Interaction

The fundamental difference in performance between reactive and direct dyes stems from their distinct mechanisms of interaction with cotton fibers.

  • Reactive Dyes: These dyes, including this compound, form strong, permanent covalent bonds with the hydroxyl (-OH) groups of the cellulose molecules in cotton under alkaline conditions.[1][2][3][4] This chemical reaction makes the dye an integral part of the fiber, leading to exceptional color fastness.[2][5]

  • Direct Dyes: Direct dyes are large, planar molecules that adhere to cotton fibers through weaker intermolecular forces, such as hydrogen bonds and van der Waals forces.[1][6][7] There is no chemical reaction; the dye is held in place by a chemical attraction.[1] This weaker bonding results in lower fastness properties, particularly to washing.[4][8][9]

G cluster_0 Reactive Dye Bonding cluster_1 Direct Dye Bonding Cotton_Fiber_R Cotton Fiber (-OH) Dyed_Fiber_R Dyed Cotton Fiber (Dye-O-Fiber) Cotton_Fiber_R->Dyed_Fiber_R Reactive_Dye_R Reactive Dye (e.g., this compound) Reactive_Dye_R->Dyed_Fiber_R Covalent Bond (Strong & Permanent) Alkali_Salt Alkali + Salt (Process Aid) Alkali_Salt->Reactive_Dye_R Cotton_Fiber_D Cotton Fiber (-OH) Dyed_Fiber_D Dyed Cotton Fiber (Weak Adsorption) Cotton_Fiber_D->Dyed_Fiber_D Direct_Dye_D Direct Dye Direct_Dye_D->Dyed_Fiber_D H-Bonds & van der Waals (Weak & Reversible) Salt_Heat Salt + Heat (Process Aid) Salt_Heat->Direct_Dye_D

Caption: Dye-fiber interaction mechanisms.

Performance Data Comparison

The performance characteristics of reactive and direct dyes on cotton are summarized in the table below. The fastness properties are rated on standard scales: 1-5 for washing and rubbing/crocking (where 5 is the best) and 1-8 for light fastness (where 8 is the best).

Performance ParameterReactive Dyes (e.g., this compound)Direct DyesKey Observations
Bonding Mechanism CovalentHydrogen Bonds & van der Waals forcesThe strong covalent bond of reactive dyes is the primary reason for their superior fastness.[2][4][8]
Wash Fastness Excellent (4-5)Poor to Moderate (1-3)Reactive dyes show minimal color loss during laundering.[1][2] Direct dyes have poor wash fastness but can be improved with after-treatments.[1][10]
Light Fastness Good to Excellent (5-7)Good (4-6)Both dye classes generally offer good resistance to fading from light exposure.[1][6]
Rubbing Fastness (Crocking) Good to Excellent (4-5)Moderate to Good (3-4)Reactive dyes exhibit high resistance to color transfer through rubbing. Direct dyes can be more prone to crocking, especially in deeper shades.[1]
Color Characteristics Very bright, wide shade rangeWide shade range, generally less brilliantReactive dyes are known for producing vibrant and brilliant shades.[1][3]
Dyeing Process More complex; requires alkali, salt, and controlled temperature.Simpler; applied from a neutral or slightly alkaline bath with salt.[6][11]The reactive dyeing process requires precise control to ensure high fixation.[2]
Fixation Efficiency High (Typically >90% with modern dyes)Lower (Varies significantly)Higher fixation in reactive dyeing means less dye is wasted and needs to be washed out.[12]
Cost Moderate to HighLow to ModerateDirect dyes are generally more economical, making them suitable for cost-sensitive applications.[3][13]
Environmental Impact High salt and alkali in effluent; requires extensive wash-off for unfixed dye.High concentration of dye in effluent due to lower fixation; requires robust wastewater treatment.[6]Both systems present environmental challenges, though innovations in low-salt reactive dyeing are emerging.[6]

Experimental Protocols

The evaluation of dye performance on cotton is conducted using standardized test methods to ensure reproducibility and comparability of results.

Color Fastness to Washing

This test assesses the resistance of the color to laundering.

  • Standard: ISO 105-C06 or AATCC Test Method 61.

  • Methodology:

    • A dyed cotton specimen is stitched between two undyed fabrics (one cotton, one other specified fiber like wool or polyester).

    • The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls (to simulate mechanical action).

    • The container is agitated in a launder-o-meter at a specified temperature (e.g., 40°C or 60°C) for a set duration (e.g., 30 minutes).

    • After agitation, the specimen is removed, rinsed, and dried.

    • The change in color of the dyed specimen and the degree of staining on the adjacent undyed fabrics are evaluated using the standard Grey Scales.

Color Fastness to Light

This test determines the resistance of the dye to the action of an artificial light source that simulates natural sunlight.

  • Standard: ISO 105-B02 or AATCC Test Method 16.3.

  • Methodology:

    • A dyed cotton specimen is exposed to a high-intensity light from a Xenon Arc lamp under controlled temperature and humidity.

    • A portion of the specimen is covered to serve as an unexposed original for comparison.

    • Simultaneously, a set of Blue Wool standards (rated 1-8) are exposed under the same conditions.

    • The exposure continues until a specified color change is observed on the specimen or a specific Blue Wool standard.

    • The light fastness is rated by comparing the color change of the specimen to that of the Blue Wool standards.

Color Fastness to Rubbing (Crocking)

This test evaluates the amount of color transferred from the fabric surface to another surface by rubbing.

  • Standard: ISO 105-X12 or AATCC Test Method 8.

  • Methodology:

    • A dyed specimen is mounted on the base of a crockmeter.

    • A standard white cotton test cloth is affixed to a rubbing finger (1.6 cm diameter).

    • The finger is moved back and forth along a 10 cm track on the dyed specimen for 10 complete turns with a downward force of 9 Newtons.

    • The test is performed under both dry and wet conditions (the white test cloth is wetted to a specific moisture content for the wet test).

    • The amount of color transferred to the white test cloth is assessed using the Grey Scale for Staining.

G Start Select Dye Class Reactive Reactive Dyes (e.g., this compound) Start->Reactive Direct Direct Dyes Start->Direct Bonding_R Forms Strong Covalent Bond Reactive->Bonding_R Cost_R Higher Cost & Complex Process Reactive->Cost_R Bonding_D Weak Adsorption (H-Bonds) Direct->Bonding_D Cost_D Lower Cost & Simpler Process Direct->Cost_D Wash_R Excellent Wash Fastness (Grade 4-5) Bonding_R->Wash_R Wash_D Poor Wash Fastness (Grade 1-3) Bonding_D->Wash_D Use_R High-Performance Textiles (Apparel, Sportswear) Wash_R->Use_R Use_D Cost-Sensitive Products (Some Home Furnishings) Wash_D->Use_D Cost_R->Use_R Cost_D->Use_D

Caption: Decision workflow for dye selection.

Conclusion

The choice between reactive and direct dyes for cotton depends entirely on the performance requirements and cost considerations of the end product.

  • Reactive dyes , such as this compound, are the superior choice for applications demanding high durability, especially excellent wash fastness and vibrant, lasting colors.[2][3] They are ideal for high-quality apparel, sportswear, and textiles that will undergo frequent laundering.

  • Direct dyes offer a cost-effective and simpler dyeing process, making them suitable for products where high wash fastness is not a critical requirement or where after-treatments can be applied to improve performance.[13][14]

For research and development, the covalent bonding chemistry of reactive dyes offers a robust platform for producing high-performance textiles, whereas direct dyes serve as a baseline for economical dyeing processes.

References

A Comparative Study: Reactive Red 76 vs. Disperse Days for Textile Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Reactive Red 76 and disperse dyes, focusing on their chemical properties, application methodologies, and performance on textile substrates. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data to inform their selection of appropriate dyeing agents.

This publication offers a comparative overview of two distinct classes of dyes: this compound, a member of the reactive dye family, and the broader category of disperse dyes. The guide delves into their fundamental chemical characteristics, outlines their respective application protocols on suitable textile fibers, and presents a comparative analysis of their performance based on key industry metrics such as color fastness. The information is intended to provide a clear, data-driven comparison to aid in the selection of the most suitable dye type for specific applications.

Introduction to Reactive and Disperse Dyes

Reactive dyes are a class of colored organic compounds that form a covalent bond with the fibers of the substrate. This chemical bonding results in excellent wash fastness properties.[1] this compound is a synthetic azo dye specifically designed for dyeing cellulosic fibers like cotton, known for its vibrant red hue.[2]

Disperse dyes, in contrast, are non-ionic and have low water solubility.[3] They are designed to dye hydrophobic synthetic fibers, most notably polyester. The dyeing mechanism involves the dispersion of fine dye particles in an aqueous medium, which then penetrate the fiber at high temperatures.[3]

Chemical Properties and Structure

This compound belongs to the azo class of reactive dyes. Its molecular structure contains a chromophoric azo group (-N=N-) which is responsible for its color. Crucially, it also possesses a reactive group that allows it to form a covalent bond with the hydroxyl groups of cellulosic fibers.[2]

Disperse Dyes are typically smaller molecules compared to other dye classes and lack ionic solubilizing groups. Their chemical structures are varied, but many are based on azo or anthraquinone chromophores. The absence of a charge and their small size allows them to diffuse into the tightly packed structure of hydrophobic fibers like polyester.

Comparative Performance Analysis

The performance of a dye is critical to the quality and longevity of the final textile product. This section compares this compound and a representative red disperse dye based on color yield and fastness properties on a polyester-cotton (P/C) blend fabric. P/C blends are commonly used in textiles and require a combination of dye classes for effective coloration, with the reactive dye targeting the cotton component and the disperse dye targeting the polyester component.

Data Presentation

The following table summarizes the comparative performance data for a representative red reactive dye and a red disperse dye on a 65/35 polyester/cotton blend fabric.

Performance MetricRed Reactive Dye (on Cotton)Red Disperse Dye (on Polyester)Test Method
Color Yield (K/S Value) 19.0721.75Spectrophotometer
Washing Fastness (Color Change) 4-54ISO 105-C06
Washing Fastness (Staining) 43-4ISO 105-C06
Rubbing Fastness (Dry) 4-54ISO 105-X12
Rubbing Fastness (Wet) 33ISO 105-X12
Light Fastness 44-5ISO 105-B02

Note: The data presented is a synthesis of typical values found in textile research for red reactive and red disperse dyes on polyester-cotton blends.[2][4]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental results. The following sections outline the standard laboratory procedures for dyeing cotton with this compound and polyester with a disperse dye.

Dyeing of Cotton with this compound (Exhaustion Method)

This protocol describes a typical exhaustion dyeing process for cotton fabric with a hot brand reactive dye like this compound.

Materials and Reagents:

  • Pre-scoured and bleached 100% cotton fabric

  • This compound

  • Glauber's salt (Sodium Sulfate)

  • Soda ash (Sodium Carbonate)

  • Wetting agent

  • Sequestering agent

  • Acetic acid (for neutralization)

  • Non-ionic soap

Procedure:

  • Set the dye bath at room temperature with the required amount of water, wetting agent, and sequestering agent.

  • Add the pre-weighed cotton fabric to the bath and run for 10 minutes to ensure even wetting.

  • Add the dissolved this compound dye solution to the bath.

  • Gradually add the required amount of Glauber's salt over 15-20 minutes. This step promotes the exhaustion of the dye onto the cotton fibers.

  • Raise the temperature of the dye bath to 60°C at a rate of 1.5°C per minute.

  • Run the bath at 60°C for 30 minutes to allow for dye migration and leveling.

  • Add the pre-dissolved soda ash to the dye bath in two portions over 15 minutes. The alkali creates the necessary alkaline environment for the fixation of the reactive dye to the cotton fibers through a covalent bond.

  • Continue the dyeing process at 60°C for another 45-60 minutes for complete fixation.

  • Cool the dye bath to 40°C and drain the liquor.

  • Rinse the dyed fabric with cold water.

  • Neutralize the fabric with a dilute solution of acetic acid.

  • Soap the fabric at the boil with a non-ionic soap solution for 10 minutes to remove any unfixed dye.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the dyed fabric.

Dyeing of Polyester with Disperse Dye (High-Temperature Method)

This protocol outlines the high-temperature, high-pressure (HTHP) dyeing method for polyester fabric, which is necessary for the diffusion of disperse dyes into the polyester fibers.

Materials and Reagents:

  • Pre-scoured 100% polyester fabric

  • Disperse dye (e.g., a red disperse dye)

  • Dispersing agent

  • Acetic acid

  • Sodium hydrosulfite (for reduction clearing)

  • Caustic soda (for reduction clearing)

Procedure:

  • Set the dye bath at 50-60°C with the required amount of water and dispersing agent.

  • Adjust the pH of the bath to 4.5-5.5 with acetic acid.

  • Add the pre-dispersed dye solution to the bath.

  • Add the polyester fabric and run for 10 minutes.

  • Raise the temperature of the dye bath to 130°C at a rate of 2°C per minute in a high-temperature dyeing machine. The high temperature is crucial to swell the polyester fibers, allowing the disperse dye molecules to penetrate.

  • Hold the temperature at 130°C for 45-60 minutes for complete dye diffusion and fixation within the fiber.

  • Cool the dye bath to 80°C and drain the liquor.

  • Rinse the fabric with hot water.

  • Perform a reduction clearing process by treating the fabric in a bath containing sodium hydrosulfite and caustic soda at 70-80°C for 15-20 minutes. This step removes any unfixed disperse dye from the fiber surface, improving wash fastness.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Neutralize the fabric if necessary.

  • Dry the dyed fabric.

Visualization of Dyeing Mechanisms

The following diagrams illustrate the key stages in the application of reactive and disperse dyes.

ReactiveDyeingWorkflow cluster_exhaustion Exhaustion Phase cluster_fixation Fixation Phase cluster_washoff Wash-off Phase A Cotton Fiber in Water B Add Reactive Dye A->B C Add Salt (e.g., Glauber's Salt) B->C D Dye molecules move to fiber surface C->D E Raise Temperature D->E F Add Alkali (e.g., Soda Ash) E->F G Formation of Covalent Bond (Dye-Fiber) F->G H Soaping at Boil G->H I Removal of Unfixed Dye H->I J Final Dyed Fabric I->J

Caption: Workflow of Reactive Dyeing on Cotton.

DisperseDyeingWorkflow cluster_dispersion Dispersion & Adsorption cluster_diffusion Diffusion & Fixation cluster_clearing Reduction Clearing A Polyester Fiber in Water B Add Dispersing Agent & Adjust pH A->B C Add Disperse Dye B->C D Dye particles adsorb on fiber surface C->D E Raise Temperature to High Temp (e.g., 130°C) D->E F Fiber Swells, Dye Diffuses into Fiber E->F G Dye molecules are trapped inside fiber upon cooling F->G H Treatment with Reducing Agent G->H I Removal of Surface Dye H->I J Final Dyed Fabric I->J

Caption: Workflow of Disperse Dyeing on Polyester.

Conclusion

The choice between this compound and a disperse dye is fundamentally determined by the substrate to be dyed. This compound is highly effective for cellulosic fibers like cotton, forming a strong covalent bond that ensures excellent wash fastness. Disperse dyes are the primary choice for hydrophobic synthetic fibers such as polyester, relying on a high-temperature diffusion process for coloration.

For blended fabrics such as polyester-cotton, a two-stage dyeing process or a carefully controlled one-bath process utilizing both reactive and disperse dyes is necessary to achieve a solid, uniform color. The performance data indicates that both dye classes can provide good to excellent color fastness properties on their respective fibers when applied correctly. The selection of a specific red dye from either class will depend on the desired shade, fastness requirements, and the processing capabilities of the dyeing facility. This guide provides the foundational knowledge and experimental protocols to assist researchers and professionals in making informed decisions for their textile dyeing applications.

References

A Comparative Guide to Analytical Methods for the Detection of Reactive Red 76

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable detection of textile dyes such as Reactive Red 76 is crucial, particularly when these substances are present as impurities or contaminants. This guide provides a comparative overview of various analytical methods for the detection of this compound and other similar azo dyes, complete with performance data and detailed experimental protocols.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) often coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) stands out as a primary technique for the quantitative analysis of reactive dyes.[1][2] Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a more accessible and straightforward approach for determining dye concentration.[1][3]

MethodAnalyte(s)Linearity (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD%)Reference
HPLC-DAD Nine Azo Dyes≥ 0.99980.01–0.04 mg/kg0.04–0.12 mg/kg96.0–102.60.16–2.01[2][4]
HPLC-DAD Phenolic Acids> 0.9990.097–0.467 mg/L0.097–0.496 mg/L88.07–109.17< 5 (Matrix Effect)[4]
UV-Vis Spectroscopy Reactive Red DyeGood correlation0.10 mg/L---[5]
UV-Vis Spectroscopy with SPE Reactive Red DyeGood correlation20 ng/L---[5]
LC-ESI-MS/MS Reactive Dye Cleavage Products-----[6]

Note: The data presented is for various azo dyes and related compounds as specific comprehensive validation data for this compound was not available in a single source. This table serves as a representative comparison of the capabilities of each technique.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are protocols for the key techniques discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture, making it ideal for the analysis of reactive dyes and their impurities.[1]

Sample Preparation (Solid-Phase Extraction - SPE):

  • Conditioning: Condition a Strata-X-C cartridge by passing 4.0 mL of methanol followed by 4.0 mL of 0.1 N HCl.[6]

  • Loading: Load the prepared sample onto the cartridge without allowing the sorbent to dry.[6]

  • Washing: Wash the cartridge with 8.0 mL of 0.1 N HCl and then 8.0 mL of 0.1 N HCl in methanol.[6]

  • Elution: Elute the analytes with 4.0 mL of 5% methanolic NH₃ solution.[6]

  • Drying and Reconstitution: Dry the eluate under a nitrogen stream and reconstitute the residue in 10.0 mL of an appropriate buffer (e.g., 10 mmol acetic acid-ammonium acetate, pH 5.0).[6]

  • Filtration: Filter the sample through a membrane filter before injection into the HPLC system.[6]

Chromatographic Conditions (General Example):

  • System: Agilent 1290 Infinity LC System or similar.[7]

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of ammonium formate and methanol has been shown to provide good selectivity for amines derived from azo dyes.[7]

  • Detection: Diode Array Detector (DAD) for initial screening and quantification, and Mass Spectrometry (MS) for confirmation and identification.[2][7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used method for the characterization and quantification of azo dyes, leveraging the chromophoric azo group that absorbs light in the visible region of the electromagnetic spectrum.[1]

Procedure for Direct Quantification:

  • Instrument: Use a UV-Visible spectrophotometer, such as a UV-1700 Pharmaspec Shimadzu.[3]

  • Solvent: Dissolve the this compound standard and samples in a suitable solvent (e.g., deionized water).

  • Wavelength Scan: Perform a wavelength scan from 190-700 nm to determine the maximum absorption wavelength (λmax). For red azo dyes, this is typically in the visible range (e.g., 512 nm for Red-5B).[3]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the sample solution at the λmax and determine its concentration using the calibration curve. The analysis should be performed within the concentration range where Beer's law is obeyed.[5]

Method Validation Workflow

The validation of an analytical method is critical to ensure its reliability and accuracy for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound detection.

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis MethodSelection Select Analytical Method (e.g., HPLC, UV-Vis) ParameterOptimization Optimize Method Parameters (e.g., Mobile Phase, Wavelength) MethodSelection->ParameterOptimization Specificity Specificity/ Selectivity ParameterOptimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness RoutineTesting Routine Sample Analysis Robustness->RoutineTesting SystemSuitability System Suitability Testing RoutineTesting->SystemSuitability

Caption: Workflow for analytical method validation.

References

Comparison Guide: Cross-Reactivity of Antibodies Against Reactive Red 76 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies developed against Reactive Red 76 (RR76), a vinyl sulfone-type reactive dye. Understanding the specificity of such antibodies is crucial for the development of accurate immunoassays and for assessing the potential for cross-sensitization in occupational health and toxicology studies. This document presents illustrative experimental data, detailed protocols for key assays, and visualizations of the underlying immunological principles and experimental workflows.

Data Presentation: Antibody Cross-Reactivity Profile

Reactive dyes like this compound are small molecules (haptens) that are not immunogenic on their own. However, when covalently bound to a carrier protein, such as Human Serum Albumin (HSA), they can elicit a specific antibody response. An important characteristic of these antibodies is their potential to cross-react with other structurally similar molecules.

The following table summarizes illustrative data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to evaluate the cross-reactivity of a polyclonal antibody preparation raised against an RR76-HSA conjugate. The data is presented as the concentration of inhibitor required to achieve 50% inhibition (IC50) of antibody binding to the RR76-HSA coated on the ELISA plate. A lower IC50 value indicates a higher affinity of the antibody for the inhibitor and thus, greater cross-reactivity.

Table 1: Illustrative Cross-Reactivity of Anti-RR76-HSA Antibodies with Various Reactive Dyes

Inhibitor CompoundDye ClassReactive GroupIC50 (µM)% Cross-Reactivity*
This compound MonoazoVinyl Sulfone1.2 100%
Reactive Red 2MonoazoMonochlorotriazine25.84.7%
Reactive Orange 16MonoazoVinyl Sulfone8.514.1%
Reactive Black 5DiazoDivinyl Sulfone15.37.8%
Reactive Blue 19AnthraquinoneVinyl Sulfone> 100< 1.2%
Human Serum Albumin (HSA)--> 1000< 0.1%

*Note: % Cross-Reactivity is calculated as (IC50 of this compound / IC50 of Inhibitor) x 100. This data is illustrative and intended to represent a typical cross-reactivity profile.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. The following sections provide protocols for the synthesis of the hapten-carrier conjugate and the competitive ELISA used to assess antibody cross-reactivity.

Protocol 1: Synthesis of this compound - Human Serum Albumin (HSA) Conjugate

This protocol describes the covalent conjugation of this compound to HSA, creating the immunogen required for antibody production and the coating antigen for immunoassays.

Materials:

  • This compound (vinyl sulfone form)

  • Human Serum Albumin (HSA), lyophilized powder

  • Sodium Bicarbonate Buffer (0.1 M, pH 8.5)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bar

  • Spectrophotometer

Procedure:

  • Dissolve 100 mg of HSA in 10 mL of 0.1 M sodium bicarbonate buffer (pH 8.5).

  • Gently stir the HSA solution at room temperature.

  • Prepare a 10 mg/mL solution of this compound in the same bicarbonate buffer.

  • Slowly add 1 mL of the this compound solution to the stirring HSA solution (this provides an approximate 10:1 molar ratio of dye to protein).

  • Allow the reaction to proceed for 2 hours at room temperature, protected from light.

  • Transfer the reaction mixture to a 10 kDa MWCO dialysis tube.

  • Dialyze against 4 L of PBS (pH 7.4) at 4°C for 48 hours, with at least four changes of the dialysis buffer to remove unconjugated dye.

  • After dialysis, measure the absorbance of the conjugate solution at the absorbance maximum of this compound (e.g., ~540 nm) and at 280 nm.

  • Calculate the degree of labeling (moles of dye per mole of protein) using the Beer-Lambert law and corrections for the dye's contribution to the 280 nm absorbance.

  • Store the conjugate in aliquots at -20°C.

Protocol 2: Competitive ELISA for Antibody Cross-Reactivity

This protocol outlines a competitive ELISA to determine the specificity and cross-reactivity of antibodies raised against the RR76-HSA conjugate.

Materials:

  • 96-well microtiter plates

  • RR76-HSA conjugate (coating antigen)

  • Anti-RR76-HSA polyclonal antibody (primary antibody)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Inhibitor compounds (this compound, other reactive dyes)

  • Coating Buffer (0.05 M carbonate-bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (PBS with 1% BSA)

  • Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the RR76-HSA conjugate to 1 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times as in step 2.

  • Competition:

    • Prepare serial dilutions of the inhibitor compounds (e.g., from 0.01 µM to 1000 µM) in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each inhibitor dilution with 50 µL of the anti-RR76-HSA antibody (pre-diluted to a concentration that gives ~80% of the maximum signal in a direct ELISA).

    • Incubate this mixture for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the antibody/inhibitor mixture to the corresponding wells of the coated and blocked plate. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Secondary Antibody: Add 100 µL/well of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions in Assay Buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL/well of TMB Substrate Solution. Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of Stop Solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the inhibitor concentration. Determine the IC50 for each inhibitor.

Mandatory Visualizations

The following diagrams illustrate the key immunological and experimental concepts.

HaptenCarrierImmunization cluster_0 Immunization cluster_1 Immune Response Hapten This compound (Hapten) Conjugate RR76-HSA Conjugate Hapten->Conjugate Conjugation Carrier HSA (Carrier Protein) Carrier->Conjugate BCell B Cell Conjugate->BCell Recognition PlasmaCell Plasma Cell BCell->PlasmaCell Activation & Differentiation Antibody Anti-RR76 Antibodies PlasmaCell->Antibody Secretion

Caption: Principle of Hapten-Carrier Immunization.

ELISAWorkflow start Start coat Coat Plate with RR76-HSA Conjugate start->coat wash1 Wash coat->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_competition Add Antibody/Inhibitor Mixture to Plate wash2->add_competition prepare_inhibitors Prepare Inhibitor Serial Dilutions pre_incubate Pre-incubate Antibody with Inhibitors prepare_inhibitors->pre_incubate pre_incubate->add_competition wash3 Wash add_competition->wash3 add_secondary Add HRP-conjugated Secondary Antibody wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB Substrate & Develop Color wash4->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data & Determine IC50 read_plate->analyze end End analyze->end

Caption: Competitive ELISA Workflow for Cross-Reactivity.

A Comparative Analysis of the Dyeing Efficiency of Reactive Red 76

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and textile industry professionals on the performance of Reactive Red 76 against other commercially available reactive dyes, supported by experimental data and standardized testing protocols.

This guide provides an objective comparison of the dyeing efficiency of C.I. This compound, a widely used monochlorotriazine (MCT) reactive dye, with other significant reactive dyes such as the bifunctional C.I. Reactive Red 195 and the monofunctional vinyl sulfone (VS) dye, C.I. Reactive Red 239. The comparison focuses on key performance indicators in textile dyeing: exhaustion, fixation, and colorfastness, providing valuable data for researchers and professionals in drug development and material science.

Executive Summary of Dyeing Performance

Dye NameC.I. NameReactive Group(s)Reported Exhaustion (%)Reported Fixation (%)
This compoundThis compoundMonochlorotriazine (MCT)Data not availableData not available
Reactive Red 195Reactive Red 195Monochlorotriazine (MCT) & Vinyl Sulfone (VS)~70-85~70-90
Reactive Red 239Reactive Red 239Vinyl Sulfone (VS)Data not availableData not available

Note: The dyeing efficiency of reactive dyes is highly dependent on specific process parameters such as temperature, salt concentration, alkali concentration, and liquor ratio.

Detailed Experimental Protocols

To ensure a standardized and reproducible comparison of dyeing efficiency, the following detailed experimental protocols are provided.

Determination of Dye Exhaustion and Fixation Percentage

This protocol is adapted from a study on C.I. Reactive Red 195 and is a standard method for quantifying the dyeing efficiency of reactive dyes on cotton.

1. Materials and Equipment:

  • Scoured and bleached 100% cotton knit fabric

  • Reactive dye (e.g., this compound, Reactive Red 195)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄) as electrolyte

  • Sodium carbonate (Na₂CO₃) as alkali

  • Non-ionic soap

  • Laboratory-scale dyeing machine (e.g., Mathis Labomat)

  • UV-Vis Spectrophotometer

  • Standard laboratory glassware

2. Experimental Procedure:

  • Dye Bath Preparation: Prepare a dye bath with a specific concentration of the reactive dye (e.g., 1% on weight of fabric, owf), a defined concentration of electrolyte (e.g., 60 g/L NaCl), and a set liquor ratio (e.g., 1:20).

  • Exhaustion Phase:

    • Introduce the cotton fabric into the dye bath at room temperature.

    • Run the dyeing machine and gradually raise the temperature to the recommended dyeing temperature for the specific dye class (e.g., 60°C for MCT dyes).

    • Maintain this temperature for a set duration (e.g., 30 minutes) to allow for dye exhaustion.

    • After the exhaustion phase, take a sample of the dye bath liquor for spectrophotometric analysis.

  • Fixation Phase:

    • Add a predetermined amount of alkali (e.g., 20 g/L Na₂CO₃) to the dye bath.

    • Continue the dyeing process at the same temperature for the fixation period (e.g., 60 minutes).

  • Washing Off:

    • After dyeing, the fabric is rinsed thoroughly with cold water.

    • A soaping treatment is carried out at boil (e.g., with 2 g/L non-ionic soap) for 10-15 minutes to remove any unfixed dye.

    • The fabric is then rinsed again and dried.

    • Collect the soaping liquor for spectrophotometric analysis.

3. Calculation of Exhaustion and Fixation:

The percentage of dye exhaustion (%E) and fixation (%F) are calculated using the absorbance values measured with a UV-Vis spectrophotometer at the maximum absorption wavelength (λmax) of the dye.

  • % Exhaustion (%E): %E = [(A₀ - A₁) / A₀] x 100 Where:

    • A₀ = Absorbance of the initial dye bath

    • A₁ = Absorbance of the dye bath after the exhaustion phase

  • % Fixation (%F): %F = [((A₀ - A₁) - A₂) / (A₀ - A₁)] x 100 Where:

    • A₀ = Absorbance of the initial dye bath

    • A₁ = Absorbance of the dye bath after the exhaustion phase

    • A₂ = Absorbance of the soaping liquor

Colorfastness to Washing (ISO 105-C06)

This standard test method is used to assess the resistance of the color of textiles to domestic or commercial laundering procedures.

1. Materials and Equipment:

  • Dyed fabric specimen

  • Multifiber test fabric (containing strips of common textile fibers)

  • Standard soap solution

  • Launder-Ometer or similar apparatus

  • Grey Scale for assessing color change and staining

2. Experimental Procedure:

  • A specimen of the dyed fabric is stitched together with a piece of multifiber test fabric.

  • The composite specimen is then washed in a stainless-steel container in the Launder-Ometer with a standard soap solution under specified conditions of temperature, time, and mechanical agitation.

  • After washing, the specimen is rinsed and dried.

  • The change in color of the dyed fabric and the degree of staining on each of the fiber strips in the multifiber fabric are assessed by comparing them with the Grey Scales. The ratings range from 1 (poor) to 5 (excellent).

Performance Comparison

While specific data for this compound is pending, a comparative discussion based on the properties of different reactive groups is presented.

  • This compound (Monochlorotriazine - MCT): MCT dyes are known for their moderate reactivity and require higher temperatures (around 80°C) for fixation. They generally exhibit good leveling properties and build-up. Their fixation efficiency is typically considered moderate.

  • Reactive Red 195 (Bifunctional - MCT & VS): This dye contains two different reactive groups, which increases the probability of fixation to the cellulose fiber. Bifunctional dyes often exhibit higher fixation rates and better washing-off properties compared to monofunctional dyes. Studies on Reactive Red 195 have shown fixation efficiencies in the range of 70-90% under optimized conditions.

  • Reactive Red 239 (Vinyl Sulfone - VS): VS dyes are highly reactive and can be fixed at lower temperatures (around 60°C). They are known for forming very stable covalent bonds with cellulose, leading to excellent wash fastness.

Visualizing the Process and Chemistry

To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_analysis Analysis A Weigh Cotton Fabric C Exhaustion Phase (Temperature Ramp & Hold) A->C B Prepare Dye Bath (Dye, Electrolyte) B->C D Take Dyebath Sample 1 C->D E Fixation Phase (Add Alkali & Hold) C->E H Spectrophotometric Analysis D->H F Washing & Soaping E->F G Take Soaping Liquor Sample F->G G->H I Calculate %E and %F H->I

Diagram 1: Experimental workflow for determining dyeing efficiency.

Reactive_Dye_Mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_reaction Reaction Cellulose Cellulose-OH (Cotton Fiber) ActivatedCellulose Cellulose-O⁻ (Activated Fiber) Cellulose->ActivatedCellulose Activation ReactiveDye Reactive Dye (Dye-Reactive Group) CovalentBond Covalent Bond Formation (Dye-O-Cellulose) ReactiveDye->CovalentBond Nucleophilic Substitution/Addition Alkali Alkali (OH⁻) Alkali->ActivatedCellulose Heat Heat Heat->CovalentBond Facilitates Reaction ActivatedCellulose->CovalentBond

Diagram 2: Chemical mechanism of reactive dye fixation on cellulose.

Conclusion

The selection of a reactive dye is a critical decision in textile manufacturing, impacting product quality, cost-effectiveness, and environmental footprint. While this compound is a staple in the industry, this guide highlights the potential advantages of alternative dyes like the bifunctional Reactive Red 195, which demonstrates high fixation efficiency. The provided experimental protocols offer a standardized framework for conducting in-house benchmarking studies, enabling researchers and professionals to make data-driven decisions for their specific applications. Further research to quantify the exhaustion and fixation rates of this compound under various conditions is highly encouraged to complete this comparative analysis.

A Comparative Analysis of Reactive Red 76 and Natural Red Colorants

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of colorant technology, the choice between synthetic and natural dyes is a critical consideration for researchers and product developers. This guide provides a comprehensive comparison of Reactive Red 76, a synthetic azo dye, and a selection of prevalent natural red colorants: Carmine, Beetroot Red (Betanin), Anthocyanins, and Lycopene. The following analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the objective information needed to make informed decisions for their specific applications.

Chemical and Performance Characteristics

A direct comparison of the fundamental properties of this compound and the selected natural red colorants reveals significant differences in their chemical nature, stability, and performance, particularly in textile applications.

PropertyThis compoundCarmine (Cochineal Extract)Beetroot Red (Betanin)AnthocyaninsLycopene
Chemical Class Azo DyeAnthraquinoneBetalainFlavonoidCarotenoid
Source SyntheticInsect (Dactylopius coccus)Plant (Beta vulgaris)Plants (e.g., berries, red cabbage)Plants (e.g., tomatoes, watermelon)
Color Vibrant RedBright Red to PurpleRed-violetRed to Blue (pH-dependent)Red
Solubility Water-solublePoorly water-solubleWater-solubleWater-solubleFat-soluble
Primary Application Textiles (cellulosic fibers)Food, Cosmetics, TextilesFoodFoodFood, Supplements
Light Fastness (ISO 105-B02) on Textiles 4[1]3-41-5 (mordant dependent)[2]Low (mordant dependent)Data not readily available
Wash Fastness (ISO 105-C06) on Textiles 4-5[3]4-53-5 (mordant dependent)[2][4]Good (mordant dependent)[5]Data not readily available
pH Stability Stable in typical dyeing conditionsStable over a wide pH rangeUnstable at alkaline pH[6][7]Red in acid, blue in alkaline[8]Relatively stable over a wide pH range
Thermal Stability Stable at dyeing temperaturesGenerally stable to heat[9]Degrades with heat[10]Degrades with heatRelatively stable to food processing heat[11]

Toxicological Profile

The safety of colorants is a paramount concern. The toxicological profiles of this compound and the selected natural red colorants differ significantly, primarily due to their distinct chemical structures and metabolic fates.

ColorantAcute Oral Toxicity (LD50)Other Toxicological Concerns
This compound Data not readily availableCan be metabolized to potentially carcinogenic aromatic amines.[2]
Carmine >2 g/kg (rats) for carminic acidCan cause allergic reactions in some individuals.
Beetroot Red (Betanin) >5,000 mg/kg (rats)[12]Generally considered safe.
Anthocyanins Generally considered non-toxicGenerally recognized as safe.
Lycopene >5,000 mg/kg (rats)Generally considered safe; exhibits antioxidant properties.

Experimental Protocols

To ensure reproducible and comparable results when evaluating these colorants, standardized experimental protocols are essential.

Protocol 1: Determination of Color Fastness to Light (Adapted from ISO 105-B02)

Objective: To assess the resistance of a dyed textile to fading upon exposure to an artificial light source representative of natural daylight.

Apparatus:

  • Xenon arc lamp fading apparatus

  • Blue wool standards (Rating 1-8)

  • Grey scale for assessing color change

  • Masks for partial covering of specimens

Procedure:

  • Prepare specimens of the dyed textile to the specified dimensions.

  • Mount the specimens and a set of blue wool standards in the sample holders.

  • Partially cover both the specimens and the blue wool standards with the masks.

  • Expose the specimens and standards to the xenon arc lamp under specified conditions of temperature and humidity.

  • Periodically inspect the fading of the specimens and compare it to the fading of the blue wool standards.

  • The light fastness rating is the number of the blue wool standard that shows a similar degree of fading to the specimen.

Protocol 2: Determination of Color Fastness to Washing (Adapted from ISO 105-C06)

Objective: To evaluate the resistance of a dyed textile's color to domestic or commercial laundering procedures.

Apparatus:

  • Launder-Ometer or similar apparatus for agitated washing at a controlled temperature and time.

  • Stainless steel balls (for mechanical action)

  • Multifiber adjacent fabric (to assess staining)

  • Standard soap solution

  • Grey scale for assessing color change and staining

Procedure:

  • Prepare a composite specimen by sewing the dyed textile to a piece of multifiber adjacent fabric.

  • Place the composite specimen, stainless steel balls, and the specified volume of soap solution into a stainless steel container.

  • Agitate the container in the Launder-Ometer for a specified time and at a specified temperature (e.g., 30 minutes at 60°C).

  • Rinse the composite specimen thoroughly in cold water and then dry it.

  • Assess the change in color of the dyed specimen and the staining of each fiber in the multifiber adjacent fabric using the appropriate grey scales. The rating is from 1 (poor) to 5 (excellent).

Protocol 3: Spectrophotometric Analysis of Colorant Stability

Objective: To quantify the degradation of a colorant in solution under specific conditions (e.g., pH, temperature, light exposure).

Apparatus:

  • UV-Visible Spectrophotometer

  • pH meter

  • Water bath or incubator for temperature control

  • Light source (if testing for photostability)

  • Cuvettes

Procedure:

  • Prepare a stock solution of the colorant in an appropriate solvent.

  • Prepare a series of solutions with the desired pH, temperature, or light exposure conditions.

  • Measure the initial absorbance of the colorant solution at its maximum absorption wavelength (λmax).

  • Subject the solutions to the specified experimental conditions for a set period.

  • At regular intervals, withdraw an aliquot of the solution and measure its absorbance at λmax.

  • Calculate the percentage of colorant remaining at each time point relative to the initial concentration.

  • Plot the percentage of colorant remaining versus time to determine the degradation kinetics.

Signaling and Metabolic Pathways

The biological activity and potential toxicity of these colorants are intrinsically linked to their interaction with metabolic and signaling pathways within the body.

Metabolic Activation of Azo Dyes

This compound, as an azo dye, can undergo metabolic activation to potentially harmful compounds. The primary mechanism involves the reductive cleavage of the azo bond (-N=N-), which can be catalyzed by azoreductases from intestinal microbiota and liver enzymes.[13][14] This process breaks the dye molecule into its constituent aromatic amines, some of which are known or suspected carcinogens.[15][16]

Azo_Dye_Metabolism Reactive_Red_76 This compound (Azo Dye) Aromatic_Amines Aromatic Amines Reactive_Red_76->Aromatic_Amines Azo Bond Cleavage Azoreductases Azoreductases (Gut Microbiota, Liver) Azoreductases->Reactive_Red_76 Metabolic_Activation Further Metabolic Activation (e.g., Oxidation) Aromatic_Amines->Metabolic_Activation Carcinogenic_Metabolites Potentially Carcinogenic Metabolites Metabolic_Activation->Carcinogenic_Metabolites DNA_Adducts DNA Adducts Carcinogenic_Metabolites->DNA_Adducts

Metabolic pathway of this compound.

Antioxidant Mechanisms of Natural Red Colorants

Many natural red colorants, such as anthocyanins and lycopene, are recognized for their antioxidant properties. They can neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various chronic diseases. Their antioxidant activity can involve several mechanisms, including direct scavenging of free radicals and modulation of endogenous antioxidant defense systems. For instance, lycopene is a potent quencher of singlet oxygen and can inhibit lipid peroxidation.[13][17] Anthocyanins can donate hydrogen atoms to free radicals, thereby neutralizing them, and have been shown to influence signaling pathways like NF-κB, which is involved in inflammation.[18]

Antioxidant_Mechanism Natural_Colorants Natural Red Colorants (e.g., Lycopene, Anthocyanins) ROS Reactive Oxygen Species (ROS) Natural_Colorants->ROS Scavenging/ Neutralization Signaling_Pathways Signaling Pathways (e.g., Nrf2, NF-κB) Natural_Colorants->Signaling_Pathways Modulation Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Cellular_Damage Causes Antioxidant_Enzymes Endogenous Antioxidant Enzymes (e.g., SOD, CAT) Antioxidant_Enzymes->ROS Neutralization Signaling_Pathways->Antioxidant_Enzymes Upregulation

Antioxidant mechanism of natural red colorants.

Conclusion

The choice between this compound and natural red colorants is highly dependent on the specific application and desired product characteristics. This compound offers excellent fastness properties for textiles, but its potential toxicological profile necessitates careful handling and consideration of environmental impact. Natural red colorants, while generally perceived as safer and offering potential health benefits such as antioxidant activity, often exhibit lower stability to heat, light, and pH. Their performance in textile applications is highly dependent on the use of mordants. For applications in food, pharmaceuticals, and cosmetics, where safety is paramount, natural colorants are often the preferred choice, despite their stability challenges. This comparative analysis provides a foundational guide for researchers and professionals to navigate the complexities of colorant selection.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Reactive Red 76

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step logistical information for the proper disposal of Reactive Red 76, a common laboratory reagent. Following these procedures will help maintain a safe workspace and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, safety goggles, and a lab coat.[1] In case of accidental contact, follow these first-aid measures:

  • If inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][2]

  • If swallowed: Rinse the mouth with water and seek immediate medical attention.[1]

Disposal of Solid this compound Waste

Solid this compound waste, including spilled solids and contaminated disposable materials, must be handled carefully to avoid generating dust.

Step-by-Step Solid Waste Disposal:

  • Containment: Carefully sweep up any spilled solid material.

  • Packaging: Place the swept-up powder and any contaminated items (e.g., weighing paper, gloves) into a sealed, leak-proof plastic bag or a designated waste container.[1]

  • Labeling: Clearly label the container as "Hazardous Waste" with the chemical name "this compound."

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Always follow national and local regulations for hazardous waste disposal.

Disposal of Liquid this compound Waste

Aqueous solutions of this compound should not be disposed of down the drain without neutralization, as they can be harmful to aquatic life.

Step-by-Step Liquid Waste Disposal:

  • Collection: Collect all aqueous waste containing this compound in a clearly labeled, leak-proof container.

  • Neutralization (if applicable and permitted): For small quantities, and if permitted by your institution's EHS guidelines, the reactivity of the dye can be neutralized. This typically involves adjusting the pH and using a reducing agent like sodium hydrosulfite. This process should only be carried out by trained personnel in a well-ventilated area or chemical fume hood.

  • Storage: Store the collected liquid waste in a designated hazardous waste accumulation area.

  • Final Disposal: Dispose of the waste through your institution's EHS office or a licensed chemical waste disposal contractor, in accordance with all applicable regulations.

Quantitative Data for Disposal

At present, specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal) are not widely established and are subject to local regulations. It is imperative to consult your institution's EHS guidelines and local regulatory standards for specific quantitative disposal criteria.

ParameterGuideline
Solid Waste Must be placed in a sealed, labeled container and disposed of as hazardous waste.
Liquid Waste Should not be poured down the drain. Collect in a labeled container for professional disposal.
Regulatory Compliance All disposal must adhere to national and local environmental regulations.

Experimental Protocols

General Protocol for Chemical Reduction:

  • Work in a well-ventilated chemical fume hood.

  • To the aqueous solution of this compound, slowly add a reducing agent such as sodium hydrosulfite (sodium dithionite) with stirring. The amount of reducing agent will depend on the concentration of the dye.

  • Continue stirring until the color of the solution is discharged.

  • Adjust the pH of the solution to neutral (pH 7) using a suitable acid or base.

  • Dispose of the resulting solution as hazardous waste according to institutional and local guidelines.

Note: This is a generalized protocol and should be adapted and validated for your specific laboratory conditions and in consultation with your institution's safety officer.

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of this compound.

start Start: this compound Waste assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (Powder, Contaminated PPE) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solution) assess_waste->liquid_waste Liquid package_solid Package in a Sealed, Labeled Container solid_waste->package_solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid_waste->collect_liquid store_waste Store in Designated Hazardous Waste Area package_solid->store_waste collect_liquid->store_waste professional_disposal Arrange for Professional Disposal (EHS/Contractor) store_waste->professional_disposal end End: Proper Disposal professional_disposal->end

References

Navigating the Safe Handling of Reactive Red 76: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Reactive Red 76, a reactive azo dye. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of the powdered dye.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesMust be chemical splash-proof and compliant with EN166 or ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.
Body Protection Laboratory CoatA full-length lab coat, preferably with elastic cuffs, should be worn and kept fastened. For tasks with a high risk of splashing, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Dust Mask or RespiratorFor handling the powder, a P2 or N95-rated dust mask is the minimum requirement. In cases of poor ventilation or potential for aerosol generation, a half-mask respirator with a particulate filter should be used.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will mitigate risks and ensure the integrity of your experiments.

1. Preparation and Weighing:

  • Always handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

  • Before weighing, ensure the analytical balance is clean and placed in a draft-free area.

  • Use appropriate tools (e.g., a chemical spatula) to transfer the powder. Avoid creating dust clouds.

2. Solution Preparation:

  • When dissolving the dye, add the powder slowly to the solvent (typically water) while stirring to prevent clumping and splashing.

  • Clearly label all containers with the chemical name, concentration, date, and your initials.

3. During Use:

  • Keep containers of this compound sealed when not in use to prevent contamination and accidental spills.

  • Avoid all personal contact with the substance, including inhalation.

  • Do not eat, drink, or smoke in the laboratory.

Emergency Protocols: Immediate Actions for Exposure

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical assistance.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and give the person one to two glasses of water to drink. Seek immediate medical attention.

Spill and Disposal Plan: Containment and Waste Management

Proper management of spills and waste is essential to prevent environmental contamination and laboratory hazards.

Spill Cleanup:

  • Minor Spills (Powder):

    • Gently sweep up the spilled powder, avoiding the creation of dust.

    • Place the collected powder into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a wet cloth or paper towels.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area and restrict access.

    • Alert your laboratory supervisor and institutional safety officer immediately.

    • Follow your institution's specific procedures for large chemical spills.

Waste Disposal:

  • All waste containing this compound, including unused solutions, contaminated materials, and spill cleanup debris, must be disposed of as hazardous chemical waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of hazardous waste. Do not pour any waste containing this compound down the drain.

Workflow for Handling this compound

ReactiveRed76_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace (Fume Hood) A->B C Assemble all necessary materials B->C D Carefully weigh this compound powder C->D E Prepare solution by slowly adding powder to solvent D->E F Conduct experiment E->F G Decontaminate workspace and equipment F->G H Segregate and label all hazardous waste G->H I Dispose of waste according to institutional protocol H->I M Safe Completion I->M End of Process J In case of spill, follow spill cleanup protocol L Notify supervisor and seek medical attention if necessary J->L K In case of exposure, follow first aid measures K->L

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.